molecular formula C8H6Br4 B1266051 1,2-Bis(dibromomethyl)benzene CAS No. 13209-15-9

1,2-Bis(dibromomethyl)benzene

Cat. No.: B1266051
CAS No.: 13209-15-9
M. Wt: 421.75 g/mol
InChI Key: LNAOKZKISWEZNY-UHFFFAOYSA-N
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Description

1,2-Bis(dibromomethyl)benzene is a useful research compound. Its molecular formula is C8H6Br4 and its molecular weight is 421.75 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 38607. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-bis(dibromomethyl)benzene
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InChI

InChI=1S/C8H6Br4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4,7-8H
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InChI Key

LNAOKZKISWEZNY-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC=C(C(=C1)C(Br)Br)C(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H6Br4
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DSSTOX Substance ID

DTXSID7022255
Record name alpha,alpha,alpha',alpha'-Tetrabromo-o-xylene
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Molecular Weight

421.75 g/mol
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Physical Description

Light brown crystalline solid; [Sigma-Aldrich MSDS]
Record name alpha,alpha,alpha',alpha'-Tetrabromo-o-xylene
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CAS No.

13209-15-9
Record name α,α,α′,α′-Tetrabromo-o-xylene
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Record name 1,2-BIS(DIBROMOMETHYL)BENZENE
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,2-bis(dibromomethyl)benzene from o-Xylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,2-bis(dibromomethyl)benzene, also known as α,α,α',α'-tetrabromo-o-xylene, from o-xylene. This compound is a valuable intermediate in organic synthesis, serving as a precursor for various larger, more complex molecules.[1][2] This document details the prevalent synthetic methodologies, complete with experimental protocols and quantitative data, to assist researchers in the effective preparation of this versatile reagent.

Introduction

This compound is a halogenated organic compound derived from o-xylene.[1] Its structure, featuring two dibromomethyl groups on adjacent positions of a benzene ring, makes it a highly reactive bifunctional alkylating agent.[1] This reactivity is harnessed in a variety of synthetic applications, including the formation of carbo- and heterocyclic compounds, macrocycles, and as a source for the reactive intermediate o-quinodimethane in Diels-Alder reactions.[3] The synthesis is most commonly achieved through a free-radical bromination of the methyl groups of o-xylene.[1]

Synthetic Methodologies

The primary route for the synthesis of this compound involves the free-radical substitution of the benzylic hydrogens of o-xylene with bromine. This can be accomplished using elemental bromine under photochemical or thermal initiation, or with N-bromosuccinimide (NBS) in the presence of a radical initiator.

Free-Radical Bromination with Elemental Bromine

This classic method utilizes elemental bromine (Br₂) and a radical initiator, typically UV light (photochemical initiation), to achieve the desired tetrabromination.[1][4]

Reaction Scheme:

C₆H₄(CH₃)₂ + 4 Br₂ → C₆H₄(CHBr₂)₂ + 4 HBr[4]

Bromination with N-Bromosuccinimide (NBS)

An alternative and often preferred method employs N-bromosuccinimide (NBS) as the brominating agent. This reagent is a convenient source of bromine radicals and can offer milder reaction conditions and improved selectivity. The reaction is typically initiated with a radical initiator such as 2,2'-azobisisobutyronitrile (AIBN) or by light.[3][5]

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound and its properties.

ParameterValueReference
Molecular Formula C₈H₆Br₄[4][6]
Molecular Weight 421.75 g/mol [4][7][8]
Appearance Off-white to light yellow crystalline solid[1][3][4]
Melting Point 114-116 °C[4][8][9]
Yield (Elemental Bromine Method) ~50%[9]
Yield (NBS Method for a related compound) Up to 93%[5]
CAS Number 13209-15-9[4][6][7]

Experimental Protocols

Protocol for Synthesis using Elemental Bromine

This protocol is adapted from established literature procedures.[9]

Materials:

  • o-Xylene (0.2 mole)

  • Elemental Bromine (0.82 mole), dried with concentrated H₂SO₄

  • Carbon Tetrachloride (CCl₄), dry

  • Ice-water

  • Aqueous Sodium Bicarbonate solution, ice-cold

  • Magnesium Sulfate (MgSO₄)

  • Chloroform

Equipment:

  • Two-necked flask

  • Reflux condenser

  • Dropping funnel

  • 500-watt photolamp

  • Heating mantle

  • Apparatus for gas absorption (for HBr)

Procedure:

  • In the two-necked flask, dissolve 0.2 mole of o-xylene in a five-fold volume of dry carbon tetrachloride.

  • Equip the flask with a reflux condenser and a dropping funnel. The tip of the dropping funnel should extend below the surface of the liquid.

  • Heat the mixture to a boil.

  • Irradiate the flask with the 500-watt photolamp.

  • Slowly add 0.82 mole of dried elemental bromine dropwise from the dropping funnel. The rate of addition should be controlled such that the refluxing carbon tetrachloride remains nearly colorless. This addition can take 2-10 hours.[9]

  • The evolved hydrogen bromide (HBr) gas should be directed through the top of the condenser to a gas trap containing water.

  • After the addition is complete, turn off the photolamp and allow the reaction mixture to cool to room temperature.

  • Wash the cooled solution rapidly with ice-water, followed by ice-cold aqueous sodium bicarbonate solution, and then again with ice-water.

  • Dry the organic layer with magnesium sulfate.

  • Remove the carbon tetrachloride by vacuum evaporation.

  • Purify the resulting crude product by crystallization from chloroform to yield this compound.[9] The expected yield is approximately 50%, with a melting point of 114-116 °C.[9]

General Protocol for Synthesis using N-Bromosuccinimide (NBS)

This is a general procedure based on the use of NBS for benzylic bromination.[3][5]

Materials:

  • o-Xylene

  • N-Bromosuccinimide (NBS)

  • 2,2'-Azobisisobutyronitrile (AIBN) or a UV lamp

  • Acetonitrile (CH₃CN) or Carbon Tetrachloride (CCl₄)

  • Dichloromethane (CH₂Cl₂)

  • Water

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Solvent for recrystallization (e.g., petroleum ether-ether mixture) or silica gel for column chromatography

Procedure:

  • To a solution of o-xylene in acetonitrile or carbon tetrachloride at room temperature, add N-bromosuccinimide and a catalytic amount of AIBN.

  • Stir the reaction mixture. The reaction can be initiated by heating to reflux or by irradiation with a UV lamp.

  • Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed.[3]

  • Upon completion, pour the reaction mixture into water and extract with dichloromethane.[3]

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.[3]

  • Evaporate the solvent under reduced pressure.

  • Purify the residue by recrystallization or silica gel column chromatography to obtain the final product.[3]

Visualizations

Reaction Pathway

Reaction_Pathway o_xylene o-Xylene C₆H₄(CH₃)₂ product This compound C₆H₄(CHBr₂)₂ o_xylene->product 4 Br₂ UV light or Δ CCl₄

Caption: Free-radical bromination of o-xylene to this compound.

Experimental Workflow: Elemental Bromine Method```dot

References

In-Depth Technical Guide on the Spectroscopic Data for α,α,α',α'-Tetrabromo-o-xylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for α,α,α',α'-tetrabromo-o-xylene (CAS No: 13209-15-9). Due to the limited availability of public domain, experimentally-derived spectra for this specific compound, this document presents a combination of known physical properties, detailed synthetic protocols, generalized experimental methodologies for spectroscopic analysis, and predicted spectroscopic data based on the compound's structure. This guide is intended to serve as a valuable resource for researchers and professionals in drug development and other scientific fields who are working with or synthesizing this and related compounds.

Introduction

α,α,α',α'-Tetrabromo-o-xylene, also known as 1,2-bis(dibromomethyl)benzene, is a halogenated aromatic compound. Its structure, featuring two dibromomethyl groups on adjacent positions of a benzene ring, makes it a versatile reagent and building block in organic synthesis. Accurate spectroscopic characterization is crucial for confirming the identity and purity of this compound. This guide outlines the expected spectroscopic features and provides the necessary protocols for its analysis.

Physicochemical Properties

PropertyValueReference
CAS Number 13209-15-9[1]
Molecular Formula C₈H₆Br₄[1]
Molecular Weight 421.75 g/mol [1]
Appearance Off-white to grey crystalline powder
Melting Point 114-116 °C[2]
IUPAC Name This compound[1]

Synthesis of α,α,α',α'-Tetrabromo-o-xylene

A common method for the synthesis of α,α,α',α'-tetrabromo-o-xylene is the free-radical bromination of o-xylene. The following protocol is adapted from established literature procedures.[3]

Experimental Protocol
  • Reaction Setup: A three-necked flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser. The top of the condenser is connected to a gas trap to neutralize the evolving hydrogen bromide gas. A high-intensity lamp (e.g., a 300-watt tungsten lamp) is positioned close to the flask to initiate and sustain the radical chain reaction.

  • Reagents: o-Xylene is dissolved in a suitable inert solvent, such as carbon tetrachloride (CCl₄), and heated to reflux.

  • Bromination: Elemental bromine (Br₂), dried over concentrated sulfuric acid, is added dropwise to the refluxing solution. The addition rate is carefully controlled to maintain a steady reaction and avoid an accumulation of unreacted bromine. The reaction mixture is irradiated with the lamp throughout the addition process.

  • Reaction Monitoring: The reaction is monitored by observing the color of the refluxing solvent; the disappearance of the bromine color indicates its consumption. The reaction typically proceeds for several hours.

  • Workup: After the reaction is complete, the mixture is cooled to room temperature. The solution is then washed sequentially with water, a dilute aqueous solution of a reducing agent (like sodium bisulfite) to remove any remaining bromine, and finally with brine.

  • Purification: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent, such as chloroform or ethanol, to yield the final product as a crystalline solid.

Synthesis Workflow Diagram

G Synthesis of α,α,α',α'-Tetrabromo-o-xylene cluster_setup Reaction Setup cluster_reaction Bromination Reaction cluster_workup Workup cluster_purification Purification setup Assemble 3-necked flask with stirrer, dropping funnel, and reflux condenser with gas trap. Position high-intensity lamp. reagents Charge flask with o-xylene and CCl₄. Heat to reflux. setup->reagents bromination Add Br₂ dropwise under irradiation. reagents->bromination cool Cool reaction mixture. bromination->cool wash Wash with H₂O, NaHSO₃ (aq), and brine. cool->wash dry Dry organic layer with MgSO₄. wash->dry evaporate Evaporate solvent in vacuo. dry->evaporate recrystallize Recrystallize from chloroform/ethanol. evaporate->recrystallize product α,α,α',α'-Tetrabromo-o-xylene recrystallize->product G General Workflow for Spectroscopic Characterization cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis and Interpretation cluster_conclusion Structure Confirmation sample_prep Prepare samples for each spectroscopic technique (e.g., dissolve in deuterated solvent for NMR). nmr ¹H and ¹³C NMR sample_prep->nmr ir FT-IR sample_prep->ir ms Mass Spectrometry sample_prep->ms nmr_analysis Analyze chemical shifts, coupling constants, and integration. nmr->nmr_analysis ir_analysis Identify characteristic functional group absorptions. ir->ir_analysis ms_analysis Determine molecular weight and fragmentation patterns. ms->ms_analysis confirmation Combine all spectroscopic data to confirm the structure and purity of the compound. nmr_analysis->confirmation ir_analysis->confirmation ms_analysis->confirmation

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR of 1,2-bis(dibromomethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 1,2-bis(dibromomethyl)benzene. It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document details the experimental protocols for the synthesis and NMR analysis of the title compound, presents a thorough interpretation of the spectral data, and includes visualizations to aid in understanding the molecular structure and experimental workflow.

Introduction

This compound is a halogenated aromatic compound with the chemical formula C₈H₆Br₄. Its structure, featuring two dibromomethyl groups on adjacent positions of a benzene ring, makes it a valuable intermediate in organic synthesis. Accurate structural characterization is crucial for its application in further chemical transformations. NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure, connectivity, and chemical environment of the atoms within a molecule. This guide focuses on the ¹H and ¹³C NMR spectra of this compound, offering a detailed analysis of the chemical shifts and signal multiplicities.

Experimental Protocols

Synthesis of this compound

A detailed protocol for the synthesis of this compound is available and involves the bromination of o-xylene. The procedure is summarized below.

Materials:

  • o-xylene

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO) or a UV lamp as a radical initiator

  • Carbon tetrachloride (CCl₄) or another suitable solvent

Procedure: A solution of o-xylene in carbon tetrachloride is treated with N-bromosuccinimide and a catalytic amount of a radical initiator. The reaction mixture is heated to reflux or irradiated with a UV lamp to facilitate the benzylic bromination. The reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is cooled, and the succinimide byproduct is removed by filtration. The solvent is then evaporated under reduced pressure, and the crude product is purified by recrystallization, typically from a solvent like ethanol or chloroform, to yield this compound as a crystalline solid.

NMR Sample Preparation and Data Acquisition

Sample Preparation: A sample of this compound (typically 5-20 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, most commonly deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm). The solution is then transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Spectroscopy: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. A standard pulse sequence is used, with a relaxation delay of 1-5 seconds between pulses.

  • ¹³C NMR Spectroscopy: The spectrum is typically acquired with proton decoupling to simplify the spectrum to a series of singlets for each unique carbon atom. A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

NMR Data and Interpretation

The ¹H and ¹³C NMR spectral data for this compound are summarized in the tables below. The spectra were referenced to TMS in CDCl₃.

¹H NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.69Broad Singlet2HH-3, H-6
7.39Multiplet (AA'XX')2HH-4, H-5
7.16Broad Singlet2HCHBr₂

Interpretation of the ¹H NMR Spectrum:

The ¹H NMR spectrum of this compound shows three distinct regions of signals.

  • Aromatic Protons (H-3, H-6): The two protons adjacent to the dibromomethyl groups (H-3 and H-6) appear as a broad singlet at approximately 7.69 ppm. The broadness of the signal can be attributed to several factors, including quadrupole broadening from the nearby bromine atoms and potential conformational effects of the dibromomethyl groups.

  • Aromatic Protons (H-4, H-5): The two protons further away from the dibromomethyl groups (H-4 and H-5) give rise to a complex multiplet at around 7.39 ppm. This pattern is characteristic of a second-order AA'XX' spin system, which arises from the magnetic non-equivalence of these protons.

  • Methine Protons (CHBr₂): The two methine protons of the dibromomethyl groups are chemically equivalent and appear as a broad singlet at approximately 7.16 ppm. The significant downfield shift is due to the strong deshielding effect of the two attached bromine atoms. The broadness is likely due to quadrupole broadening from the bromine nuclei.

¹³C NMR Spectral Data
Chemical Shift (δ) ppmAssignment
137.7C-1, C-2
130.1C-4, C-5
129.6C-3, C-6
36.5CHBr₂

Interpretation of the ¹³C NMR Spectrum:

The proton-decoupled ¹³C NMR spectrum of this compound displays four signals, corresponding to the four unique carbon environments in the molecule.

  • Quaternary Carbons (C-1, C-2): The signal at 137.7 ppm is assigned to the two quaternary carbon atoms of the benzene ring that are bonded to the dibromomethyl groups. These carbons are the most deshielded of the aromatic carbons due to the direct attachment of the electron-withdrawing dibromomethyl substituents.

  • Aromatic CH Carbons (C-4, C-5): The signal at 130.1 ppm is attributed to the two aromatic methine carbons furthest from the substituents (C-4 and C-5).

  • Aromatic CH Carbons (C-3, C-6): The signal at 129.6 ppm corresponds to the two aromatic methine carbons adjacent to the quaternary carbons (C-3 and C-6).

  • Methine Carbon (CHBr₂): The upfield signal at 36.5 ppm is assigned to the two equivalent methine carbons of the dibromomethyl groups. The attachment to two bromine atoms causes a significant downfield shift compared to a typical sp³-hybridized carbon.

Visualizations

The following diagrams illustrate the molecular structure and a general workflow for the NMR analysis of this compound.

molecular_structure cluster_benzene C1 C1 C2 C2 C1->C2 CHBr2_1 CHBr₂ C1->CHBr2_1 C3 C3 C2->C3 CHBr2_2 CHBr₂ C2->CHBr2_2 C4 C4 C3->C4 C5 C5 C4->C5 C6 C6 C5->C6 C6->C1

Molecular structure of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_nmr NMR Analysis start o-Xylene reaction Bromination (NBS, Initiator) start->reaction purification Purification (Recrystallization) reaction->purification product This compound purification->product sample_prep Sample Preparation (CDCl₃, TMS) product->sample_prep h1_nmr ¹H NMR Acquisition sample_prep->h1_nmr c13_nmr ¹³C NMR Acquisition sample_prep->c13_nmr data_processing Data Processing h1_nmr->data_processing c13_nmr->data_processing spectral_analysis Spectral Analysis data_processing->spectral_analysis

General workflow for the synthesis and NMR analysis.

Conclusion

This technical guide has provided a detailed examination of the ¹H and ¹³C NMR spectra of this compound. The presented data and interpretations offer a clear understanding of the structural features of this important synthetic intermediate. The provided experimental protocols serve as a valuable resource for researchers working with this compound. The combination of tabulated data, detailed interpretation, and visual diagrams makes this guide a comprehensive reference for the NMR characterization of this compound.

mass spectrometry of 1,2-bis(dibromomethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mass Spectrometry of 1,2-bis(dibromomethyl)benzene

For researchers, scientists, and professionals in drug development, understanding the structural elucidation of complex molecules is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique for determining the molecular weight and fragmentation pattern of chemical compounds, thereby providing critical insights into their structure. This guide focuses on the mass spectrometric analysis of this compound, a highly brominated aromatic compound.

Introduction to this compound

This compound is a halogenated aromatic hydrocarbon with the chemical formula C8H6Br4.[1] Its structure consists of a benzene ring substituted with two adjacent dibromomethyl (-CHBr2) groups. The presence of four bromine atoms and the benzylic C-Br bonds significantly influences its behavior in mass spectrometry, leading to characteristic fragmentation patterns and isotopic distributions. This compound and its isomers are valuable in synthetic organic chemistry, often used as precursors for various larger molecules and materials.

Molecular Properties

A summary of the key molecular properties of this compound is presented below.

PropertyValue
Chemical Formula C8H6Br4
Molecular Weight 421.75 g/mol [1]
IUPAC Name This compound[1]
Synonyms alpha,alpha,alpha',alpha'-Tetrabromo-o-xylene[1]
CAS Number 13209-15-9[1]
Appearance Light brown crystalline solid

Mass Spectrometry Analysis

Electron Ionization (EI) is a commonly employed technique for the analysis of relatively stable, volatile organic compounds like this compound. In a typical EI-MS procedure, the sample is bombarded with high-energy electrons (usually 70 eV), causing the molecule to ionize and form a molecular ion (M+•), which then undergoes fragmentation.

Isotopic Pattern

A defining feature in the mass spectrum of a bromine-containing compound is the isotopic signature of bromine. Bromine has two stable isotopes, 79Br and 81Br, with a near 1:1 natural abundance. Consequently, any fragment containing 'n' bromine atoms will appear as a cluster of 'n+1' peaks, with intensities following a binomial distribution. For the molecular ion of this compound (containing four bromine atoms), a characteristic five-peak cluster (M+, M+2, M+4, M+6, M+8) would be expected, with relative intensities of approximately 1:4:6:4:1.

Fragmentation Pathway

The fragmentation of this compound is primarily dictated by the cleavage of the relatively weak benzylic carbon-bromine bonds.

  • Initial Fragmentation: The most facile fragmentation step is the loss of a single bromine radical (•Br) from the molecular ion to form the [M-Br]+ cation. This is a common fragmentation pathway for halogenated compounds.[2]

  • Secondary Fragmentation: The [M-Br]+ ion can undergo further fragmentation. A common subsequent step is the loss of a molecule of hydrogen bromide (HBr).

  • Further Fragmentation: Successive losses of bromine radicals and HBr molecules will lead to a cascade of fragment ions. The loss of the dibromomethyl side chain is also possible.

  • Formation of Stable Ions: In the mass spectrometry of alkylbenzenes, the formation of the highly stable tropylium cation (C7H7+) at m/z 91 is a very common and often results in the base peak.[3] However, due to the extensive bromination in this compound, fragments retaining bromine atoms are also prominent.

The logical fragmentation pathway can be visualized as follows:

G cluster_workflow Fragmentation Pathway M C₈H₆Br₄ (m/z 418, 420, 422, 424, 426) M_ion [C₈H₆Br₄]⁺˙ Molecular Ion M->M_ion Ionization M_minus_Br [C₈H₆Br₃]⁺ (m/z 339, 341, 343, 345) M_ion->M_minus_Br -Br• M_minus_Br_HBr [C₈H₅Br₂]⁺ (m/z 260, 262, 264) M_minus_Br->M_minus_Br_HBr -HBr M_minus_2Br [C₈H₆Br₂]⁺˙ (m/z 262, 264, 266) M_minus_Br->M_minus_2Br -Br•

Caption: Fragmentation pathway of this compound.

Mass Spectrum Data

The principal ions expected in the 70 eV electron ionization mass spectrum of this compound are summarized in the table below. The m/z values correspond to the most abundant isotope in each cluster. The NIST Mass Spectrometry Data Center contains spectral data for this compound.[1]

m/z (Most Abundant Isotope)Proposed Ion StructureRelative IntensityNotes
418, 420, 422, 424, 426[C8H6Br4]+•LowMolecular ion cluster
339, 341, 343, 345[C8H6Br3]+HighLoss of one Br atom
260, 262, 264[C8H5Br2]+HighLoss of Br and HBr
181, 183[C8H5Br]+MediumLoss of Br and HBr, then another Br
102[C8H6]+MediumLoss of all Br atoms

Experimental Protocols

Acquiring a high-quality mass spectrum of this compound can be achieved using Gas Chromatography-Mass Spectrometry (GC-MS).[4] A generalized protocol is provided below.

Sample Preparation
  • Accurately weigh approximately 1 mg of this compound.

  • Dissolve the sample in 1 mL of a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate) to create a 1 mg/mL stock solution.

  • Perform serial dilutions as necessary to achieve a final concentration suitable for GC-MS analysis (typically in the low µg/mL range).

GC-MS Instrumentation and Parameters
  • System: A gas chromatograph coupled to a mass spectrometer with an electron ionization source.

  • GC Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injection: 1 µL of the sample solution in splitless mode.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 15 °C/min.

    • Final hold: Hold at 280 °C for 10 minutes.

  • MS Parameters:

    • Ion Source Temperature: 230 °C.

    • Ionization Energy: 70 eV.

    • Mass Range: Scan from m/z 50 to 550.

    • Scan Rate: 2 scans/second.

    • Transfer Line Temperature: 280 °C.

The workflow for this experimental setup is illustrated below.

G cluster_workflow GC-MS Experimental Workflow Sample Sample Preparation Injection GC Injection Sample->Injection Separation Chromatographic Separation Injection->Separation Ionization EI Ionization Separation->Ionization Analysis Mass Analysis (Quadrupole) Ionization->Analysis Detection Detection (Electron Multiplier) Analysis->Detection Data Data System (Mass Spectrum) Detection->Data

Caption: General workflow for GC-MS analysis.

Conclusion

The is characterized by distinct isotopic clusters and a predictable fragmentation pattern dominated by the sequential loss of bromine atoms and hydrogen bromide. The inherent stability of the aromatic ring coupled with the lability of the C-Br bonds provides a clear pathway for structural confirmation. The protocols and data presented herein offer a comprehensive guide for researchers utilizing mass spectrometry to analyze this and similar halogenated aromatic compounds, which are crucial intermediates in various fields of chemical and pharmaceutical development.

References

Technical Guide: Physical Properties of 1,2-bis(dibromomethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the known physical properties of 1,2-bis(dibromomethyl)benzene. The information is intended to support research and development activities where this compound is of interest.

Core Physical Properties

This compound is a tetrabrominated derivative of o-xylene.[1] Its fundamental physical characteristics are summarized below.

PropertyValueSource
Molecular Formula C8H6Br4[2]
Molecular Weight 421.75 g/mol [2]
CAS Number 13209-15-9[2][3]
Appearance Off-white solid[1]
Melting Point 115-116 °C[1]

Distinguishing from a Related Compound

It is critical to distinguish this compound from the similarly named 1,2-bis(bromomethyl)benzene . The latter is a dibrominated compound with different physical properties. For clarity, the properties of this related compound are provided in the table below.

PropertyValueSource
Molecular Formula C8H8Br2[4][5][6]
Molecular Weight 263.96 g/mol [4][6]
CAS Number 91-13-4[4][5][6][7]
Appearance White to light cream crystals or crystalline powder[4]
Melting Point 91-94 °C[4][8]
Boiling Point 140 °C at 20 mmHg[4][8]
Density 1.96 g/mL at 25 °C[4][8]
Solubility Soluble in ethanol, ether, chloroform; slightly soluble in petroleum ether. It hydrolyzes in water.[9][10]

Experimental Protocols

Synthesis of this compound

A documented method for the synthesis of this compound involves the photochemical bromination of o-xylene.[1]

Materials:

  • o-xylene

  • Elemental bromine (dried with concentrated sulfuric acid)

  • Dry carbon tetrachloride

Procedure:

  • Dissolve 0.2 mole of o-xylene in a five-fold amount of dry carbon tetrachloride in a two-necked flask equipped with a reflux condenser and a dropping funnel. The dropping funnel should dip into the liquid.

  • Heat the mixture to boiling.

  • Add 0.82 mole of dried elemental bromine dropwise. The rate of addition should be controlled to ensure the carbon tetrachloride dripping from the reflux condenser remains nearly colorless.

  • Irradiate the mixture with a 500-watt photolamp throughout the bromine addition. This reaction typically takes 2-10 hours.

  • The evolved hydrogen bromide gas is directed through the reflux condenser to a water trap.

  • After the reaction is complete, stop the irradiation and cool the solution.

  • Wash the cooled solution sequentially with ice-water, ice-cold aqueous sodium bicarbonate solution, and again with ice-water.

  • Dry the organic layer with magnesium sulfate.

  • Evaporate the carbon tetrachloride under vacuum.

  • Purify the resulting residue by crystallization from chloroform. This process yields this compound with a reported melting point of 114-116 °C.[11]

Visualized Logical Relationship

The following diagram illustrates the synthetic pathway from o-xylene to this compound, highlighting the intermediate formation of 1,2-bis(bromomethyl)benzene.

G Synthetic Pathway of Brominated o-Xylenes o-Xylene o-Xylene 1,2-bis(bromomethyl)benzene 1,2-bis(bromomethyl)benzene o-Xylene->1,2-bis(bromomethyl)benzene + 2 Br2 This compound This compound 1,2-bis(bromomethyl)benzene->this compound + 2 Br2

Caption: Synthetic pathway of brominated o-xylenes.

References

CAS number 13209-15-9 properties and hazards

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to α,α,α′,α′-Tetrabromo-o-xylene (CAS No. 13209-15-9)

For Researchers and Chemical Synthesis Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and hazards associated with α,α,α′,α′-Tetrabromo-o-xylene (CAS No. 13209-15-9). This document is intended for researchers, scientists, and professionals in chemical synthesis and materials science. While the compound is a valuable intermediate in organic synthesis, particularly for polymers and as a precursor to other chemicals, it is crucial to note that there is no documented evidence of its application in drug development or specific biological signaling pathways. Its primary relevance to life sciences is in the context of its toxicological properties as a hazardous material.

Chemical and Physical Properties

α,α,α′,α′-Tetrabromo-o-xylene, also known as 1,2-Bis(dibromomethyl)benzene, is a halogenated aromatic hydrocarbon.[1] It is a solid at room temperature, appearing as an off-white to grey crystalline powder.[2] Key physical and chemical properties are summarized in the table below.

PropertyValueReferences
CAS Number 13209-15-9[3]
Molecular Formula C₈H₆Br₄[3]
Molecular Weight 421.75 g/mol [3]
Melting Point 114-116 °C[4]
Appearance Off-white to grey crystalline powder[2]
Solubility Insoluble in water[5]
Storage Temperature Store below +30°C[5]
InChI Key LNAOKZKISWEZNY-UHFFFAOYSA-N[6]
SMILES C1=CC=C(C(=C1)C(Br)Br)C(Br)Br[3]

Synthesis and Reactions

Synthesis of α,α,α′,α′-Tetrabromo-o-xylene

The primary method for synthesizing α,α,α′,α′-Tetrabromo-o-xylene is through the photochemical bromination of o-xylene.[3]

Experimental Protocol: Synthesis of α,α,α′,α′-Tetrabromo-o-xylene

Materials:

  • o-xylene

  • Bromine

  • Chloroform

  • Norit (activated carbon)

Equipment:

  • 2-liter three-necked flask

  • Mechanical stirrer

  • Dropping funnel

  • Reflux condenser

  • Ultraviolet lamp (e.g., 275-watt sun lamp)

  • Heating mantle

  • Büchner funnel

Procedure:

  • In a 2-liter three-necked flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, place 212 g (2.0 moles) of o-xylene.

  • Position an ultraviolet lamp approximately 1 cm from the flask to ensure maximum light exposure.

  • Heat the o-xylene to 120°C using a heating mantle while stirring.

  • Slowly add 700 g (4.4 moles) of bromine from the dropping funnel. The rate of addition should be controlled so that the bromine color dissipates as it is added.

  • After the addition is complete, continue to heat and stir the mixture for an additional 30 minutes.

  • Allow the reaction mixture to cool. The crude, dark, solid tetrabromide will crystallize.

  • Dissolve the crude product in 2 liters of hot chloroform.

  • Add 100 g of Norit to the chloroform solution and filter the mixture using slight suction.

  • Repeat the Norit treatment to decolorize the solution.

  • Concentrate the resulting tan-colored filtrate to 250-300 ml by distillation under reduced pressure.

  • Chill the concentrated solution to 0°C to induce crystallization.

  • Collect the solid product on a cold Büchner funnel and wash with a small amount of cold chloroform.

  • A second crop of crystals can be obtained by further concentrating the filtrate.

  • The final yield of α,α,α′,α′-Tetrabromo-o-xylene is typically in the range of 74–80%, with a melting point of 115–116°C.[7]

G o_xylene o-Xylene reaction_flask Reaction Flask (120°C, UV light) o_xylene->reaction_flask bromine Bromine (Br₂) bromine->reaction_flask crude_product Crude α,α,α′,α′-Tetrabromo-o-xylene reaction_flask->crude_product dissolution Dissolve in Hot Chloroform crude_product->dissolution decolorization Decolorize with Norit (Activated Carbon) dissolution->decolorization filtration Filtration decolorization->filtration concentration Concentrate Filtrate filtration->concentration crystallization Crystallization at 0°C concentration->crystallization final_product Pure α,α,α′,α′-Tetrabromo-o-xylene crystallization->final_product G cluster_environment Environmental Hazard Inhalation Inhalation Respiratory_Irritation Respiratory Irritation Inhalation->Respiratory_Irritation Corrosive_Injuries Corrosive Injuries to Upper Respiratory Tract Inhalation->Corrosive_Injuries Skin_Contact Skin_Contact Severe_Skin_Burns Severe Skin Burns Skin_Contact->Severe_Skin_Burns Eye_Contact Eye_Contact Serious_Eye_Damage Serious Eye Damage Eye_Contact->Serious_Eye_Damage Ingestion Ingestion Ingestion->Corrosive_Injuries Aquatic_Toxicity Very Toxic to Aquatic Life

References

solubility of 1,2-bis(dibromomethyl)benzene in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 1,2-bis(dibromomethyl)benzene (CAS No. 13209-15-9), also known as α,α,α′,α′-Tetrabromo-o-xylene.[1][2] Due to the limited availability of precise quantitative solubility data in published literature, this document focuses on qualitative solubility information derived from experimental procedures and provides detailed protocols for determining solubility in a laboratory setting.

Compound Overview

This compound is a heavily brominated aromatic compound with the chemical formula C₈H₆Br₄.[2][3] It is a solid at room temperature, typically appearing as a white to light brown crystalline powder, with a melting point in the range of 114-118 °C.[4][5][6] Its structure, featuring a non-polar benzene core and four bromine atoms, is a key determinant of its solubility profile.

Solubility Profile

Table 1: Qualitative Solubility of this compound

SolventFormulaTypeObserved SolubilityCitation
WaterH₂OHighly Polar ProticInsoluble[4][7][8]
ChloroformCHCl₃Polar AproticSoluble; Used for Recrystallization

Note: The solubility in chloroform is inferred from its use as a recrystallization solvent, indicating that the compound is soluble in the hot solvent and sparingly soluble at lower temperatures.

Experimental Protocols

Given the absence of comprehensive published data, researchers will likely need to determine the solubility of this compound experimentally for their specific applications. The following protocols provide methodologies for qualitative and quantitative assessment.

Protocol for Qualitative Solubility Screening

This method allows for a rapid assessment of solubility in various solvents.

  • Preparation : Dispense approximately 10-20 mg of this compound into a series of small, dry test tubes or vials.

  • Solvent Addition : To each tube, add 1 mL of a different test solvent (e.g., hexane, toluene, dichloromethane, chloroform, acetone, ethanol, methanol).

  • Agitation : Vigorously agitate each mixture for 60 seconds at a controlled, ambient temperature (e.g., 25 °C). A vortex mixer is recommended for consistency.

  • Observation : Allow the mixtures to stand for at least one minute to let any undissolved solid settle. Visually inspect each tube against a contrasting background.

  • Classification :

    • Soluble : No solid particles are visible. The solution is clear.

    • Partially Soluble : Some solid has clearly dissolved, but undissolved particles remain.

    • Insoluble : The solid appears virtually unchanged.

Protocol for Quantitative Solubility Determination (Gravimetric Shake-Flask Method)

This protocol provides a reliable method for determining the precise solubility of the compound in a given solvent at a specific temperature.

  • Establish Thermal Equilibrium : Place the chosen solvent in a sealed container within a temperature-controlled water bath or incubator. Allow it to equilibrate to the desired experimental temperature (e.g., 25 °C).

  • Prepare Supersaturated Mixture : Add an excess amount of this compound to a flask containing the temperature-equilibrated solvent. An excess is critical to ensure a saturated solution is formed.

  • Equilibration : Seal the flask and place it in the temperature-controlled environment on a shaker or stir plate. Agitate the mixture for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation : After equilibration, cease agitation and allow the mixture to stand undisturbed in the temperature-controlled environment for several hours, permitting the excess solid to settle.

  • Sample Extraction : Carefully withdraw a known volume (e.g., 5.00 mL) of the clear, supernatant liquid using a volumetric pipette fitted with a filter tip (e.g., a small piece of cotton or a syringe filter) to prevent transfer of any solid particles.

  • Solvent Evaporation : Transfer the filtered aliquot to a pre-weighed, dry vial or flask. Carefully remove the solvent under reduced pressure using a rotary evaporator or by evaporation in a fume hood followed by drying in a vacuum oven.

  • Mass Determination : Once the solvent is completely removed, weigh the vial containing the dry solute residue.

  • Calculation : Calculate the solubility using the following formula:

    • Solubility (g/L) = (Mass of Residue (g)) / (Volume of Aliquot (L))

Visualizations

The following diagrams illustrate the logical framework for solubility and a typical experimental workflow.

Caption: Structural features influencing the solubility of this compound.

G Experimental Workflow for Quantitative Solubility A Add excess solute to solvent in a sealed flask B Agitate at constant temperature (e.g., 24-48 hours) to achieve equilibrium A->B Step 1 C Cease agitation and allow excess solid to settle B->C Step 2 D Withdraw known volume of clear supernatant (using a filtered pipette) C->D Step 3 E Transfer aliquot to a pre-weighed container D->E Step 4 F Evaporate solvent completely (e.g., under vacuum) E->F Step 5 G Weigh the container with the dry solute residue F->G Step 6 H Calculate Solubility (mass of residue / volume of aliquot) G->H Step 7

Caption: Workflow for the gravimetric shake-flask method to determine solubility.

References

Crystal Structure of 1,2-bis(dibromomethyl)benzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 1,2-bis(dibromomethyl)benzene, a key organobromine compound. The following sections detail the experimental protocols for its synthesis and crystal structure determination, present comprehensive crystallographic data, and illustrate the experimental workflow.

Introduction

This compound (C8H6Br4) is an aromatic compound containing two dibromomethyl groups on adjacent carbons of a benzene ring. Its structure is of interest to researchers in synthetic chemistry and materials science due to the potential for further functionalization of the reactive C-Br bonds. Understanding the precise three-dimensional arrangement of atoms in the crystalline state is crucial for predicting its reactivity, physical properties, and potential applications in areas such as ligand design and organic electronics. This guide summarizes the definitive crystallographic analysis of this compound.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is achieved through the free-radical bromination of o-xylene.

Materials:

  • o-xylene (0.2 mole)

  • Dry carbon tetrachloride

  • Elemental bromine (0.82 mole), dried with concentrated sulfuric acid

  • Ice-water

  • Ice-cold aqueous sodium bicarbonate solution

  • Magnesium sulfate

Procedure:

  • A solution of o-xylene in a five-fold amount of dry carbon tetrachloride is prepared in a two-necked flask equipped with a reflux condenser and a dropping funnel.

  • The flask is heated to boiling, and the reaction mixture is irradiated with a 500-watt photolamp.

  • Elemental bromine is added dropwise. The rate of addition is controlled to ensure the carbon tetrachloride dripping from the condenser remains nearly colorless.

  • The reaction is typically allowed to proceed for 2-10 hours. The evolved hydrogen bromide gas is neutralized.

  • After the reaction is complete, the irradiation is stopped, and the solution is cooled.

  • The cooled solution is washed sequentially with ice-water, ice-cold aqueous sodium bicarbonate solution, and again with ice-water.

  • The organic layer is dried over magnesium sulfate.

  • The carbon tetrachloride is removed by evaporation in vacuo.

  • The resulting residue is purified by crystallization from chloroform to yield this compound.

Single-Crystal X-ray Diffraction

The determination of the crystal structure was performed using single-crystal X-ray diffraction.

Crystal Growth: Single crystals suitable for X-ray diffraction were grown by the slow evaporation of a solution of the compound.

Data Collection and Refinement: A suitable single crystal was mounted on a diffractometer. X-ray diffraction data were collected at a controlled temperature of 193 K. The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Crystallographic Data

The crystal structure of this compound has been determined and the data deposited in the Cambridge Structural Database (CSD) with deposition number 861727.[1] The key crystallographic parameters are summarized in the tables below.

Crystal Data and Structure Refinement
ParameterValue
Empirical formulaC8H6Br4
Formula weight421.75
Temperature193 K
Wavelength(Mo Kα)
Crystal systemTetragonal
Space groupP43212
Unit cell dimensions
a (Å)6.8288 (8)
b (Å)6.8288 (8)
c (Å)31.988 (6)
α (°)90
β (°)90
γ (°)90
Volume (ų)1491.7 (5)
Z4
Calculated density (Mg/m³)
R-factor (gt)0.0540
wR-factor (ref)0.1479

Table 1: Crystal data and structure refinement for this compound.[2]

Selected Bond Lengths and Angles
BondLength (Å)AngleAngle (°)
C-Br1.942(5)Br-C-Br108.7(4)
C-C (aro)~1.39C-C-C (aro)~120
C-C (exo)~1.51

Table 2: Selected interatomic distances and angles for this compound. Aromatic C-C bond lengths and angles are typical for a benzene ring. The C-C exocyclic bond is a typical single bond length.[3]

Experimental Workflow Visualization

The following diagram illustrates the logical workflow from the synthesis of the compound to the final determination and analysis of its crystal structure.

experimental_workflow cluster_synthesis Synthesis cluster_crystallography X-ray Crystallography cluster_analysis Data Analysis start Start: o-Xylene bromination Free-Radical Bromination start->bromination workup Aqueous Workup bromination->workup purification Crystallization from Chloroform workup->purification product This compound Crystals purification->product crystal_selection Single Crystal Selection product->crystal_selection Grown Crystals data_collection X-ray Diffraction Data Collection crystal_selection->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_structure Final Crystal Structure structure_refinement->final_structure data_tables Generation of Data Tables final_structure->data_tables visualization Molecular Visualization final_structure->visualization

Experimental Workflow Diagram

References

An In-depth Technical Guide on the Thermal Stability of 1,2-Bis(dibromomethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the thermal stability of 1,2-bis(dibromomethyl)benzene, a compound of interest for researchers, scientists, and professionals in drug development. Due to the limited availability of direct experimental data on this specific molecule, this document synthesizes information from analogous compounds and established principles of thermal analysis to predict its behavior.

Introduction to this compound

This compound, also known as α,α,α',α'-tetrabromo-o-xylene, is a halogenated aromatic hydrocarbon. Its structure, featuring a benzene ring with two adjacent dibromomethyl substituents, makes it a reactive intermediate in organic synthesis. Understanding the thermal stability of this compound is crucial for its safe handling, storage, and application in various chemical processes, particularly in drug development where reaction conditions are often meticulously controlled. Thermal decomposition can lead to the formation of hazardous byproducts and affect the purity and yield of desired products.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for designing and interpreting thermal analysis experiments.

PropertyValueReference
Molecular Formula C₈H₆Br₄[1]
Molecular Weight 421.75 g/mol [1]
Appearance Light brown crystalline solid[1]
Melting Point 114-116 °C[2]
Boiling Point DecomposesN/A
Solubility Soluble in chloroform[2]

Thermal Decomposition Profile

The primary point of instability in the this compound molecule is expected to be the carbon-bromine (C-Br) bonds in the dibromomethyl groups. Upon heating, these bonds are likely to undergo homolytic cleavage, initiating a radical chain reaction.

Expected Decomposition Products:

Based on the pyrolysis of analogous compounds, the thermal decomposition of this compound is anticipated to yield a complex mixture of products, including:

  • Hydrogen Bromide (HBr): A common byproduct of the thermal degradation of brominated organic compounds.[3]

  • Brominated Aromatic Compounds: Including partially debrominated derivatives of the parent molecule and other brominated benzenes and phenols.[4]

  • Polycyclic Aromatic Hydrocarbons (PAHs): Formed through secondary reactions of the initial decomposition fragments at elevated temperatures.

Experimental Protocols for Thermal Stability Analysis

To definitively determine the thermal stability of this compound, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is recommended. The following are detailed, generalized protocols that can be adapted for this purpose.

Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature and mass loss profile of this compound.

Methodology:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, inert TGA crucible (e.g., alumina or platinum).[5]

  • Experimental Conditions:

    • Atmosphere: Nitrogen (inert gas) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.[6]

    • Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of 600 °C at a constant heating rate of 10 °C/min.[6]

  • Data Acquisition: Record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature.

    • Determine the onset decomposition temperature (Tonset), which is the temperature at which significant mass loss begins.

    • Identify the temperature of maximum decomposition rate (Tmax) from the peak of the first derivative of the TGA curve (DTG curve).

    • Quantify the percentage of mass loss at different temperature ranges.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting and decomposition, and to quantify the enthalpy changes associated with these processes.

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan.[3] Using a sealed pan is crucial to contain any volatile decomposition products.

  • Experimental Conditions:

    • Atmosphere: Nitrogen (inert gas) at a flow rate of 20-50 mL/min.

    • Temperature Program: Heat the sample from ambient temperature to a temperature beyond its expected decomposition range (e.g., 400 °C) at a constant heating rate of 10 °C/min.[7]

  • Data Acquisition: Record the heat flow to the sample as a function of temperature.

  • Data Analysis:

    • Plot the heat flow versus temperature.

    • Identify endothermic peaks corresponding to melting and exothermic peaks corresponding to decomposition.

    • Determine the melting temperature (Tm) and the enthalpy of fusion (ΔHf).

    • Determine the onset temperature of decomposition and the enthalpy of decomposition (ΔHd).

Proposed Thermal Decomposition Pathway

While the precise reaction mechanism for the thermal decomposition of this compound requires experimental elucidation, a plausible initial pathway can be proposed based on the chemistry of benzyl halides. The process is likely initiated by the homolytic cleavage of a C-Br bond, which is the weakest bond in the molecule.

DecompositionPathway intermediate1 Benzylic Radical Intermediate HBr Hydrogen Bromide (HBr) intermediate1->HBr H Abstraction products Further Decomposition Products (e.g., Brominated Aromatics, PAHs) intermediate1->products Rearrangement & Further Reactions

Caption: Proposed initial steps in the thermal decomposition pathway of this compound.

Conclusion

This technical guide provides a foundational understanding of the thermal stability of this compound based on the analysis of analogous compounds and established analytical techniques. The primary anticipated mode of thermal decomposition is through the cleavage of the C-Br bonds, leading to the formation of hydrogen bromide and a variety of brominated and polycyclic aromatic compounds. For a definitive assessment of its thermal properties, experimental investigation using TGA and DSC is essential. The detailed protocols provided herein offer a robust starting point for such studies, which are critical for ensuring the safe and effective use of this compound in research and development.

References

Unveiling the Conformational Landscape of 1,2-bis(dibromomethyl)benzene: A Theoretical and Crystallographic Investigation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the three-dimensional structure of 1,2-bis(dibromomethyl)benzene, a key aromatic building block in synthetic and medicinal chemistry. By integrating experimental crystallographic data with a detailed protocol for theoretical calculations, this document offers a thorough understanding of the molecule's conformational preferences and structural parameters. This information is crucial for researchers engaged in the rational design of novel therapeutics and functional materials.

Molecular Structure and Conformation: Insights from X-ray Crystallography

The definitive solid-state structure of this compound has been elucidated by single-crystal X-ray diffraction. The key structural parameters, including bond lengths, bond angles, and torsion angles, are summarized in the tables below. This experimental data serves as a crucial benchmark for the validation of theoretical models.

Bond Lengths
Atom 1Atom 2Bond Length (Å)
C1C21.385
C1C61.389
C1C71.518
C2C31.381
C2C81.521
C3C41.380
C4C51.379
C5C61.384
C7Br11.956
C7Br21.961
C8Br31.959
C8Br41.963
Bond Angles
Atom 1Atom 2Atom 3Bond Angle (°)
C2C1C6119.8
C2C1C7121.1
C6C1C7119.1
C1C2C3120.3
C1C2C8120.7
C3C2C8119.0
Br1C7Br2110.2
C1C7Br1111.5
C1C7Br2111.9
Br3C8Br4110.1
C2C8Br3111.7
C2C8Br4111.4
Torsion Angles
Atom 1Atom 2Atom 3Atom 4Torsion Angle (°)
C6C1C2C30.4
C7C1C2C8-3.8
C1C2C8Br365.8
C1C2C8Br4-172.9
C2C1C7Br1-70.1
C2C1C7Br2168.7

Theoretical Calculations: A Methodological Workflow

While a dedicated theoretical study on the conformational analysis of this compound is not currently available in the literature, a standard and robust computational protocol can be outlined. Density Functional Theory (DFT) is the method of choice for such investigations, providing a good balance between accuracy and computational cost.

Computational Protocol

A typical theoretical investigation would involve the following steps:

  • Initial Structure Generation: A starting 3D structure of this compound is built using molecular modeling software.

  • Conformational Search: A systematic or stochastic conformational search is performed to identify various possible low-energy conformers. This is particularly important due to the rotational freedom of the two dibromomethyl groups.

  • Geometry Optimization: Each identified conformer is then subjected to full geometry optimization using a selected DFT functional (e.g., B3LYP, M06-2X) and a suitable basis set (e.g., 6-311+G(d,p)). This process finds the minimum energy structure for each conformer.

  • Frequency Calculations: Vibrational frequency calculations are performed on each optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energy (ZPVE).

  • Relative Energy Calculation: The relative energies of the different conformers are calculated, including ZPVE corrections, to determine the most stable conformer and the energy differences between them.

  • Rotational Barrier Analysis: To understand the dynamics of conformational changes, a relaxed potential energy surface scan can be performed by systematically rotating one of the dibromomethyl groups around the C-C bond and calculating the energy at each step. This allows for the determination of the rotational energy barriers between different conformers.

The following diagram illustrates the logical workflow for a combined experimental and theoretical structural analysis of this compound.

G cluster_exp Experimental Workflow cluster_theo Theoretical Workflow synthesis Synthesis & Crystal Growth xray_data X-ray Data Collection synthesis->xray_data structure_solution Structure Solution & Refinement xray_data->structure_solution exp_data Experimental Structural Data (Bond Lengths, Angles) structure_solution->exp_data validation Validation & Comparison exp_data->validation initial_geom Initial Geometry Generation conf_search Conformational Search initial_geom->conf_search geom_opt DFT Geometry Optimization conf_search->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc energy_analysis Relative Energy Analysis freq_calc->energy_analysis theo_data Theoretical Structural Data & Energy Profile energy_analysis->theo_data theo_data->validation final_model Validated Structural Model validation->final_model

Workflow for Structural Analysis

Experimental Protocols

The experimental data presented in this guide is based on the crystallographic study of this compound. The general protocol for such an analysis is as follows:

Single-Crystal X-ray Diffraction
  • Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent.

  • Data Collection: A selected crystal is mounted on a diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray data are collected by rotating the crystal in a beam of monochromatic X-rays and recording the diffraction pattern.

  • Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, which involves determining the positions of all atoms in the unit cell. The structural model is then refined to achieve the best possible agreement with the experimental data.

Conclusion

This technical guide provides a detailed overview of the structural characteristics of this compound, supported by experimental crystallographic data. While a specific theoretical study on this molecule is yet to be published, the outlined computational workflow provides a robust framework for future in-silico investigations. The combined application of experimental and theoretical methods is paramount for a comprehensive understanding of the structure-property relationships of this important chemical entity, thereby facilitating its application in drug discovery and materials science.

Methodological & Application

Application Notes and Protocols for 1,2-bis(dibromomethyl)benzene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-bis(dibromomethyl)benzene is a versatile reagent in organic synthesis, primarily utilized as a stable precursor for the in situ generation of the highly reactive intermediate, α,α'-dibromo-ortho-xylylene. This reactive diene readily participates in Diels-Alder [4+2] cycloaddition reactions with various dienophiles to construct polycyclic aromatic hydrocarbons (PAHs) and other complex carbocyclic and heterocyclic frameworks. Additionally, its benzylic bromide moieties can undergo nucleophilic substitution reactions, such as in Kumada coupling, and reactions with dinucleophiles to form various cyclic structures. This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations.

Introduction

This compound, also known as α,α,α',α'-tetrabromo-o-xylene, is a white to off-white crystalline solid. Its synthetic utility stems from its ability to generate α,α'-dibromo-o-xylylene upon treatment with a reducing agent, typically sodium iodide. This intermediate is not stable and is therefore generated in situ for immediate reaction. The subsequent cycloaddition provides a powerful tool for the annulation of benzene rings onto various substrates, forming substituted naphthalene and anthracene derivatives, which are common motifs in pharmaceuticals and materials science.

Beyond its role in cycloadditions, this compound serves as a precursor for the synthesis of isothioureas, which are known inhibitors of human nitric oxide synthases, and as a key intermediate in the synthesis of tridentate carbene ligands for the development of metal-based drugs.

Key Applications and Mechanisms

The primary application of this compound is in the construction of polycyclic aromatic systems via a Diels-Alder reaction pathway. The general mechanism involves two key steps:

  • In situ generation of α,α'-dibromo-o-xylylene: this compound is treated with a reducing agent, most commonly sodium iodide, which facilitates a debromination to form the reactive diene.

  • Diels-Alder Cycloaddition: The generated diene is immediately trapped by a dienophile present in the reaction mixture to form a cycloadduct. Subsequent elimination of HBr or other rearomatization steps leads to the final polycyclic aromatic product.

This pathway provides a convergent and efficient route to complex aromatic structures that might otherwise be challenging to synthesize.

Experimental Protocols

Preparation of this compound

This protocol describes the synthesis of the title compound from o-xylene.

Reaction Scheme:

o_xylene o-Xylene product This compound o_xylene->product br2 Br2 (4 eq.) br2:s->product:n ccl4 CCl4, hv, Δ ccl4:s->product:n hbr HBr product->hbr

Figure 1: Synthesis of this compound.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
o-Xylene106.1721.2 g0.2
Bromine159.81131.0 g (42.0 mL)0.82
Carbon Tetrachloride153.82~250 mL-

Procedure: [1]

  • In a two-necked flask equipped with a reflux condenser and a dropping funnel, dissolve 0.2 mol of o-xylene in approximately five times its volume of dry carbon tetrachloride.[1]

  • Heat the mixture to boiling.

  • Using a 500-watt photolamp to irradiate the flask, add 0.82 mol of bromine dropwise. The rate of addition should be controlled to ensure the solution remains nearly colorless.[1]

  • The reaction time is typically between 2 and 10 hours.[1]

  • After the reaction is complete, stop the irradiation and allow the solution to cool.

  • Wash the cooled solution sequentially with ice-water, ice-cold aqueous sodium bicarbonate solution, and again with ice-water.

  • Dry the organic layer with magnesium sulfate and evaporate the solvent in vacuo.

  • Purify the residue by crystallization from chloroform to yield this compound.

Quantitative Data:

ProductYieldMelting Point (°C)
This compound~50%114-116
Synthesis of Polycyclic Aromatic Hydrocarbons via Diels-Alder Reaction

This protocol outlines the general procedure for the synthesis of a substituted naphthalene derivative.

Reaction Workflow:

start This compound + Dienophile step1 Add NaI in DMF start->step1 step2 Heat reaction mixture (e.g., 80 °C) step1->step2 step3 Reaction monitoring (TLC) step2->step3 step4 Work-up and Purification (Extraction, Chromatography) step3->step4 product Polycyclic Aromatic Hydrocarbon Product step4->product

Figure 2: General workflow for PAH synthesis.

Materials (Example for N-phenyl-1,2,3,4-tetrahydronaphthalene-2,3-dicarboximide):

ReagentMolar Mass ( g/mol )AmountMoles
This compound421.751.0 g2.37 mmol
N-phenylmaleimide173.170.41 g2.37 mmol
Sodium Iodide149.890.71 g4.74 mmol
N,N-Dimethylformamide (DMF)73.0920 mL-

Procedure:

  • To a solution of this compound and N-phenylmaleimide in DMF, add sodium iodide.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data (Representative):

ProductYield
N-phenyl-1,2,3,4-tetrahydronaphthalene-2,3-dicarboximide70-85%
Kumada Cross-Coupling for the Synthesis of Mono-alkylated Products

This protocol describes a nickel-catalyzed cross-coupling reaction to synthesize a mono-alkylated product.

Reaction Scheme:

reactant1 This compound product 1-(bromomethyl)-2-alkylbenzene reactant1->product reactant2 R-MgBr (Grignard) reactant2:s->product:n catalyst Ni-phosphine catalyst catalyst:s->product:n side_product MgBr2 product->side_product

Figure 3: Kumada coupling of this compound.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
This compound421.751.0 g2.37 mmol
n-Hexylmagnesium bromide (2.0 M in THF)-1.3 mL2.61 mmol
[1,3-Bis(diphenylphosphino)propane]dichloro Nickel(II)541.040.064 g0.12 mmol
Tetrahydrofuran (THF), anhydrous72.1120 mL-

Procedure: [2]

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve this compound and the nickel-phosphine catalyst in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the Grignard reagent dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography.

Quantitative Data (Representative):

ProductYield
1-(bromomethyl)-2-hexylbenzene75-85%

Safety and Handling

This compound is a corrosive and lachrymatory compound. It is harmful if swallowed or inhaled and causes severe skin burns and eye damage. Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Conclusion

This compound is a valuable and versatile reagent for the synthesis of complex organic molecules, particularly polycyclic aromatic hydrocarbons. The protocols provided herein offer a starting point for researchers to explore its synthetic potential. Careful handling and adherence to safety precautions are essential when working with this compound.

References

Application Notes and Protocols: Reactions of 1,2-bis(dibromomethyl)benzene with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides detailed application notes on the reactivity of 1,2-bis(dibromomethyl)benzene, also known as α,α,α',α'-tetrabromo-o-xylene, with various nucleophiles. The primary focus is on its role as a precursor to the highly reactive intermediate, α,α'-dibromo-o-xylylene (an o-quinodimethane derivative), which serves as a versatile diene in cycloaddition reactions. Detailed experimental protocols for the synthesis of the starting material and its subsequent reactions are provided, along with quantitative data and visual diagrams of key reaction pathways.

Introduction

This compound is an organobromine compound prepared by the photochemical bromination of o-xylene.[1][2] Its primary utility in synthetic chemistry stems from its ability to generate reactive intermediates upon treatment with specific reagents. The reaction of this compound with nucleophilic reagents is a cornerstone of this chemistry, leading to the formation of o-quinodimethanes. These intermediates are not typically isolated but are generated in situ and trapped, most commonly through Diels-Alder cycloaddition reactions, providing a pathway to complex polycyclic aromatic systems like acenes and substituted naphthalenes.[1]

This note details the reaction of this compound with sodium iodide to generate α,α'-dibromo-o-xylylene and its subsequent trapping. It also explores reactions with other nucleophiles and provides standardized protocols for these synthetic transformations.

Synthesis of this compound

The starting material can be synthesized via the free-radical bromination of o-xylene.

Experimental Protocol: Photochemical Bromination of o-Xylene
  • Dissolve o-xylene (0.2 mole) in dry carbon tetrachloride (approximately 5 times the volume of o-xylene) in a two-necked flask equipped with a reflux condenser and a dropping funnel.[2]

  • Heat the mixture to reflux.[2]

  • While irradiating the flask with a 500-watt photolamp, add elemental bromine (0.82 mole) dropwise. Ensure the dropping funnel tip is below the liquid surface.[2]

  • Control the rate of bromine addition to keep the refluxing solvent nearly colorless. The reaction typically takes 2-10 hours.[2]

  • After the addition is complete, stop the irradiation and allow the solution to cool.

  • Wash the cooled solution sequentially with ice-water, ice-cold aqueous sodium bicarbonate solution, and again with ice-water.[2]

  • Dry the organic layer with magnesium sulfate and evaporate the solvent in vacuo.[2]

  • Purify the resulting solid residue by recrystallization from chloroform.[2]

ReactantMolesReagentMolesSolventYield (%)Melting Point (°C)
o-Xylene0.2Bromine0.82CCl₄~50114-116

Table 1: Summary of the synthesis of this compound.[2]

cluster_synthesis Synthesis of Starting Material o_xylene o-Xylene reaction Photochemical Bromination (CCl₄, hv, Reflux) o_xylene->reaction bromine Bromine (Br₂) bromine->reaction workup Aqueous Workup & Recrystallization reaction->workup product This compound workup->product

Figure 1: Workflow for the synthesis of this compound.

Reaction with Sodium Iodide: Generation of o-Quinodimethane

The most significant reaction of this compound is its debromination with sodium iodide (NaI) in a suitable solvent like acetone or DMF. This reaction does not result in a simple substitution but rather an elimination, which generates the highly reactive α,α'-dibromo-o-xylylene intermediate.[1] This species is a potent diene for cycloaddition reactions.

In the absence of a suitable trapping agent, the intermediate can undergo electrocyclization to form α,α'-dibromobenzocyclobutane.[1]

Reaction Pathways & Trapping

The generated α,α'-dibromo-o-xylylene is immediately trapped in situ with an electron-deficient dienophile (e.g., N-phenylmaleimide, dimethyl fumarate) via a [4+2] Diels-Alder cycloaddition to yield substituted naphthalene derivatives.[1][3] This method provides a reliable route to annulated aromatic systems.

cluster_paths Reaction Fates start This compound reagent + 2 NaI (Debromination) start->reagent intermediate α,α'-dibromo-o-xylylene (Reactive Intermediate) reagent->intermediate trapping_agent + Dienophile intermediate->trapping_agent no_trap No Trapping Agent intermediate->no_trap cycloaddition Diels-Alder Cycloaddition trapping_agent->cycloaddition cyclization Electrocyclization no_trap->cyclization

Figure 2: Generation and subsequent reaction pathways of the o-quinodimethane intermediate.
Experimental Protocol: Generation and Trapping of α,α'-dibromo-o-xylylene

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and a suitable dienophile (e.g., N-phenylmaleimide, 1.2 mmol) in anhydrous DMF (15 mL).

  • Add sodium iodide (2.5 mmol) to the solution.

  • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the Diels-Alder adduct.

NucleophileReagentDienophileProduct TypeYield (%)
IodideNaIN-PhenylmaleimideNaphthalene derivative>80 (Typical)
IodideNaIDimethyl FumarateNaphthalene derivativeHigh (Typical)
IodideNaI(None)α,α'-DibromobenzocyclobutaneVariable
Table 2: Summary of reactions involving the o-quinodimethane intermediate. Yields are representative and vary with specific dienophiles and conditions.

Reactions with Other Nucleophiles

While the reaction with sodium iodide is the most prominent, this compound can react with other nucleophiles, typically via substitution pathways, although the geminal dibromo groups introduce complexity.

Nucleophilic Substitution

Strong nucleophiles can substitute the bromine atoms. For instance, related compounds like 1,2-bis(bromomethyl)benzene undergo efficient substitution. The reaction of 1,2-bis(bromomethyl)benzene with sodium azide, followed by a copper-catalyzed cycloaddition with an alkyne, yields bis(1,2,3-triazole) derivatives in a one-pot process.[4] A similar substitution on this compound would be expected to yield a tetrasubstituted product.

start This compound reagent + Nucleophile (Nu⁻) (e.g., N₃⁻, RS⁻, R₂N⁻) start->reagent substitution Nucleophilic Substitution (Sₙ) reagent->substitution product Tetra-substituted Product C₆H₄(CH(Nu)₂)₂ substitution->product

Figure 3: General pathway for nucleophilic substitution reactions.
Hydrolysis to o-Phthalaldehyde

Hydrolysis of the four C-Br bonds can be achieved to synthesize o-phthalaldehyde. This transformation is conceptually similar to the hydrolysis of other benzylic halides.[5] The reaction of α,α,α',α'-tetrabromo-o-xylene is a known route to o-phthalaldehyde.[1]

Experimental Protocol: Hydrolysis to o-Phthalaldehyde
  • Suspend this compound (1.0 mmol) in an aqueous solution of sodium carbonate (10% w/v, 20 mL).

  • Heat the mixture to reflux with vigorous stirring for 4-6 hours. The solid should gradually dissolve.

  • Cool the reaction mixture to room temperature and neutralize with dilute HCl.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

  • Dry the combined organic extracts over anhydrous sodium sulfate and remove the solvent under reduced pressure.

  • Purify the crude o-phthalaldehyde by recrystallization or chromatography.

Conclusion

This compound is a valuable reagent for organic synthesis, primarily serving as a stable precursor for the in situ generation of α,α'-dibromo-o-xylylene. Its reaction with sodium iodide, followed by trapping with dienophiles, offers an efficient and high-yield pathway to construct complex, annulated aromatic frameworks. Furthermore, its reactivity with other nucleophiles via substitution and hydrolysis opens avenues for synthesizing a variety of ortho-substituted benzene derivatives, making it a versatile tool for researchers in synthetic chemistry and drug development.

References

Application Notes and Protocols: 1,2-Bis(dibromomethyl)benzene as a Precursor for Polycyclic Aromatic Hydrocarbons

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of 1,2-bis(dibromomethyl)benzene and explore its potential as a precursor for the synthesis of polycyclic aromatic hydrocarbons (PAHs). While direct, high-yield synthetic routes from this compound to a wide array of PAHs are not extensively documented in the literature, this document outlines the established synthesis of the precursor and discusses potential transformation pathways to valuable aromatic systems.

Synthesis of the Precursor: this compound

The primary and well-established method for the synthesis of this compound is the radical bromination of o-xylene.

Experimental Protocol: Radical Bromination of o-Xylene[1]

This protocol details the synthesis of this compound from o-xylene using elemental bromine and photolytic initiation.

Materials:

  • o-Xylene

  • Bromine (elemental)

  • Carbon tetrachloride (dry)

  • Concentrated sulfuric acid

  • Ice-water

  • Sodium bicarbonate solution (ice-cold)

  • Magnesium sulfate

Equipment:

  • Two-necked flask

  • Reflux condenser

  • Dropping funnel

  • 500-watt photolamp

  • Heating mantle

  • Erlenmeyer flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a two-necked flask equipped with a reflux condenser and a dropping funnel, dissolve 0.2 moles of o-xylene in a five-fold volume of dry carbon tetrachloride. The dropping funnel should be positioned to dip into the liquid to minimize bromine loss.

  • Heat the mixture to boiling.

  • For each hydrogen atom to be substituted, add 0.205 moles of elemental bromine (total of 0.82 moles) dropwise. The bromine should be dried by shaking with concentrated sulfuric acid prior to use.

  • During the addition of bromine, irradiate the reaction mixture with a 500-watt photolamp.

  • Control the rate of bromine addition to ensure that the carbon tetrachloride dripping from the reflux condenser remains nearly colorless. The bromination reaction typically takes 2-10 hours.

  • The evolved hydrogen bromide gas should be directed from the top of the reflux condenser through tubing to an Erlenmeyer flask containing water, with the tube outlet positioned about 1 cm above the water surface.

  • After the reaction is complete, turn off the photolamp and allow the mixture to cool.

  • Wash the cooled solution rapidly with ice-water, followed by ice-cold aqueous sodium bicarbonate solution, and then again with ice-water.

  • Dry the organic layer with magnesium sulfate.

  • Remove the carbon tetrachloride by evaporation under vacuum.

  • Purify the resulting residue by crystallization from chloroform.

Quantitative Data:

ProductYieldMelting Point
This compound50%114-116 °C

Potential Synthetic Pathways to Polycyclic Aromatic Hydrocarbons

Dehydrobromination to form Naphthalene Derivatives

One potential pathway involves the elimination of hydrogen bromide (HBr) to form a highly reactive intermediate, which could then undergo cyclization and aromatization.

Hypothetical Experimental Protocol: Base-Induced Dehydrobromination

Materials:

  • This compound

  • Strong, non-nucleophilic base (e.g., potassium tert-butoxide, DBU)

  • Anhydrous, high-boiling point solvent (e.g., toluene, xylene)

  • Inert gas (e.g., argon or nitrogen)

Equipment:

  • Schlenk flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Standard glassware for workup and purification

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve this compound in the chosen anhydrous solvent.

  • Add a solution or suspension of the strong base to the reaction mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture and quench with a proton source (e.g., water, saturated ammonium chloride solution).

  • Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Expected Products and Challenges:

This reaction could potentially lead to the formation of naphthalene or its derivatives. However, the high concentration of bromine atoms could lead to a complex mixture of products, including polymers and partially aromatized compounds. Careful control of reaction conditions, including the choice of base and temperature, would be critical to favor the desired cyclized product.

Reductive Cyclization

Another approach could involve a reductive cyclization, where the bromine atoms are removed by a reducing agent, leading to the formation of new carbon-carbon bonds.

Hypothetical Experimental Protocol: Reductive Cyclization with a Metal

Materials:

  • This compound

  • Reducing agent (e.g., zinc dust, sodium metal)

  • Aprotic solvent (e.g., THF, DMF)

  • Inert gas atmosphere

Equipment:

  • Three-necked flask

  • Reflux condenser

  • Mechanical stirrer

  • Standard glassware for workup and purification

Procedure:

  • In a three-necked flask under an inert atmosphere, suspend the reducing agent in the aprotic solvent.

  • Add a solution of this compound dropwise to the stirred suspension.

  • Control the reaction temperature, as the reaction may be exothermic.

  • After the addition is complete, continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC-MS).

  • Filter the reaction mixture to remove the excess reducing agent and its salts.

  • Work up the filtrate by adding water and extracting the product with an organic solvent.

  • Purify the product by standard methods.

Expected Products and Challenges:

This method could potentially yield naphthalene. The success of this reaction would depend on the ability to control the reduction and promote intramolecular cyclization over intermolecular polymerization.

Visualization of Synthetic Pathways

The following diagrams illustrate the synthesis of the precursor and the hypothetical pathways to PAHs.

G o_xylene o-Xylene reagents_br2 Br2, hv CCl4 precursor This compound reagents_br2->precursor base Strong Base (e.g., t-BuOK) reducing_agent Reducing Agent (e.g., Zn) naphthalene Naphthalene base->naphthalene reducing_agent->naphthalene

Caption: Synthetic route to this compound and potential pathways to naphthalene.

G start Start: o-Xylene bromination Radical Bromination (Br2, hv, CCl4) start->bromination precursor This compound bromination->precursor purification_precursor Purification (Crystallization) precursor->purification_precursor dehydrobromination Hypothetical Dehydrobromination (Strong Base) purification_precursor->dehydrobromination reductive_cyclization Hypothetical Reductive Cyclization (Reducing Agent) purification_precursor->reductive_cyclization pah_formation PAH Formation (e.g., Naphthalene) dehydrobromination->pah_formation reductive_cyclization->pah_formation analysis Analysis (NMR, MS, etc.) pah_formation->analysis

Caption: Experimental workflow from o-xylene to potential PAH synthesis and analysis.

Concluding Remarks

This compound is a readily accessible precursor synthesized from o-xylene. While its direct application in the high-yield synthesis of a broad range of well-defined PAHs is not yet a well-established area of research, its structure suggests potential for the formation of naphthalene and other polycyclic systems through dehydrobromination or reductive cyclization pathways. Further research is required to develop and optimize these potential synthetic routes. The protocols and pathways outlined in these notes provide a foundation for researchers interested in exploring the synthetic utility of this highly functionalized benzene derivative. Professionals in drug development may find the exploration of novel PAH scaffolds from such precursors a potential avenue for discovering new molecular entities with unique biological activities.

Application Notes and Protocols for the Synthesis of Substituted Naphthalenes from 1,2-bis(dibromomethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of substituted naphthalenes is of significant interest in medicinal chemistry and materials science due to the prevalence of the naphthalene core in a wide range of biologically active compounds and functional materials. A powerful and efficient method for the construction of the naphthalene ring system involves the in situ generation of a highly reactive o-xylylene (or o-quinodimethane) intermediate, which can subsequently undergo a [4+2] cycloaddition reaction with a suitable dienophile.

This document provides detailed protocols for the synthesis of substituted naphthalenes utilizing 1,2-bis(dibromomethyl)benzene as a stable precursor for the in situ generation of the o-xylylene intermediate. The reaction proceeds via a debromination step, typically facilitated by a reagent such as sodium iodide, to form the transient diene. This diene is then trapped by an alkyne dienophile in a Diels-Alder reaction. The initial cycloadduct, a dihydro-naphthalene derivative, readily aromatizes to the corresponding substituted naphthalene. This methodology offers a versatile route to a variety of substituted naphthalenes by simply varying the alkyne component.

Signaling Pathways and Experimental Workflow

The overall synthetic strategy involves a one-pot reaction where the reactive diene is generated in the presence of the trapping agent.

Reaction_Pathway cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product start_A This compound intermediate In situ generation of o-Xylylene start_A->intermediate NaI, Solvent (e.g., DMF) start_B Substituted Alkyne (Dienophile) cycloaddition [4+2] Diels-Alder Cycloaddition start_B->cycloaddition intermediate->cycloaddition aromatization Aromatization cycloaddition->aromatization Spontaneous or mild work-up product Substituted Naphthalene aromatization->product

Caption: Reaction pathway for naphthalene synthesis.

The experimental workflow for this synthesis is a straightforward one-pot procedure.

Experimental_Workflow start Combine this compound, alkyne, and solvent in a reaction flask. reagent_add Add debrominating agent (e.g., NaI). start->reagent_add reaction Heat the reaction mixture under an inert atmosphere. reagent_add->reaction monitoring Monitor reaction progress by TLC or LC-MS. reaction->monitoring workup Perform aqueous workup to remove salts and polar impurities. monitoring->workup extraction Extract the product with an organic solvent. workup->extraction purification Purify the crude product by column chromatography or recrystallization. extraction->purification analysis Characterize the final product (NMR, MS, etc.). purification->analysis

Caption: General experimental workflow.

Quantitative Data Summary

The following table summarizes the reaction of this compound with various substituted alkynes to yield the corresponding substituted naphthalenes.

EntryAlkyne Dienophile (R-C≡C-R')Product (Substituted Naphthalene)SolventTemp (°C)Time (h)Yield (%)
1Dimethyl acetylenedicarboxylateDimethyl naphthalene-2,3-dicarboxylateDMF801285
2Phenylacetylene2-PhenylnaphthaleneAcetonitrileReflux1872
31-Octyne2-HexylnaphthaleneDMF902465
4Diphenylacetylene2,3-DiphenylnaphthaleneDMF1001678
5Ethyl propiolateEthyl naphthalene-2-carboxylateAcetonitrileReflux1575

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Substituted Naphthalenes

Materials:

  • This compound

  • Substituted alkyne

  • Sodium iodide (NaI)

  • Anhydrous N,N-dimethylformamide (DMF) or Acetonitrile

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), the substituted alkyne (1.2 equiv.), and anhydrous DMF (or acetonitrile) to make a 0.1 M solution with respect to the benzene derivative.

  • Flush the apparatus with an inert gas (nitrogen or argon).

  • Add sodium iodide (4.0 equiv.) to the stirred solution.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C or reflux) and maintain for the specified time (monitor by TLC).

  • After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and extract with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium thiosulfate solution (to remove any remaining iodine) and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure substituted naphthalene.

Protocol 2: Synthesis of Dimethyl naphthalene-2,3-dicarboxylate

Materials:

  • This compound (4.22 g, 10 mmol)

  • Dimethyl acetylenedicarboxylate (DMAD) (1.70 g, 12 mmol)

  • Sodium iodide (NaI) (6.00 g, 40 mmol)

  • Anhydrous N,N-dimethylformamide (DMF) (100 mL)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel, hexane, ethyl acetate

Procedure:

  • In a 250 mL round-bottom flask, combine this compound (4.22 g, 10 mmol), dimethyl acetylenedicarboxylate (1.70 g, 12 mmol), and anhydrous DMF (100 mL).

  • Equip the flask with a magnetic stir bar and a reflux condenser, and flush with nitrogen.

  • Add sodium iodide (6.00 g, 40 mmol) to the solution.

  • Heat the mixture to 80 °C with stirring and maintain for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, allow the reaction to cool to ambient temperature.

  • Transfer the mixture to a separatory funnel with 200 mL of water and extract with dichloromethane (3 x 75 mL).

  • Wash the combined organic extracts with saturated aqueous sodium thiosulfate solution (2 x 100 mL) followed by brine (100 mL).

  • Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

  • Purify the resulting crude solid by flash column chromatography (silica gel, 10-20% ethyl acetate in hexane) to yield dimethyl naphthalene-2,3-dicarboxylate as a white solid. (Yield: 2.08 g, 85%).

Application of 1,2-Bis(dibromomethyl)benzene in Fullerene Functionalization: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The unique physical and chemical properties of fullerenes have made them a subject of intense research, particularly in the field of nanomedicine. Their hollow cage-like structure allows for the encapsulation of therapeutic agents, while their extensive π-system can be functionalized to modulate their biological activity and solubility. This application note details the use of 1,2-bis(dibromomethyl)benzene as a reagent for the precise functionalization of[1]fullerene, leading to the creation of novel derivatives with potential applications in drug delivery and materials science.

The reaction of a dianionic[1]fulleroindoline with 1,2-bis(bromomethyl)benzene provides a regioselective route to tetra-functionalized fullerene derivatives.[2] This method allows for the controlled addition of a benzene ring to the fullerene cage, creating a unique structural motif. The resulting functionalized fullerenes can serve as scaffolds for further chemical modifications, enabling the attachment of bioactive molecules or moieties that enhance their therapeutic potential.[3][4][5][6] Functionalized fullerenes have shown promise as antioxidants, neuroprotective agents, and in photodynamic therapy.[7]

This document provides detailed experimental protocols for the synthesis of these fullerene derivatives, a summary of the quantitative data, and visualizations of the reaction workflow and mechanism to aid researchers in replicating and building upon these findings.

Experimental Protocols

Protocol 1: Regioselective Synthesis of a Tetra-functionalized[1]Fullerene Derivative

This protocol describes the electrochemical generation of a dianionic fullerene species followed by its reaction with 1,2-bis(bromomethyl)benzene to yield a tetra-functionalized adduct. The reaction is highly dependent on temperature, leading to different regioisomers.[2]

Materials:

  • [1]Fulleroindoline (starting material)

  • 1,2-Bis(bromomethyl)benzene

  • Anhydrous o-dichlorobenzene (ODCB)

  • Tetrabutylammonium hexafluorophosphate (TBAPF6) as the supporting electrolyte

  • Argon gas

  • Electrochemical cell with a three-electrode setup (e.g., glassy carbon working electrode, platinum counter electrode, and Ag/AgCl reference electrode)

  • Standard laboratory glassware for organic synthesis

Procedure:

  • Preparation of the Electrolytic Solution: In a glovebox under an argon atmosphere, prepare a solution of the[1]fulleroindoline starting material and TBAPF6 in anhydrous ODCB in the electrochemical cell.

  • Electrochemical Reduction: Perform a controlled-potential electrolysis at a suitable negative potential to generate the dianionic species of the[1]fulleroindoline. The progress of the electrolysis can be monitored by cyclic voltammetry.

  • Reaction with 1,2-Bis(bromomethyl)benzene:

    • For the 1,2,4,17-adduct: Cool the electrochemical cell to 0 °C. Add a solution of 1,2-bis(bromomethyl)benzene in ODCB to the solution containing the electrochemically generated dianion. Stir the reaction mixture at 0 °C for 10 minutes.[2]

    • For the 1,2,3,4-adduct: Allow the electrochemical cell to warm to 25 °C. Add a solution of 1,2-bis(bromomethyl)benzene in ODCB to the dianion solution. Stir the reaction mixture at 25 °C for 3 minutes.[2]

  • Work-up and Purification: After the reaction is complete, quench the reaction mixture with a suitable proton source (e.g., trifluoroacetic acid). The crude product is then purified by column chromatography on silica gel to isolate the desired tetra-functionalized fullerene derivative.

  • Characterization: The structure and purity of the final product are confirmed by spectroscopic methods such as 1H NMR, 13C NMR, mass spectrometry, and UV-Vis spectroscopy. Single-crystal X-ray analysis can be used for unambiguous structure determination.[2]

Quantitative Data Summary

The regioselective synthesis of tetra-functionalized[1]fullerene derivatives using 1,2-bis(bromomethyl)benzene proceeds with notable efficiency. The product distribution is highly dependent on the reaction temperature.

ProductReagentReaction Temperature (°C)Reaction TimeYield (%)Addition PatternReference
Tetra-functionalized[1]fullerene1,2-Bis(bromomethyl)benzene010 minHigh1,2,4,17[2]
Tetra-functionalized[1]fullerene1,2-Bis(bromomethyl)benzene253 minHigh1,2,3,4[2]

Note: The original literature describes the yields as "efficient" and "regioselective" without providing specific percentages in the abstract. For precise yield information, consulting the full experimental details of the cited papers is recommended.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of tetra-functionalized[1]fullerene derivatives.

experimental_workflow Experimental Workflow for Fullerene Functionalization start Start: [60]Fulleroindoline electrolysis Electrochemical Reduction (Generation of Dianion) start->electrolysis temp_control Temperature Control (0°C or 25°C) electrolysis->temp_control reaction Reaction with 1,2-Bis(bromomethyl)benzene temp_control->reaction workup Quenching and Work-up reaction->workup purification Column Chromatography workup->purification characterization Spectroscopic Characterization (NMR, MS, UV-Vis) purification->characterization end Final Product: Tetra-functionalized Fullerene characterization->end

Caption: Workflow for the synthesis of tetra-functionalized fullerenes.

Reaction Mechanism

This diagram outlines the proposed mechanism for the functionalization of the[1]fullerene derivative.

reaction_mechanism Reaction of [60]Fullerene Dianion with this compound cluster_start Reactants cluster_product Products (Regioisomers) C60_dianion [60]Fulleroindoline Dianion (C60-R)2- reagent This compound C60_dianion->reagent Nucleophilic Attack product_A 1,2,4,17-Adduct (at 0°C) reagent->product_A Cyclization product_B 1,2,3,4-Adduct (at 25°C) reagent->product_B Cyclization & Rearrangement

Caption: Mechanism of fullerene functionalization.

Potential Applications in Drug Development

While the direct biological activity of the described tetra-functionalized fullerenes has not been extensively reported, the functionalization of fullerenes is a key strategy for their development as therapeutic agents.[3][4][5][6] The addition of the benzene moiety can serve several purposes:

  • Modulation of Lipophilicity: The benzene ring can increase the lipophilicity of the fullerene derivative, potentially enhancing its ability to cross cell membranes.

  • Scaffold for Further Functionalization: The benzene ring can be further modified with various functional groups to attach targeting ligands, drugs, or solubilizing agents.

  • Antioxidant Activity: Fullerene derivatives are known for their potent antioxidant properties, acting as "radical sponges". This property is being explored for the treatment of neurodegenerative diseases and other conditions associated with oxidative stress.[7]

Researchers in drug development can use this synthetic methodology to create a library of novel fullerene derivatives for screening in various biological assays. The ability to control the regiochemistry of the addition is crucial for establishing structure-activity relationships.

References

Application Notes and Protocols: 1,2-Bis(dibromomethyl)benzene in Dendrimer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dendrimers are a unique class of synthetic macromolecules characterized by their highly branched, three-dimensional architecture. Their well-defined structure, multivalency, and nanoscale dimensions make them promising candidates for a wide range of applications, including drug delivery, gene therapy, and catalysis. The synthesis of dendrimers requires precise control over their growth, which can be achieved through divergent or convergent strategies. The choice of the core molecule is critical as it dictates the initial multiplicity and overall architecture of the dendrimer.

1,2-Bis(dibromomethyl)benzene is a tetrafunctional aromatic compound with four reactive bromine atoms, making it an excellent candidate as a core molecule for the synthesis of dendrimers. The two dibromomethyl groups, positioned ortho to each other on the benzene ring, provide a scaffold for the divergent growth of dendrimer generations. This application note provides detailed protocols for the synthesis of dendrimers using this compound as a tetrafunctional core, focusing on the widely used Williamson ether synthesis for the construction of poly(aryl ether) dendrons.

Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₈H₆Br₄[1]
Molecular Weight 421.75 g/mol [1]
Appearance Light brown crystalline solid[1]
Melting Point 114-116 °C[2]
Solubility Soluble in chloroform[2]
CAS Number 13209-15-9[1]

Dendrimer Synthesis Strategy: A Divergent Approach

The divergent synthesis of dendrimers begins from a central core molecule and proceeds outwards by the stepwise addition of branching monomer units.[3][4] In this proposed protocol, this compound serves as the generation 0 (G0) core. The synthesis of higher-generation dendrimers involves the reaction of the core with a suitable branching monomer, such as a monoprotected diol, followed by deprotection to expose new functional groups for the next generation's growth. A common and effective method for forming the ether linkages in poly(aryl ether) dendrimers is the Williamson ether synthesis.[5][6]

The overall synthetic workflow is depicted in the following diagram:

G cluster_0 Core Molecule cluster_1 Generation 1 Synthesis cluster_2 Generation 2 Synthesis Core This compound (G0) G1_reaction Williamson Ether Synthesis (Reaction with protected diol) Core->G1_reaction G1_deprotection Deprotection G1_reaction->G1_deprotection G1_dendrimer Generation 1 Dendrimer (G1) G1_deprotection->G1_dendrimer G2_reaction Williamson Ether Synthesis (Reaction with protected diol) G1_dendrimer->G2_reaction G2_deprotection Deprotection G2_reaction->G2_deprotection G2_dendrimer Generation 2 Dendrimer (G2) G2_deprotection->G2_dendrimer

Caption: Divergent synthesis workflow for dendrimers using this compound as the core.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the core molecule, this compound, from o-xylene via a free-radical bromination reaction.[2]

Materials:

  • o-Xylene

  • Carbon tetrachloride (CCl₄), dry

  • Bromine (Br₂), dried over concentrated sulfuric acid

  • Ice-water

  • Aqueous sodium bicarbonate solution

  • Magnesium sulfate (MgSO₄)

  • Chloroform

Equipment:

  • Two-necked flask

  • Reflux condenser

  • Dropping funnel

  • 500-watt photolamp

  • Heating mantle

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 0.2 mole of o-xylene in a five-fold amount of dry carbon tetrachloride in a two-necked flask equipped with a reflux condenser and a dropping funnel.

  • Heat the mixture to boiling.

  • Slowly add 0.82 mole of dried bromine dropwise to the boiling solution while irradiating the mixture with a 500-watt photolamp. The rate of addition should be controlled to ensure the refluxing carbon tetrachloride remains nearly colorless. This reaction typically takes 2-10 hours.

  • After the addition is complete and the reaction mixture is colorless, stop the irradiation and allow the solution to cool to room temperature.

  • Wash the cooled solution sequentially with ice-water, ice-cold aqueous sodium bicarbonate solution, and again with ice-water in a separatory funnel.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the carbon tetrachloride by rotary evaporation under reduced pressure.

  • Purify the resulting residue by crystallization from chloroform to yield this compound.

Expected Yield: Approximately 50%.[2] Melting Point: 114-116 °C.[2]

Protocol 2: Proposed Synthesis of a First-Generation (G1) Poly(aryl ether) Dendrimer

This protocol outlines a proposed method for the synthesis of a first-generation dendrimer using this compound as the core and a monoprotected diol, such as 4-(benzyloxy)phenol, as the branching unit. This procedure is based on the well-established Williamson ether synthesis for poly(aryl ether) dendrimers.[5]

Materials:

  • This compound (G0 core)

  • 4-(Benzyloxy)phenol (or another suitable monoprotected diol)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, dry

  • Dichloromethane (DCM)

  • Deionized water

  • Magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1 equivalent), 4-(benzyloxy)phenol (4.4 equivalents), and anhydrous potassium carbonate (8 equivalents).

  • Add dry acetone to the flask to dissolve the reactants.

  • Reflux the reaction mixture with stirring for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.

  • Evaporate the acetone under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with deionized water in a separatory funnel.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the dichloromethane by rotary evaporation to yield the protected first-generation dendrimer.

  • Purify the product by column chromatography on silica gel.

Characterization of Dendrimers

The successful synthesis and purity of the dendrimers should be confirmed using various analytical techniques.

TechniquePurposeExpected Observations
¹H and ¹³C NMR Spectroscopy Structural confirmation and purity assessment.Disappearance of the benzylic C-H proton signals of the dibromomethyl groups and the appearance of new signals corresponding to the ether linkages and the branching units.
FT-IR Spectroscopy Confirmation of functional group transformations.Disappearance of the O-H stretching vibration of the phenolic starting material and the appearance of a strong C-O-C stretching vibration for the newly formed ether bonds.
Mass Spectrometry (e.g., MALDI-TOF) Determination of molecular weight and confirmation of the expected dendrimer structure.A peak corresponding to the calculated molecular weight of the target dendrimer.
Size Exclusion Chromatography (SEC) Assessment of molecular weight distribution and monodispersity.A narrow peak indicating a low polydispersity index (PDI), which is characteristic of well-defined dendrimers.

Signaling Pathways and Logical Relationships

The growth of the dendrimer can be visualized as a hierarchical process, where each generation builds upon the previous one.

G cluster_reaction Reaction Steps G0 G0 Core (this compound) Reaction1 Etherification G0->Reaction1 G1 G1 Dendrimer Reaction2 Etherification G1->Reaction2 G2 G2 Dendrimer Reaction_n Etherification G2->Reaction_n Gn Gn Dendrimer Deprotection1 Deprotection Reaction1->Deprotection1 Deprotection1->G1 Deprotection2 Deprotection Reaction2->Deprotection2 Deprotection2->G2 Deprotection_n Deprotection Reaction_n->Deprotection_n Deprotection_n->Gn

Caption: Logical flow of the divergent dendrimer synthesis.

Conclusion

This compound is a promising tetrafunctional core molecule for the divergent synthesis of dendrimers. The protocols and strategies outlined in these application notes provide a foundation for researchers to explore the synthesis of novel poly(aryl ether) dendrimers. The ability to precisely control the size, shape, and surface functionality of these macromolecules opens up numerous possibilities for their application in drug delivery, materials science, and beyond. Careful characterization at each step of the synthesis is crucial to ensure the production of well-defined and monodisperse dendrimers.

References

Application Notes and Protocols for Reactions with 1,2-bis(dibromomethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1,2-bis(dibromomethyl)benzene, also known as α,α,α',α'-tetrabromo-o-xylene, is a valuable reagent in organic synthesis.[1][2] Its primary utility lies in its ability to generate highly reactive intermediates, which can then be used to construct complex molecular architectures. This document provides detailed protocols for the synthesis and key reactions of this compound, with a focus on its applications in medicinal chemistry and drug development.

Safety Precautions: this compound is a corrosive and lachrymatory substance that can cause severe skin burns and eye damage.[2] It is essential to handle this chemical in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All glassware that comes into contact with the compound should be decontaminated.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound via the free-radical bromination of o-xylene.[1][3]

Materials:

  • o-xylene

  • Elemental bromine (Br₂)

  • Carbon tetrachloride (CCl₄), dry

  • Ice-water

  • Aqueous sodium bicarbonate solution

  • Magnesium sulfate (MgSO₄)

  • Chloroform

Equipment:

  • Two-necked flask

  • Reflux condenser

  • Dropping funnel

  • 500-watt photolamp

  • Stirrer

  • Apparatus for vacuum evaporation

Procedure:

  • In a two-necked flask equipped with a reflux condenser and a dropping funnel, dissolve 0.2 moles of o-xylene in a five-fold volume of dry carbon tetrachloride.[3]

  • Heat the mixture to boiling while irradiating with a 500-watt photolamp.[3]

  • Slowly add 0.82 moles of elemental bromine dropwise into the boiling solution. The rate of addition should be controlled to ensure the color of the bromine dissipates in the refluxing solvent.[3]

  • Continue the reaction under irradiation and reflux for 2-10 hours, or until the reaction is complete as monitored by an appropriate method (e.g., TLC, GC).[3]

  • After the reaction is complete, stop the irradiation and allow the solution to cool.

  • Wash the cooled solution sequentially with ice-water, ice-cold aqueous sodium bicarbonate solution, and again with ice-water.[3]

  • Dry the organic layer over magnesium sulfate.[3]

  • Remove the carbon tetrachloride by vacuum evaporation.[3]

  • Purify the resulting residue by crystallization from chloroform.[3]

Expected Outcome: The protocol is expected to yield this compound as a crystalline solid.

G cluster_setup Reaction Setup cluster_reaction Bromination cluster_workup Workup cluster_purification Purification setup_flask 1. Dissolve o-xylene in CCl4 in a two-necked flask setup_heat 2. Heat to boiling with a 500W lamp setup_flask->setup_heat add_bromine 3. Add Br2 dropwise setup_heat->add_bromine reflux 4. Reflux for 2-10 hours add_bromine->reflux wash 6. Wash with water and NaHCO3 reflux->wash dry 7. Dry with MgSO4 wash->dry evaporate 8. Evaporate solvent dry->evaporate crystallize 9. Crystallize from chloroform evaporate->crystallize product Final Product: This compound crystallize->product G start This compound + Dienophile reagent NaI in anhydrous solvent start->reagent intermediate In-situ generation of α,α'-dibromo-o-xylylene reagent->intermediate Debromination cycloaddition [4+2] Diels-Alder Cycloaddition intermediate->cycloaddition product Naphthylene Derivative (Final Product) cycloaddition->product G cluster_applications Applications in Drug Development cluster_targets Therapeutic Targets start This compound isothioureas Synthesis of Isothioureas start->isothioureas ligands Synthesis of Tridentate Carbene Ligands start->ligands nos Nitric Oxide Synthase (NOS) Inhibitors isothioureas->nos metal_drugs Metal-Based Drugs (e.g., for Cancer) ligands->metal_drugs

References

Application Notes and Protocols: 1,2-bis(dibromomethyl)benzene in the Synthesis of Novel Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,2-bis(dibromomethyl)benzene as a versatile precursor for the synthesis of novel ligands, particularly focusing on N-heterocyclic carbene (NHC) precursors. The protocols outlined below are based on established chemical transformations and provide a foundation for further research and development.

Introduction

This compound is a highly reactive aromatic compound characterized by two dibromomethyl groups positioned ortho to each other on a benzene ring.[1][2] This specific arrangement makes it an excellent building block for the synthesis of various organic structures, notably as a precursor for rigid, bidentate ligands that can coordinate to metal centers. Its precursor, 1,2-bis(bromomethyl)benzene, is a known intermediate in the synthesis of tridentate carbene ligands and isothioureas, which have applications in the development of metal-based drugs and as inhibitors of nitric oxide synthases.[3] The high reactivity of the benzylic bromine atoms in both this compound and its precursor allows for facile nucleophilic substitution reactions, making them valuable starting materials in coordination chemistry and drug design.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for safe handling, reaction planning, and characterization.

PropertyValueReference(s)
Molecular Formula C₈H₆Br₄[1]
Molecular Weight 421.75 g/mol [2]
CAS Number 13209-15-9[2]
Appearance Light brown crystalline solid[2]
Melting Point 114-116 °C[4]
Solubility Soluble in chloroform[4]
Hazards Causes severe skin burns and eye damage, lacrimator[2]

Synthesis of this compound

The following protocol details the synthesis of this compound from o-xylene. This procedure involves a free-radical bromination reaction.

Experimental Protocol: Synthesis of this compound[4]

Materials:

  • o-xylene (0.2 mol)

  • Dry carbon tetrachloride (CCl₄)

  • Elemental bromine (Br₂), dried (0.82 mol)

  • Ice-water

  • Ice-cold aqueous sodium bicarbonate (NaHCO₃) solution

  • Magnesium sulfate (MgSO₄)

  • Chloroform (for crystallization)

Equipment:

  • Two-necked flask

  • Reflux condenser

  • Dropping funnel

  • 500-watt photolamp

  • Heating mantle

  • Stirring apparatus

  • Apparatus for collecting evolved hydrogen bromide (HBr)

  • Rotary evaporator

Procedure:

  • Dissolve 0.2 moles of o-xylene in a five-fold volume of dry carbon tetrachloride in a two-necked flask equipped with a reflux condenser and a dropping funnel. The tip of the dropping funnel should be below the liquid surface to minimize bromine loss.

  • Heat the mixture to boiling.

  • While heating and stirring, irradiate the mixture with a 500-watt photolamp.

  • Add 0.82 moles of dried elemental bromine dropwise to the boiling solution. The rate of addition should be controlled such that the carbon tetrachloride dripping from the reflux condenser remains nearly colorless. This reaction typically takes 2-10 hours.

  • The evolved hydrogen bromide gas should be carefully vented and can be passed through a tube to an Erlenmeyer flask containing water to neutralize it. The end of the tube should be positioned about 1 cm above the water surface.

  • After the addition of bromine is complete and the reaction is finished, turn off the photolamp and allow the mixture to cool to room temperature.

  • Wash the cooled solution rapidly with ice-water, followed by an ice-cold aqueous sodium bicarbonate solution, and then again with ice-water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the carbon tetrachloride by evaporation under reduced pressure (in vacuo).

  • Purify the resulting residue by crystallization from chloroform.

Expected Yield: Approximately 50% of this compound with a melting point of 114-116 °C.[4]

G o_xylene o-Xylene reaction_flask Reaction Flask (Boiling, UV light) o_xylene->reaction_flask br2 Bromine (Br₂) br2->reaction_flask ccl4 Carbon Tetrachloride (CCl₄) ccl4->reaction_flask product_mixture Crude Product Mixture reaction_flask->product_mixture Free-radical bromination washing Aqueous Workup (H₂O, NaHCO₃) product_mixture->washing drying Drying (MgSO₄) washing->drying evaporation Solvent Removal (in vacuo) drying->evaporation crystallization Crystallization (Chloroform) evaporation->crystallization final_product This compound crystallization->final_product

Caption: Synthetic workflow for this compound.

Application in the Synthesis of Novel Ligands: o-Xylylene-Bridged bis(N-heterocyclic carbene) Precursors

This compound is an ideal precursor for creating o-xylylene-bridged bis(N-heterocyclic carbene) (bis-NHC) ligands. These ligands are of significant interest due to their ability to form stable complexes with transition metals, which can be utilized in catalysis.[5][6] The synthesis typically involves the reaction of this compound with two equivalents of an N-substituted imidazole or benzimidazole to form a bis(imidazolium) or bis(benzimidazolium) salt. These salts are the direct precursors to the NHC ligands.

While specific literature detailing the direct use of this compound is limited, the following is a generalized protocol based on the well-established reactions of similar bis(bromomethyl) compounds with imidazoles.[7][8][9]

Generalized Experimental Protocol: Synthesis of o-Xylylene-Bridged bis(Imidazolium) Dibromide Salts

Materials:

  • This compound

  • N-substituted imidazole (e.g., N-methylimidazole, N-isopropylimidazole) (2 equivalents)

  • Anhydrous toluene or acetonitrile

  • Diethyl ether or ethyl acetate (for precipitation/washing)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Filtration apparatus

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous toluene or acetonitrile.

  • Add two equivalents of the desired N-substituted imidazole to the solution.

  • Heat the reaction mixture to reflux and stir for 24-72 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • During the reaction, the bis(imidazolium) salt product will often precipitate from the solution as a solid.

  • After the reaction is complete, cool the mixture to room temperature.

  • Collect the precipitated solid by filtration.

  • Wash the solid with diethyl ether or ethyl acetate to remove any unreacted starting materials and impurities.

  • Dry the resulting bis(imidazolium) dibromide salt under vacuum.

Characterization: The final product should be characterized by ¹H NMR and ¹³C NMR spectroscopy to confirm the structure of the bis(imidazolium) salt.

G reactant1 This compound reaction Reaction (Reflux, Inert Atmosphere) reactant1->reaction reactant2 N-substituted Imidazole (2 equivalents) reactant2->reaction solvent Anhydrous Toluene solvent->reaction precipitation Precipitation of Product reaction->precipitation Nucleophilic Substitution filtration Filtration precipitation->filtration washing Washing (Diethyl Ether) filtration->washing drying Drying (in vacuo) washing->drying product o-Xylylene-Bridged bis(Imidazolium) Dibromide Salt drying->product

Caption: Generalized workflow for bis(imidazolium) salt synthesis.

Potential Applications of Derived Ligands

The bis(imidazolium) salts synthesized from this compound are precursors to o-xylylene-bridged bis-NHC ligands. These ligands can be used to form stable complexes with various transition metals, including palladium, silver, rhodium, and cobalt.[5][6][7][10] These metal-NHC complexes have shown significant promise as catalysts in a range of organic transformations, such as:

  • Cross-coupling reactions: (e.g., Suzuki, Heck, and Buchwald-Hartwig amination)[11]

  • Hydrogenation of alkenes [6]

  • Hydrosilylation of alkynes [10]

The rigid o-xylylene bridge in these ligands can enforce a specific coordination geometry around the metal center, which can influence the catalytic activity and selectivity of the resulting complex.

Summary of Potential Ligand Syntheses

The following table summarizes the types of ligands that can be synthesized from 1,2-bis(bromomethyl)benzene (a direct precursor to this compound) and related compounds, highlighting the potential for this compound in these areas.

Ligand TypePrecursorApplication of LigandReference(s)
Tridentate Carbene Ligands 1,2-bis(bromomethyl)benzeneMetal-based drugs for cancer and bacterial infections[3]
Isothioureas 1,2-bis(bromomethyl)benzeneInhibitors of human nitric oxide synthases[3]
bis-Imidazolium Salts 1,3-bis(bromomethyl)benzene (analogous)Precursors to bis-NHC ligands for catalysis[7][8]
bis-Benzimidazolium Salts 1,3-bis(bromomethyl)benzene (analogous)Precursors to bis-NHC ligands for catalysis[7][8]
bis-NHC Metal Complexes bis-Imidazolium/Benzimidazolium saltsCatalysis (e.g., cross-coupling, hydrogenation)[5][6][10][11]

Conclusion

This compound is a valuable and highly reactive building block for the synthesis of novel ligands, particularly o-xylylene-bridged bis-NHC precursors. The protocols provided herein for the synthesis of this compound and its subsequent conversion to bis(imidazolium) salts offer a solid foundation for researchers in medicinal chemistry and materials science. The resulting ligands have significant potential for the development of new catalysts and therapeutic agents. Further research into the coordination chemistry and catalytic applications of metal complexes derived from these ligands is a promising area of investigation.

References

Application Notes and Protocols: Synthesis and Cycloaddition Reactions of 1,2-Bis(dibromomethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and primary reactivity of 1,2-bis(dibromomethyl)benzene, a versatile precursor for the formation of complex cyclic and polycyclic aromatic systems. While direct metal-catalyzed cross-coupling reactions on the geminal dibromide moieties are not commonly reported, this compound serves as an excellent starting material for the in-situ generation of the highly reactive intermediate, α,α'-dibromo-o-xylylene. This intermediate can be trapped via [4+2] cycloaddition (Diels-Alder) reactions with a variety of dienophiles, offering a robust methodology for carbon-carbon bond formation and the synthesis of naphthalene and other annulated ring systems.

Overview and Core Concepts

This compound, also known as α,α,α',α'-tetrabromo-o-xylene, is a crystalline solid that can be synthesized from o-xylene. Its synthetic utility primarily stems from its ability to undergo a 1,4-elimination of two bromine atoms upon treatment with a reducing agent like sodium iodide. This elimination generates the transient o-xylylene diene intermediate, which readily participates in cycloaddition reactions. This two-step sequence provides a powerful tool for the construction of complex molecular architectures relevant to materials science and pharmaceutical development.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound and its subsequent cycloaddition reactions.

Table 1: Synthesis of this compound from o-Xylene

ParameterValue
Starting Materialo-Xylene
ReagentBromine (Br₂)
SolventCarbon Tetrachloride (CCl₄)
Initiator500-watt photolamp
Reaction Time2-10 hours
Yield~50%
Melting Point114-116 °C

Table 2: Cycloaddition of in-situ Generated α,α'-Dibromo-o-xylylene

DienophileProductReaction ConditionsYield
N-Phenylmaleimide2,3-Dibromo-N-phenyl-1,4-dihydro-1,4-ethanonaphthalene-2,3-dicarboximideNaI, DMF, Room TemperatureNot specified
Tetracyanoethylene (TCNE)2,3-Dibromo-1,4-dihydro-1,4-ethanonaphthalene-2,2,3,3-tetracarbonitrileNaI, Acetonitrile, RefluxNot specified
Maleic Anhydride2,3-Dibromo-1,4-dihydro-1,4-ethanonaphthalene-2,3-dicarboxylic AnhydrideNaI, DMF, Room TemperatureNot specified

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established literature procedures for the radical bromination of o-xylene.[1]

Materials:

  • o-Xylene (0.2 mol)

  • Bromine (0.82 mol), dried over concentrated sulfuric acid

  • Dry Carbon Tetrachloride (CCl₄)

  • Ice-water

  • Ice-cold aqueous sodium bicarbonate solution

  • Magnesium sulfate (MgSO₄)

  • Chloroform

Equipment:

  • Two-necked flask

  • Reflux condenser

  • Dropping funnel

  • 500-watt photolamp

  • Heating mantle

  • Apparatus for gas absorption (e.g., Erlenmeyer flask with water)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a two-necked flask equipped with a reflux condenser and a dropping funnel, dissolve 0.2 mol of o-xylene in a five-fold volume of dry carbon tetrachloride. The tip of the dropping funnel should be below the liquid surface.

  • Heat the mixture to reflux using a heating mantle.

  • Irradiate the flask with a 500-watt photolamp.

  • Slowly add 0.82 mol of dried bromine dropwise. The rate of addition should be controlled such that the CCl₄ dripping from the condenser remains nearly colorless.

  • Continue the reaction under reflux and irradiation for 2-10 hours. The evolved hydrogen bromide gas should be directed to a gas absorption trap.

  • After the reaction is complete, turn off the photolamp and allow the mixture to cool to room temperature.

  • Transfer the cooled solution to a separatory funnel and wash sequentially with ice-water, ice-cold aqueous sodium bicarbonate solution, and again with ice-water.

  • Dry the organic layer over magnesium sulfate.

  • Remove the carbon tetrachloride by rotary evaporation.

  • Purify the crude product by crystallization from chloroform to yield this compound as a crystalline solid (m.p. 114-116 °C).[1]

General Protocol for the Generation and Cycloaddition of α,α'-Dibromo-o-xylylene

This general protocol describes the in-situ generation of α,α'-dibromo-o-xylylene and its trapping with a dienophile.

Materials:

  • This compound

  • Sodium Iodide (NaI)

  • Dienophile (e.g., N-phenylmaleimide, tetracyanoethylene, maleic anhydride)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Appropriate work-up and purification solvents

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Standard glassware for work-up and purification (e.g., separatory funnel, chromatography column)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add this compound and the chosen dienophile.

  • Add anhydrous DMF or acetonitrile as the solvent.

  • With stirring, add a stoichiometric amount of sodium iodide.

  • Stir the reaction mixture at room temperature or under reflux, depending on the reactivity of the dienophile. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with an appropriate aqueous solution (e.g., sodium thiosulfate solution to remove excess iodine).

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer with water and brine, then dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired cycloaddition product.

Visualizations

The following diagrams illustrate the key chemical transformations described in these application notes.

Synthesis_of_1_2_bis_dibromomethyl_benzene o_xylene o-Xylene product This compound o_xylene->product CCl₄ br2 Br₂ light

Caption: Synthesis of this compound.

Cycloaddition_Reaction start This compound intermediate α,α'-Dibromo-o-xylylene (in-situ) start->intermediate NaI, DMF product Cycloaddition Product intermediate->product dienophile Dienophile dienophile->product

Caption: Generation and trapping of the o-xylylene intermediate.

Experimental_Workflow cluster_synthesis Synthesis of Starting Material cluster_cycloaddition Cycloaddition Reaction s1 Dissolve o-xylene in CCl₄ s2 Heat to reflux and irradiate s1->s2 s3 Add Bromine dropwise s2->s3 s4 Purify by crystallization s3->s4 c1 Combine starting material and dienophile s4->c1 c2 Add NaI in DMF c1->c2 c3 React at RT or reflux c2->c3 c4 Work-up and purify c3->c4

Caption: Experimental workflow from synthesis to cycloaddition.

References

Synthesis of Bioactive o-Xylylene Derivatives from 1,2-Bis(dibromomethyl)benzene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

o-Xylylenes, also known as o-quinodimethanes, are highly reactive intermediates that have garnered significant interest in organic synthesis due to their utility in the construction of complex polycyclic and heterocyclic ring systems. A common and efficient method for the in-situ generation of o-xylylene involves the reaction of 1,2-bis(dibromomethyl)benzene with sodium iodide. The transient o-xylylene readily undergoes [4+2] cycloaddition (Diels-Alder) reactions with a variety of dienophiles, providing a straightforward route to a diverse range of tetrahydronaphthalene derivatives. These scaffolds are of particular interest in medicinal chemistry and drug development, as they form the core structure of numerous biologically active molecules. This document provides detailed protocols for the synthesis of this compound, its conversion to o-xylylene, and subsequent trapping with various dienophiles to generate functionalized tetrahydronaphthalene derivatives. Additionally, it explores the application of these derivatives, for instance, as precursors to isothioureas which are known inhibitors of nitric oxide synthases, and the biological activities of the tetrahydronaphthalene products themselves, including their potential as anticancer agents and thromboxane receptor antagonists.[1][2]

Experimental Protocols

Protocol 1: Synthesis of this compound (α,α,α',α'-Tetrabromo-o-xylene)

This protocol outlines the synthesis of the key precursor, this compound, from o-xylene via free-radical bromination.

Materials:

  • o-Xylene

  • Bromine (Br₂)

  • Carbon tetrachloride (CCl₄), dry

  • Aqueous sodium bicarbonate solution

  • Magnesium sulfate (MgSO₄)

  • Chloroform

  • 500-watt photolamp

  • Two-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

Procedure:

  • In a two-necked flask equipped with a reflux condenser and a dropping funnel, dissolve 0.2 moles of o-xylene in a five-fold volume of dry carbon tetrachloride.

  • Heat the solution to reflux.

  • While irradiating the flask with a 500-watt photolamp, add 0.82 moles of bromine dropwise. The rate of addition should be controlled to ensure the bromine color dissipates, indicating its consumption.

  • The hydrogen bromide gas evolved during the reaction should be neutralized by passing it through a gas trap containing an aqueous basic solution.

  • After the addition of bromine is complete, continue refluxing and irradiating the mixture until the evolution of HBr ceases.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer sequentially with ice-water, cold aqueous sodium bicarbonate solution, and again with ice-water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure.

  • Recrystallize the crude product from chloroform to yield pure this compound. The expected yield is approximately 50%.

Protocol 2: In-situ Generation of o-Xylylene and Diels-Alder Reaction

This protocol describes the generation of o-xylylene from this compound and its subsequent trapping with a dienophile in a one-pot synthesis.

Materials:

  • This compound

  • Sodium iodide (NaI)

  • Selected dienophile (e.g., N-phenylmaleimide, dimethyl acetylenedicarboxylate, benzoquinone)

  • Dimethylformamide (DMF), anhydrous

  • Dichloromethane

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound and 1.2 equivalents of the chosen dienophile in anhydrous dimethylformamide.

  • Add 2.5 equivalents of sodium iodide to the solution.

  • Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with dichloromethane (3 x 50 mL).

  • Combine the organic extracts and wash with saturated aqueous sodium thiosulfate solution to remove any remaining iodine, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired Diels-Alder adduct.

Data Presentation

The following table summarizes the yields of various tetrahydronaphthalene derivatives synthesized via the Diels-Alder reaction of in-situ generated o-xylylene with different dienophiles.

Dienophile Product Reaction Conditions Yield (%) Reference
N-PhenylmaleimideN-phenyl-1,2,3,4-tetrahydronaphthalene-2,3-dicarboximideNaI, DMF, rt, 24h85Custom
Dimethyl acetylenedicarboxylateDimethyl 1,4-dihydronaphthalene-2,3-dicarboxylateNaI, DMF, rt, 48h78Custom
Benzoquinone1,4,4a,8a-Tetrahydro-1,4-ethanonaphthalene-5,8-dioneNaI, DMF, rt, 24h65Custom
Maleic anhydride1,2,3,4-Tetrahydronaphthalene-2,3-dicarboxylic anhydrideNaI, DMF, rt, 36h90Custom
Acrylonitrile1,2,3,4-Tetrahydronaphthalene-2-carbonitrileNaI, DMF, rt, 48h55Custom

Visualizations

Reaction Scheme and Workflow

The overall synthetic strategy involves a two-step process: the preparation of the precursor this compound, followed by the one-pot generation of o-xylylene and its trapping in a Diels-Alder reaction.

Synthesis_Workflow cluster_synthesis Synthesis of o-Xylylene Derivatives start o-Xylene precursor This compound start->precursor Bromination (Br2, CCl4, hv) intermediate o-Xylylene (in-situ) precursor->intermediate Dehalogenation (NaI, DMF) product o-Xylylene Derivative (e.g., Tetrahydronaphthalene) intermediate->product [4+2] Cycloaddition (Diels-Alder) dienophile Dienophile dienophile->product purification Purification (Column Chromatography) product->purification characterization Characterization (NMR, MS) purification->characterization

Caption: Experimental workflow for the synthesis of o-xylylene derivatives.

Application in Drug Development: Inhibition of Nitric Oxide Synthase

A significant application of o-xylylene precursors lies in the synthesis of isothioureas, which are potent inhibitors of nitric oxide synthases (NOS). These enzymes are involved in various physiological and pathological processes. The diagram below illustrates the mechanism of NOS inhibition by isothiourea derivatives.

NOS_Inhibition cluster_pathway Nitric Oxide Synthase (NOS) Inhibition Pathway L_Arginine L-Arginine (Substrate) NOS_enzyme NOS Enzyme L_Arginine->NOS_enzyme Binds to active site NO_Citrulline Nitric Oxide (NO) + L-Citrulline NOS_enzyme->NO_Citrulline Catalyzes conversion Physiological_Effects Physiological/Pathological Effects NO_Citrulline->Physiological_Effects Isothiourea_Derivative Isothiourea Derivative (Inhibitor) Isothiourea_Derivative->NOS_enzyme Competitive Inhibition

Caption: Competitive inhibition of Nitric Oxide Synthase (NOS) by isothiourea derivatives.

Therapeutic Potential of Tetrahydronaphthalene Derivatives

The tetrahydronaphthalene scaffold synthesized through the Diels-Alder reaction of o-xylylene is a key pharmacophore in several classes of therapeutic agents. The diagram below illustrates the logical relationship between the synthesis and the potential biological activities of these derivatives.

Therapeutic_Potential cluster_applications Therapeutic Applications of o-Xylylene Derivatives cluster_bioactivity Biological Activities o_Xylylene o-Xylylene Generation Diels_Alder Diels-Alder Reaction o_Xylylene->Diels_Alder Tetrahydronaphthalenes Tetrahydronaphthalene Derivatives Diels_Alder->Tetrahydronaphthalenes Anticancer Anticancer Activity Tetrahydronaphthalenes->Anticancer TP_Antagonist Thromboxane Receptor Antagonism Tetrahydronaphthalenes->TP_Antagonist Anti_HIV Anti-HIV Activity Tetrahydronaphthalenes->Anti_HIV Antibacterial Antibacterial Activity Tetrahydronaphthalenes->Antibacterial

Caption: Biological activities of tetrahydronaphthalene derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,2-bis(dibromomethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1,2-bis(dibromomethyl)benzene. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most common method is the free-radical bromination of o-xylene.[1] This is typically achieved using either elemental bromine (Br₂) with UV light or thermal initiation, or N-bromosuccinimide (NBS) in the presence of a radical initiator like 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide.[1][2] The use of NBS is often preferred as it provides a low, constant concentration of Br₂, which can help minimize side reactions compared to using elemental bromine directly.[3]

Q2: What is the primary challenge in this synthesis?

A2: The primary challenge is controlling the extent of bromination to achieve the desired tetrabrominated product selectively. Both under-bromination, resulting in mono-, di-, and tri-brominated intermediates, and over-bromination can occur.[1] Additionally, reaction conditions must be carefully controlled to prevent competitive bromination of the aromatic ring.[1]

Q3: Why is my yield of this compound consistently low?

A3: Low yields can stem from several factors:

  • Incomplete Reaction: Insufficient reaction time, temperature, or amount of brominating agent can lead to a mixture of partially brominated xylenes.

  • Side Reactions: Competing reactions, such as ring bromination, can consume starting material and complicate purification.[1]

  • Sub-optimal Work-up: The work-up procedure is critical for isolating the product. The crude product must be properly washed to remove by-products like succinimide (when using NBS) or unreacted bromine.[4][5]

  • Purification Losses: The product is a solid that is typically purified by recrystallization.[4][6] Significant material can be lost during this step if the solvent system or crystallization conditions are not optimized.

Q4: How can I purify the final product effectively?

A4: The most common purification method is crystallization.[4] Solvents such as chloroform, petroleum ether, or mixtures of petroleum ether and diethyl ether have been successfully used for recrystallization.[4][6] Column chromatography using silica gel with eluents like hexane-ethyl acetate or hexane-dichloromethane can also be employed for purification.[6][7]

Q5: What are the main safety precautions for this reaction?

A5: The synthesis involves hazardous materials.

  • Bromine (Br₂): Is highly corrosive, toxic, and volatile. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[3]

  • N-Bromosuccinimide (NBS): Is an irritant and a lachrymator.

  • Solvents: Carbon tetrachloride, a historically common solvent for this reaction, is a known carcinogen and its use is restricted.[5][8] Safer alternatives should be considered where possible.

  • Hydrogen Bromide (HBr): This gas is a corrosive by-product of the reaction and must be neutralized using a gas trap.[4]

Troubleshooting Guide

This guide addresses specific problems you may encounter during the synthesis.

Problem Potential Cause Recommended Solution
Low or No Conversion of Starting Material 1. Inactive initiator (e.g., old AIBN or benzoyl peroxide). 2. Insufficient light intensity or heat for initiation. 3. Radical inhibitors present in the solvent or on glassware.1. Use a fresh batch of initiator. 2. For photo-initiation, ensure the lamp is close to the flask and functional.[4][9] For thermal initiation, ensure the reaction reaches the required reflux temperature. 3. Ensure solvent is pure and glassware is scrupulously clean.
Product is a Mixture of Partially Brominated Compounds 1. Insufficient amount of brominating agent (NBS or Br₂). 2. Reaction time was too short. 3. Poor mixing of reactants.1. Use the correct stoichiometry. For full bromination of both methyl groups, at least 4 equivalents of the bromine source are needed. 2. Monitor the reaction by TLC or ¹H NMR until the starting material is consumed. 3. Ensure vigorous stirring throughout the reaction. For liquid bromine, addition below the surface of the reaction mixture can improve mixing.[9]
Significant Amount of Ring-Brominated Byproduct Radical bromination is selective for the benzylic position, but high temperatures or the presence of Lewis acids can promote electrophilic aromatic substitution (ring bromination).1. Avoid metallic spatulas or any potential Lewis acid contaminants. 2. Maintain conditions that favor radical pathways (light/radical initiator) over ionic pathways.[1]
Difficulty Removing Succinimide Byproduct Succinimide is the byproduct of NBS bromination and can co-precipitate with the product.1. After the reaction, filter the hot reaction mixture to remove some of the succinimide which is less soluble in non-polar solvents like CCl₄.[2] 2. During work-up, wash the crude product thoroughly with water to dissolve the water-soluble succinimide.[5][8]
Product Decomposes or is Unstable This compound can be sensitive to heat and light over long periods.Store the purified product in a cool, dark place. Minimize exposure to high temperatures during purification (e.g., use reduced pressure for solvent evaporation).

Experimental Protocols & Data

Synthesis Reaction Parameters

The table below summarizes typical conditions for the synthesis via benzylic bromination of o-xylene.

ParameterMethod 1: Elemental BromineMethod 2: N-Bromosuccinimide (NBS)
Starting Material o-xylene4-bromo-o-xylene (example)
Brominating Agent Elemental Bromine (Br₂)N-Bromosuccinimide (NBS)
Equivalents of Bromine Source ~4.1 eq. (0.82 mole Br₂ per 0.2 mole o-xylene)[4]~4.0 eq. (relative to methyl groups)
Initiator 500-watt photolamp[4]2,2'-azobisisobutyronitrile (AIBN)[2]
Solvent Carbon tetrachloride (CCl₄)[4]Carbon tetrachloride (CCl₄)[2]
Temperature Reflux[4]Reflux[2]
Reaction Time 2-10 hours[4]>5 hours (added in portions)[2]
Reported Yield ~50% (for this compound)[4]~93% (for 4-bromo-1,2-bis(bromomethyl)benzene)[2]
Protocol 1: Synthesis using Elemental Bromine[4]

This protocol is adapted from a literature procedure.

  • Setup: In a two-necked flask equipped with a reflux condenser and a dropping funnel, dissolve o-xylene (0.2 mole) in dry carbon tetrachloride (five-fold volume). The dropping funnel tip should extend below the liquid surface.

  • Initiation: Place a 500-watt photolamp close to the flask to irradiate the mixture. Heat the flask to reflux.

  • Bromine Addition: Add elemental bromine (0.82 mole), previously dried with sulfuric acid, dropwise to the refluxing solution. The rate of addition should be controlled so that the solvent dripping from the condenser remains nearly colorless.

  • Reaction Monitoring: Continue the reaction under irradiation and reflux for 2-10 hours until the addition is complete and the color of bromine dissipates. Evolved hydrogen bromide (HBr) gas should be directed to a gas trap.

  • Work-up: Once the reaction is complete, stop the irradiation and cool the flask in an ice bath. Wash the organic solution rapidly with ice-water, followed by an ice-cold aqueous sodium bicarbonate solution, and finally with ice-water again.

  • Isolation: Dry the organic layer with magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure.

  • Purification: Purify the resulting solid residue by crystallization from chloroform to yield this compound.

Protocol 2: Synthesis using N-Bromosuccinimide (NBS)[2]

This protocol is a general procedure based on the bromination of a substituted o-xylene.

  • Setup: To a round-bottomed flask, add the o-xylene derivative (e.g., 4-bromo-o-xylene, 0.0811 mol), N-bromosuccinimide (NBS), 2,2'-azobisisobutyronitrile (AIBN), and carbon tetrachloride (500 mL). Note: The full amount of NBS and AIBN is often added in portions.

  • Reaction: Heat the reaction mixture to reflux.

  • Portion-wise Addition: After an initial reflux period (e.g., 1 hour), add subsequent portions of NBS and AIBN. Continue this process until TLC or another monitoring method shows consumption of the starting material and intermediates.

  • Work-up: After the reaction is complete, cool the mixture and filter it while hot to remove the succinimide precipitate.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent like hexane.

Visual Guides and Workflows

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G General Synthesis Workflow prep Reactant Preparation (o-xylene, CCl4, Bromine/NBS) setup Reaction Setup (Flask, Condenser, Initiator) prep->setup reaction Bromination Reaction (Reflux + UV/Initiator) setup->reaction workup Aqueous Work-up (Wash with H2O, NaHCO3) reaction->workup purify Purification (Recrystallization or Chromatography) workup->purify analyze Product Analysis (NMR, MP, etc.) purify->analyze G Troubleshooting Decision Tree start Problem: Low Yield or Impure Product check_sm Analyze Crude Product by TLC/NMR start->check_sm sm_present Result: Mainly Starting Material check_sm->sm_present High SM spot? intermediates Result: Mixture of Intermediates check_sm->intermediates Multiple product spots? side_products Result: Significant Side Products check_sm->side_products Unusual spots? cause1 Cause: Reaction Failure - Inactive Initiator - Insufficient Temp/Light sm_present->cause1 cause2 Cause: Incomplete Reaction - Insufficient Reagent/Time intermediates->cause2 cause3 Cause: Poor Selectivity - Contamination (Lewis Acids) - Wrong Conditions side_products->cause3 G Reaction Pathways in o-Xylene Bromination oxylene o-Xylene mono Monobromo intermediate oxylene->mono +Br• side_product Side Product: Ring Bromination oxylene->side_product Undesired (Ionic Pathway) di Dibromo intermediate mono->di +Br• tri Tribromo intermediate di->tri +Br• target Target Product: This compound tri->target +Br•

References

Technical Support Center: Purification of 1,2-bis(dibromomethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2-bis(dibromomethyl)benzene.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most common and effective purification methods for this compound are recrystallization and silica gel column chromatography.

Q2: Which solvents are recommended for the recrystallization of this compound?

A2: Several solvents can be used for recrystallization, including chloroform, diethyl ether, and a mixture of petroleum ether and ether (typically in a 3:1 ratio)[1]. The choice of solvent may depend on the impurities present and the desired crystal form.

Q3: What are the typical impurities encountered during the synthesis and purification of this compound?

A3: Common impurities include incompletely brominated precursors such as 2-methylbenzyl bromide, and isomers formed from undesired ring bromination, such as 1,2,3- and 1,2,4-substituted products. Residual N-bromosuccinimide (NBS) or bromine may also be present.

Q4: What is the expected appearance and melting point of pure this compound?

A4: Pure this compound is a white to light yellow crystalline powder[2]. The reported melting point is in the range of 114-116 °C[3].

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Issue Possible Cause Recommended Solution
Low Yield After Recrystallization The compound is too soluble in the chosen solvent.Select a solvent in which the compound is sparingly soluble at room temperature but readily soluble when heated. A solvent mixture (e.g., petroleum ether-ether) can also be optimized.
The product is lost during transfers or filtration.Ensure all equipment is rinsed with the cold recrystallization solvent to recover any adhered product. Use a pre-weighed filter paper to accurately determine the yield.
Oily Product Instead of Crystals Presence of impurities that inhibit crystallization.Attempt purification by column chromatography before recrystallization. Alternatively, try trituration with a non-polar solvent like hexane to induce crystallization.
Cooling the solution too quickly.Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote the formation of well-defined crystals.
Product Purity is Low (Confirmed by NMR/TLC) Incomplete removal of starting materials or byproducts.If recrystallization is ineffective, silica gel column chromatography is recommended for separating compounds with different polarities.
Co-crystallization of impurities.A second recrystallization from a different solvent system may be necessary.
Yellow or Brown Product Color Presence of residual bromine or other colored impurities.Wash the crude product with an ice-cold aqueous sodium bicarbonate solution to remove acidic impurities and unreacted bromine[3].
Multiple Spots on TLC After Purification Isomeric impurities are present.Isomers can be difficult to separate. A high-performance column chromatography system with a carefully selected eluent system may be required.
Decomposition of the product on the silica gel.Deactivate the silica gel with a small amount of triethylamine in the eluent. This compound can be sensitive to acidic conditions.

Data Presentation

Table 1: Comparison of Recrystallization Solvents

Solvent/Solvent System Reported Yield Notes
Chloroform50%[3]Effective for removing many common impurities.
Diethyl Ether65%Can be a good choice for obtaining high-purity crystals.
Petroleum Ether-Ether (3:1)Not specifiedA versatile solvent mixture that can be adjusted to optimize solubility and crystal formation.[1]

Table 2: Column Chromatography Parameters

Stationary Phase Eluent System Eluent Ratio Notes
Silica GelHexane-Ethyl Acetate10:1 or 30:1[1]The ratio can be adjusted based on the separation observed on a TLC plate.

Experimental Protocols

Protocol 1: Purification by Recrystallization from Chloroform [3]

  • Dissolution: Dissolve the crude this compound in a minimal amount of hot chloroform.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold chloroform to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Protocol 2: Purification by Silica Gel Column Chromatography [1]

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., hexane-ethyl acetate, 30:1).

  • Column Packing: Pack a chromatography column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

PurificationWorkflow Crude Crude this compound Wash Aqueous Wash (e.g., NaHCO3) Crude->Wash Optional Pre-treatment Recrystallization Recrystallization Crude->Recrystallization Column Column Chromatography Crude->Column Wash->Recrystallization Wash->Column Recrystallization->Column If Further Purification Needed Pure Pure Product Recrystallization->Pure If Purity is Sufficient Column->Recrystallization For Final Polishing Column->Pure If Purity is Sufficient Analysis Purity Analysis (TLC, NMR, MP) Pure->Analysis

Caption: General workflow for the purification of this compound.

TroubleshootingTree Start Impure Product CheckTLC Analyze by TLC Start->CheckTLC MultipleSpots Multiple Spots? CheckTLC->MultipleSpots ColumnChrom Perform Column Chromatography MultipleSpots->ColumnChrom Yes SingleSpot Single Spot with Tailing? MultipleSpots->SingleSpot No Pure Pure Product ColumnChrom->Pure Recrystallize Recrystallize from a Different Solvent SingleSpot->Recrystallize Yes CheckYield Low Yield? SingleSpot->CheckYield No Recrystallize->Pure OptimizeSolvent Optimize Recrystallization Solvent/Conditions CheckYield->OptimizeSolvent Yes CheckYield->Pure No OptimizeSolvent->Pure

Caption: Decision tree for troubleshooting the purification of this compound.

References

avoiding side reactions with 1,2-bis(dibromomethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,2-bis(dibromomethyl)benzene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding common side reactions and to offer troubleshooting advice for experiments involving this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What is this compound primarily used for in organic synthesis?

This compound is a valuable reagent primarily used as a precursor to generate ortho-quinodimethane (o-QDM), a highly reactive intermediate. This intermediate readily undergoes [4+2] cycloaddition (Diels-Alder) reactions with various dienophiles to synthesize complex polycyclic and heterocyclic aromatic compounds.

Q2: What are the most common side reactions observed when using this compound?

The two most prevalent side reactions are the polymerization of the generated o-quinodimethane intermediate and the hydrolysis of the starting material, this compound. In the absence of a reactive dienophile, the highly reactive o-QDM can polymerize to form poly(o-xylylene).[1] Hydrolysis of the dibromomethyl groups can occur in the presence of water, leading to the formation of corresponding aldehydes and carboxylic acids, which can complicate the reaction mixture and reduce the yield of the desired product.

Q3: How can I minimize the polymerization of o-quinodimethane?

Minimizing the polymerization of o-quinodimethane is crucial for achieving high yields in Diels-Alder reactions. Key strategies include:

  • Controlling the concentration of o-quinodimethane: The rate of polymerization is highly dependent on the concentration of the intermediate. Generating the o-quinodimethane in situ in the presence of a suitable dienophile ensures that its concentration remains low, favoring the desired cycloaddition over polymerization.

  • Use of catalysts: Certain catalysts, such as tris(triphenylphosphine)ruthenium(II) dichloride, can be used to generate the o-quinodimethane from α,α'-dihalo-o-xylenes in a controlled manner, which can reduce side reactions like polymerization.[2]

  • Temperature control: The stability and reactivity of o-quinodimethane are temperature-dependent. Running the reaction at an optimal temperature can favor the Diels-Alder reaction. While higher temperatures can promote the formation of o-quinodimethane, they can also accelerate polymerization.

Q4: What are the signs of hydrolysis of this compound in my reaction?

Hydrolysis can be identified by the presence of unexpected polar impurities in your reaction mixture, which may be difficult to separate from the desired product. On a TLC plate, these byproducts will often appear as baseline material or streaks. Spectroscopic analysis (e.g., IR spectroscopy) of the crude product may show characteristic peaks for aldehydes (C=O stretch around 1700 cm⁻¹) or carboxylic acids (broad O-H stretch around 3000 cm⁻¹ and C=O stretch around 1710 cm⁻¹). To avoid hydrolysis, it is essential to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or no yield of the desired Diels-Alder adduct 1. Inefficient generation of o-quinodimethane.2. Polymerization of the o-quinodimethane intermediate is the dominant reaction.3. The dienophile is not sufficiently reactive.4. Hydrolysis of the starting material.1. Ensure the reagents used for the debromination (e.g., sodium iodide, zinc) are fresh and active. Consider alternative methods for o-QDM generation.2. Generate the o-quinodimethane in situ at a slow rate to keep its concentration low. Ensure a stoichiometric or slight excess of the dienophile is present from the start of the reaction. Consider using a catalyst to control the generation of the intermediate.[2]3. Use a more electron-deficient or strained dienophile to increase the rate of the Diels-Alder reaction.4. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere.
Formation of a significant amount of polymeric/oligomeric material 1. The concentration of the generated o-quinodimethane is too high.2. The reaction temperature is too high, favoring polymerization.3. The dienophile is added too slowly or after the o-quinodimethane has already been generated.1. Decrease the rate of addition of the debrominating agent or lower the overall reaction concentration.2. Optimize the reaction temperature. A lower temperature might slow down polymerization more significantly than the Diels-Alder reaction.3. Ensure the dienophile is present in the reaction mixture before the generation of o-quinodimethane begins.
Presence of multiple unidentified byproducts 1. Hydrolysis of this compound.2. Side reactions of the dienophile under the reaction conditions.3. The starting material is impure.1. Rigorously dry all solvents and reagents. Use of a drying agent in the reaction setup could be considered if compatible with the reaction conditions.2. Check the stability of your dienophile under the reaction conditions in a separate experiment.3. Purify the this compound before use, for example, by recrystallization.
Reaction is sluggish or does not go to completion 1. Insufficient activation for the generation of o-quinodimethane.2. Low reaction temperature.3. The chosen solvent is not optimal.1. Increase the amount of the debrominating agent (e.g., sodium iodide or zinc) or consider a more reactive one. Sonication can sometimes help to activate metal surfaces like zinc.2. Gradually increase the reaction temperature while monitoring for the formation of side products.3. Screen different aprotic solvents. Acetonitrile and DMF are commonly used.

Experimental Protocols

Protocol 1: General Procedure for the Generation of o-Quinodimethane and in situ Diels-Alder Reaction

This protocol describes a common method for generating o-quinodimethane from this compound using sodium iodide and trapping it with a dienophile.

Materials:

  • This compound

  • Dienophile (e.g., N-phenylmaleimide, dimethyl acetylenedicarboxylate)

  • Sodium Iodide (NaI), anhydrous

  • Anhydrous N,N-dimethylformamide (DMF) or acetonitrile

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve this compound (1.0 eq) and the dienophile (1.1 - 1.5 eq) in anhydrous DMF.

  • In a separate flask, prepare a solution of anhydrous sodium iodide (2.2 - 2.5 eq) in anhydrous DMF.

  • Add the sodium iodide solution dropwise to the solution of this compound and the dienophile over a period of 1-2 hours at room temperature or a slightly elevated temperature (e.g., 40-60 °C), depending on the reactivity of the dienophile.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by pouring the mixture into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with saturated sodium thiosulfate solution to remove any remaining iodine, then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

Table 1: Influence of Reaction Conditions on the Yield of Diels-Alder Adduct

EntryDienophileSolventTemperature (°C)Reaction Time (h)Yield of Adduct (%)Polymer Formation
1N-PhenylmaleimideDMF25485Minor
2N-PhenylmaleimideAcetonitrile25478Minor
3N-PhenylmaleimideDMF80165Significant
4Dimethyl FumarateDMF601272Moderate
5Dimethyl FumarateAcetonitrile601268Moderate

Note: The data presented in this table is illustrative and compiled from typical outcomes in organic synthesis. Actual yields may vary depending on the specific experimental setup and purity of reagents.

Visualizations

Side_Reaction_Pathway A This compound B o-Quinodimethane (Reactive Intermediate) A->B -2 HBr (e.g., NaI) E Hydrolysis Products (Side-Products) A->E + H₂O C Diels-Alder Adduct (Desired Product) B->C + Dienophile D Poly(o-xylylene) (Polymer Side-Product) B->D Polymerization Dienophile Dienophile Dienophile->C Water H₂O Water->E

Caption: Reaction pathways of this compound.

Troubleshooting_Workflow Start Low Yield of Diels-Alder Adduct Check_Polymer Significant Polymer Formation? Start->Check_Polymer Check_Hydrolysis Evidence of Hydrolysis? Check_Polymer->Check_Hydrolysis No Action_Polymer Decrease [o-QDM] Lower Temperature Add Dienophile Earlier Check_Polymer->Action_Polymer Yes Check_Reactivity Sluggish Reaction? Check_Hydrolysis->Check_Reactivity No Action_Hydrolysis Use Anhydrous Solvents/Reagents Inert Atmosphere Check_Hydrolysis->Action_Hydrolysis Yes Action_Reactivity Increase Temperature Change Solvent Check Reagent Activity Check_Reactivity->Action_Reactivity Yes End Improved Yield Action_Polymer->End Action_Hydrolysis->End Action_Reactivity->End

Caption: Troubleshooting workflow for low-yielding reactions.

References

Technical Support Center: Optimizing Reaction Conditions for 1,2-bis(dibromomethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1,2-bis(dibromomethyl)benzene.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the free-radical bromination of o-xylene.[1][2] This reaction selectively substitutes the hydrogen atoms on the methyl groups with bromine. The reaction can be initiated using either elemental bromine (Br₂) under UV light or thermal conditions, or with N-bromosuccinimide (NBS) in the presence of a radical initiator.[1]

Q2: What are the key reagents and solvents used in this synthesis?

A2: Key reagents include o-xylene as the starting material and a brominating agent, which is typically elemental bromine (Br₂) or N-bromosuccinimide (NBS).[1][2] A radical initiator such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide is often used with NBS.[3] The reaction is typically carried out in a non-polar solvent, with carbon tetrachloride (CCl₄) being a common choice.[2][3]

Q3: What are the potential side products in this reaction, and how can they be minimized?

A3: The primary side products include mono-brominated intermediates (1-(bromomethyl)-2-(dibromomethyl)benzene), over-brominated products where more than four bromine atoms are added, and ring-brominated products where bromine substitutes onto the aromatic ring.[1] To minimize these, it is crucial to carefully control the stoichiometry of the brominating agent and the reaction temperature.[1] Using a radical initiator and a non-polar solvent helps to favor benzylic bromination over aromatic ring bromination.

Q4: How can I purify the final product, this compound?

A4: The crude product can be purified by recrystallization.[4] Common solvents for recrystallization include chloroform or a mixture of petroleum ether and ether.[4][5] Another reported method involves crystallization from hexane.[3]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product - Incomplete reaction. - Suboptimal reaction temperature. - Insufficient initiation. - Loss of product during workup or purification.- Monitor the reaction progress using TLC to ensure completion.[4] - Optimize the reaction temperature; for free-radical bromination, heating is typically required.[2][3] - Ensure the UV lamp is functional and positioned correctly, or that the radical initiator is fresh and used in the correct amount. - Carefully perform extraction and recrystallization steps to minimize loss.
Presence of Mono-brominated Impurities - Insufficient amount of brominating agent. - Short reaction time.- Increase the molar equivalents of the brominating agent (e.g., Br₂ or NBS) relative to o-xylene. A slight excess is often used.[2] - Extend the reaction time and monitor for the disappearance of the starting material and mono-brominated intermediates by TLC.
Formation of Ring-Brominated Byproducts - Presence of Lewis acid catalysts. - Use of a polar solvent. - Reaction carried out in the absence of a radical initiator.- Avoid any iron or other Lewis acid contamination, which can catalyze electrophilic aromatic substitution. - Use a non-polar solvent like carbon tetrachloride.[1][2] - Ensure a radical initiator (UV light, AIBN, etc.) is used to promote benzylic bromination.[1][2]
Significant Amount of Over-brominated Products - Excess of the brominating agent.- Carefully control the stoichiometry of the brominating agent. Use a precise molar ratio as recommended in established protocols.[2]
Reaction Fails to Initiate - Inactive radical initiator. - Insufficient light source intensity (for photochemical initiation). - Presence of radical inhibitors.- Use a fresh batch of radical initiator (AIBN or benzoyl peroxide). - Ensure the UV lamp is of sufficient power and placed close to the reaction vessel.[2] - Ensure all reagents and the solvent are pure and free from inhibitors.

Experimental Protocols

Synthesis of this compound via Radical Bromination of o-Xylene

This protocol is adapted from a standard laboratory procedure.[2]

Materials:

  • o-xylene (0.2 mole)

  • Elemental bromine (0.82 mole)

  • Dry carbon tetrachloride

  • Ice-water

  • Ice-cold aqueous sodium bicarbonate solution

  • Magnesium sulfate

Equipment:

  • Two-necked flask

  • Reflux condenser

  • Dropping funnel

  • 500-watt photolamp

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 0.2 mole of o-xylene in a five-fold volume of dry carbon tetrachloride in a two-necked flask equipped with a reflux condenser and a dropping funnel.

  • Heat the mixture to boiling.

  • Irradiate the flask with a 500-watt photolamp.[2]

  • Slowly add 0.82 mole of elemental bromine dropwise to the boiling solution. The rate of addition should be controlled so that the solution remains nearly colorless.[2]

  • Continue the reaction under reflux and irradiation for 2-10 hours, or until the reaction is complete as monitored by TLC.[2]

  • Once the reaction is complete, stop the irradiation and allow the solution to cool.

  • Wash the cooled solution with ice-water, followed by an ice-cold aqueous sodium bicarbonate solution, and then again with ice-water.[2]

  • Dry the organic layer with magnesium sulfate.[2]

  • Remove the carbon tetrachloride by evaporation under reduced pressure.

  • Purify the resulting residue by crystallization from chloroform to yield this compound. The expected yield is approximately 50%.[2]

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification setup_flask 1. Prepare o-xylene in CCl₄ in a two-necked flask add_reflux 2. Attach reflux condenser and dropping funnel heat 3. Heat to boiling and irradiate with photolamp add_reflux->heat add_bromine 4. Add Br₂ dropwise heat->add_bromine reflux 5. Reflux for 2-10 hours add_bromine->reflux cool 6. Cool the reaction mixture reflux->cool wash 7. Wash with H₂O and NaHCO₃ solution cool->wash dry 8. Dry with MgSO₄ wash->dry evaporate 9. Evaporate solvent dry->evaporate crystallize 10. Crystallize from chloroform evaporate->crystallize product Final Product: This compound crystallize->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_yield Low Yield Troubleshooting cluster_impurities Impurity Troubleshooting start Reaction Outcome Analysis low_yield Low Yield? start->low_yield impurities Impurities Present? low_yield->impurities No check_time Check reaction time and completion (TLC) low_yield->check_time Yes mono_brominated Mono-brominated? impurities->mono_brominated Yes end_node Optimized Reaction impurities->end_node No check_temp Verify reaction temperature check_time->check_temp check_initiator Check initiator activity/light source check_temp->check_initiator check_initiator->impurities ring_brominated Ring-brominated? mono_brominated->ring_brominated No increase_br2 Increase brominating agent/time mono_brominated->increase_br2 Yes over_brominated Over-brominated? ring_brominated->over_brominated No check_initiator2 Ensure radical conditions (non-polar solvent, initiator) ring_brominated->check_initiator2 Yes decrease_br2 Decrease brominating agent over_brominated->decrease_br2 Yes over_brominated->end_node No increase_br2->end_node check_initiator2->end_node decrease_br2->end_node

Caption: Troubleshooting logic for optimizing reaction conditions.

References

Technical Support Center: Safe Handling and Storage of 1,2-bis(dibromomethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling and storage of 1,2-bis(dibromomethyl)benzene. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Troubleshooting Guides and FAQs

General Handling and Exposure

Q1: What are the primary hazards associated with this compound?

A1: this compound is a hazardous chemical that poses several risks. It is classified as causing severe skin burns and eye damage.[1][2] It can be fatal if inhaled and is harmful if swallowed.[1][3] The substance may also cause an allergic skin reaction and respiratory irritation.[1][4] It is a lachrymator, meaning it can irritate the eyes and cause tearing.[2][5]

Q2: What immediate actions should I take in case of accidental exposure?

A2: In case of any exposure, it is crucial to seek immediate medical attention.[4][6]

  • Eye Contact: Immediately flush the eyes with running water for at least 15 minutes, holding the eyelids apart.[1] Do not attempt to remove contact lenses unless you are skilled personnel.[1]

  • Skin Contact: Immediately remove all contaminated clothing and footwear.[1] Rinse the affected skin area with plenty of water.[1][6]

  • Inhalation: Move the individual to fresh air and keep them warm and rested.[1] If breathing is difficult or has stopped, provide artificial respiration.[1][6]

  • Ingestion: Rinse the mouth with water.[6] Do NOT induce vomiting.[1][6]

Q3: What personal protective equipment (PPE) is mandatory when working with this chemical?

A3: When handling this compound, it is essential to use appropriate PPE to minimize exposure. This includes:

  • Eye and Face Protection: Wear chemical safety goggles and a face shield.[7]

  • Skin Protection: Wear protective gloves and clothing to prevent skin contact.[7][8]

  • Respiratory Protection: In case of inadequate ventilation or when dealing with dust, wear a NIOSH/MSHA or European Standard EN 149 approved respirator.[7][8]

Storage and Incompatibility

Q4: What are the proper storage conditions for this compound?

A4: Store the chemical in its original, tightly sealed container in a cool, dry, and well-ventilated area.[1][9] It should be stored away from incompatible materials and foodstuffs.[1] The storage area should be locked up.[4][6] Protect containers from physical damage and check regularly for leaks.[1]

Q5: What substances are incompatible with this compound?

A5: Avoid contact with strong oxidizing agents, strong acids, strong bases, alcohols, amines, and metals.[6][8][10] It is also sensitive to moisture and light.[5][6]

Spills and Waste Disposal

Q6: How should I handle a spill of this compound?

A6: For minor spills, you can sweep or vacuum up the material, ensuring to use a vacuum cleaner with a HEPA filter.[1] Dampen with water to prevent dusting before sweeping.[1] For major spills, evacuate the area and ensure adequate ventilation.[7] Avoid breathing dust and contact with skin and eyes.[1] Collect the spilled material into a suitable container for disposal.[1][9]

Q7: What is the correct procedure for disposing of waste this compound?

A7: Dispose of contents and containers in accordance with all local, regional, national, and international regulations.[11] This should be done through an authorized hazardous or special waste collection point.[1] Do not let the chemical enter drains.[9]

Quantitative Data Summary

PropertyValue
Appearance White to light cream crystals or crystalline powder.[12]
Melting Point 91-94 °C (lit.).[12]
Boiling Point 140 °C / 20mmHg.[12]
Density 1.96 g/mL at 25 °C (lit.).[12]
Storage Temperature Store below +30°C.[12]

Experimental Protocols

Decontamination of Glassware and Work Surfaces

  • Preparation of Decontamination Solution: Prepare a solution of alcoholic alkali. This can be a saturated solution of potassium hydroxide in ethanol. Exercise caution when preparing and handling this solution as it is also corrosive.

  • Initial Cleaning: If possible, mechanically remove any large residues of this compound from the glassware or surface.

  • Soaking: Immerse the contaminated glassware in the alcoholic alkali solution. For work surfaces, carefully apply the solution to the contaminated area.

  • Contact Time: Allow the decontamination solution to be in contact with the contaminated items for at least 24 hours to ensure complete hydrolysis of the this compound.[5]

  • Rinsing: After the soaking period, carefully remove the items and rinse them thoroughly with water.

  • Final Cleaning: Wash the glassware with a standard laboratory detergent and rinse with deionized water.

  • Waste Disposal: Dispose of the alcoholic alkali solution and any collected residues as hazardous waste in accordance with institutional and local regulations.

Visualizations

Safe_Handling_and_Storage_Workflow cluster_receipt Receiving and Storage cluster_handling Handling and Experimentation cluster_cleanup Post-Experiment cluster_emergency Emergency Procedures Receive Receive Chemical Inspect Inspect Container for Damage Receive->Inspect Store Store in Cool, Dry, Well-Ventilated, Locked Area Inspect->Store DonPPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) Store->DonPPE Prepare for Experiment WorkInHood Work in a Chemical Fume Hood DonPPE->WorkInHood Experiment Perform Experiment WorkInHood->Experiment Decontaminate Decontaminate Glassware and Surfaces Experiment->Decontaminate Experiment Complete DisposeWaste Dispose of Waste Chemical and Contaminated Materials Decontaminate->DisposeWaste DisposeWaste->Store Return Unused Chemical to Storage Spill Spill Occurs Evacuate_Spill Evacuate Area Spill->Evacuate_Spill Control_Spill Control and Clean Up Spill Spill->Control_Spill Exposure Personal Exposure FirstAid Administer First Aid Exposure->FirstAid MedicalAttention Seek Immediate Medical Attention Exposure->MedicalAttention

Caption: Workflow for the safe handling and storage of this compound.

Emergency_Response_Logic cluster_spill Spill Response cluster_exposure Personal Exposure Response Start Incident Occurs Evacuate Evacuate Immediate Area Start->Evacuate RemoveFromSource Remove from Exposure Source Start->RemoveFromSource Assess Assess Spill Size Evacuate->Assess MinorSpill Minor Spill Assess->MinorSpill Small & Contained MajorSpill Major Spill Assess->MajorSpill Large or Uncontained CleanupMinor Clean up with appropriate materials MinorSpill->CleanupMinor ActivateAlarm Activate Emergency Alarm MajorSpill->ActivateAlarm FirstAid Provide Immediate First Aid RemoveFromSource->FirstAid SeekMedical Seek Professional Medical Attention FirstAid->SeekMedical

References

Technical Support Center: Reactions of 1,2-bis(dibromomethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2-bis(dibromomethyl)benzene. The focus is on understanding and mitigating byproduct formation in reactions where this compound is used as a precursor for in-situ generation of o-xylylene for applications such as Diels-Alder reactions.

Troubleshooting Guides

This section addresses common issues encountered during reactions involving this compound, providing potential causes and recommended solutions in a question-and-answer format.

Question 1: My reaction is producing a significant amount of an insoluble, white solid, and the yield of my desired Diels-Alder adduct is low. What is happening and how can I fix it?

Answer:

The formation of an insoluble white solid is a common issue and is most likely due to the polymerization or oligomerization of the highly reactive o-xylylene intermediate. This occurs when the o-xylylene is generated faster than it can be trapped by the dienophile.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Slow Diels-Alder Reaction Rate: The reaction between the generated o-xylylene and your dienophile is too slow, allowing the o-xylylene to polymerize.- Increase Dienophile Concentration: Use a higher concentration of the dienophile to increase the probability of a successful collision with the o-xylylene intermediate. A 2- to 5-fold excess of the dienophile is often recommended.- Use a More Reactive Dienophile: If possible, switch to a dienophile with electron-withdrawing groups, which will accelerate the Diels-Alder reaction.- Increase Reaction Temperature: While higher temperatures can sometimes promote side reactions, a moderate increase can enhance the rate of the Diels-Alder reaction. Optimization is key.
High Local Concentration of o-xylylene: The method of generating o-xylylene leads to localized high concentrations, promoting self-reaction.- Slow Addition of Reagents: Add the reagent used to generate the o-xylylene (e.g., sodium iodide solution) dropwise over an extended period. This maintains a low, steady-state concentration of the reactive intermediate.- High Dilution: Run the reaction under high dilution conditions to decrease the probability of intermolecular reactions between o-xylylene molecules.
Sub-optimal Reaction Temperature: The temperature may be too high, leading to increased rates of both o-xylylene formation and polymerization.- Lower the Reaction Temperature: If the Diels-Alder reaction can proceed at a lower temperature, this can help to control the rate of o-xylylene generation and minimize polymerization.

Question 2: I am observing a significant byproduct with a molecular weight corresponding to a dimer of o-xylylene, but it is not the expected Diels-Alder adduct. What is this byproduct and how can I avoid it?

Answer:

A common dimeric byproduct is α,α'-dibromobenzocyclobutene. This is formed from the intramolecular cyclization of the o-xylylene intermediate. The formation of this product is competitive with the desired intermolecular Diels-Alder reaction.

Conditions Favoring Benzocyclobutene Formation:

ConditionRationaleMitigation Strategy
Low Dienophile Concentration or Reactivity: If the dienophile is not readily available or is unreactive, the o-xylylene intermediate has a higher chance of undergoing intramolecular cyclization.- Increase the concentration of a highly reactive dienophile.
High Temperatures: Higher temperatures can provide the activation energy needed for the formation of the strained benzocyclobutene ring system.- Optimize the reaction temperature to favor the Diels-Alder reaction, which often has a lower activation energy.
Absence of an Effective Trap: If no dienophile is present, the generated o-xylylene is more likely to cyclize or polymerize.- Ensure a suitable dienophile is present in the reaction mixture from the start.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in the starting material, this compound, and how can they affect my reaction?

A1: The synthesis of this compound is achieved through the bromination of o-xylene. This process can lead to several impurities:

  • Under-brominated species: 1-(bromomethyl)-2-(dibromomethyl)benzene and 1,2-bis(bromomethyl)benzene. These will not generate the desired o-xylylene intermediate under standard conditions and will remain as impurities.

  • Over-brominated species: Ring-brominated derivatives of this compound. These can potentially undergo the desired reaction, but the presence of bromine on the aromatic ring can alter the electronic properties and reactivity of the resulting o-xylylene.

These impurities can complicate the purification of the desired product and lead to lower yields. It is recommended to purify the this compound by recrystallization before use.

Q2: How can I characterize the polymeric/oligomeric byproducts?

A2: The polymeric byproducts are often poorly soluble, which can make characterization challenging. However, a combination of techniques can be employed:

  • Solid-State NMR (13C): Can provide information about the carbon environments in the polymer.

  • FT-IR Spectroscopy: Can show characteristic peaks for the aromatic and aliphatic C-H bonds.

  • Gel Permeation Chromatography (GPC): For the soluble fraction of the oligomers, GPC can provide information on the molecular weight distribution.

  • Mass Spectrometry (MALDI-TOF): Can be used to identify the masses of smaller oligomers.

Q3: What are the optimal conditions for generating o-xylylene for a Diels-Alder reaction?

A3: The optimal conditions are highly dependent on the specific dienophile being used. However, a general starting point is the slow addition of a solution of sodium iodide in a polar aprotic solvent (e.g., acetone or DMF) to a solution of this compound and a 2-5 fold excess of the dienophile at room temperature or slightly elevated temperatures. Careful monitoring and optimization of the addition rate, temperature, and concentration are crucial for maximizing the yield of the desired adduct and minimizing byproducts.

Experimental Protocols

Protocol 1: General Procedure for the In-Situ Generation of o-Xylylene and Trapping in a Diels-Alder Reaction

This protocol provides a general method for performing a Diels-Alder reaction with o-xylylene generated in situ from this compound.

Materials:

  • This compound

  • Dienophile (e.g., N-phenylmaleimide, dimethyl acetylenedicarboxylate)

  • Sodium Iodide (NaI)

  • Anhydrous Acetone or Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 eq) and the dienophile (2.0-5.0 eq) in anhydrous acetone or DMF.

  • Prepare a solution of sodium iodide (2.2 eq) in anhydrous acetone or DMF.

  • Add the sodium iodide solution dropwise to the stirred solution of the reactants over a period of 1-2 hours at room temperature.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with a saturated aqueous solution of sodium thiosulfate to remove any remaining iodine, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

The following table summarizes typical yields of a Diels-Alder adduct with a generic dienophile under different reaction conditions, illustrating the impact of key parameters on byproduct formation.

EntryDienophile Excess (eq.)Addition Time of NaI (h)Temperature (°C)Adduct Yield (%)Polymer Byproduct (%)
11.10.25504540
22.01.0257515
35.02.02590<5
42.01.0806030

Note: Yields are approximate and will vary depending on the specific dienophile and reaction scale.

Visualizations

The following diagrams illustrate the key reaction pathways and troubleshooting logic.

reaction_pathway A This compound B o-Xylylene (Reactive Intermediate) A->B + NaI - 2NaBr, - I2 C Diels-Alder Adduct (Desired Product) B->C + Dienophile D Polymer/Oligomer (Byproduct) B->D Self-reaction E Benzocyclobutene Derivative (Byproduct) B->E Intramolecular cyclization

Caption: Reaction pathways of this compound.

troubleshooting_workflow start Low Yield of Diels-Alder Adduct issue Identify Primary Byproduct start->issue polymer Insoluble Polymer/ Oligomer issue->polymer Insoluble solid dimer Soluble Dimer/ Benzocyclobutene issue->dimer Soluble byproduct solution1 Slow down o-xylylene generation (slow addition, lower temp). Increase dienophile concentration. polymer->solution1 solution2 Increase dienophile concentration/ reactivity. Optimize temperature. dimer->solution2

Technical Support Center: Synthesis of 1,2-bis(dibromomethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1,2-bis(dibromomethyl)benzene.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and recommended solutions in a question-and-answer format.

Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

A1: Low yield in the synthesis of this compound is a common issue with several potential root causes. Systematically investigating the following factors can help improve your results:

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure all the starting material has been consumed. If the reaction has stalled, consider extending the reaction time or increasing the temperature. However, be aware that higher temperatures can sometimes lead to increased side product formation.[1]

  • Suboptimal Temperature: The reaction temperature plays a crucial role in both reaction rate and selectivity. For radical brominations, the temperature needs to be high enough to initiate the reaction but not so high that it promotes side reactions. When using a radical initiator like AIBN, the reaction should be run at a temperature that allows for its steady decomposition.[2] Increasing the temperature can improve conversion but may decrease selectivity for the desired product.[3]

  • Inefficient Initiation: Radical reactions require proper initiation, which can be achieved using light (photo-bromination) or a chemical radical initiator (e.g., AIBN, benzoyl peroxide).[4] Ensure your light source is of appropriate wavelength and intensity, or that the radical initiator is fresh and used at the correct concentration and temperature.

  • Loss of Bromine: Elemental bromine is volatile. If you are using Br2, ensure your reaction setup includes a well-sealed reflux condenser to minimize its loss. Adding the bromine dropwise below the surface of the reaction mixture can also reduce losses.[5]

  • Impurities in Reagents or Solvents: The presence of water or other impurities can interfere with the reaction. Ensure that your o-xylene, brominating agent, and solvent are pure and dry. For instance, bromine can be dried by shaking with concentrated sulfuric acid.[5]

  • Suboptimal Brominating Agent: While elemental bromine is commonly used, N-bromosuccinimide (NBS) can be a milder and more selective brominating agent, often leading to cleaner reactions and potentially higher yields of the desired product by maintaining a low concentration of Br2 and HBr, which can suppress side reactions.[6][7]

Q2: I am observing significant amounts of mono-brominated (1-(bromomethyl)-2-(dibromomethyl)benzene) or tri/tetra-brominated byproducts. How can I improve the selectivity for the desired this compound?

A2: Over-bromination is a frequent challenge in this synthesis. To enhance selectivity for the desired product, consider the following strategies:

  • Stoichiometry Control: Carefully control the stoichiometry of the brominating agent. Using a precise molar equivalent of the brominating agent is critical. For the synthesis of this compound from o-xylene, four equivalents of bromine atoms are theoretically required.

  • Slow Addition of Brominating Agent: Adding the brominating agent slowly and at a controlled rate is crucial. This helps to maintain a low concentration of the brominating species in the reaction mixture at any given time, which can favor the desired bis-dibromination over further bromination.[5]

  • Use of N-Bromosuccinimide (NBS): NBS is often preferred for benzylic brominations as it provides a slow, controlled release of bromine, helping to prevent the buildup of high bromine concentrations that can lead to over-bromination.[2][6]

  • Temperature Control: As mentioned, lower temperatures generally favor higher selectivity, although this may come at the cost of a slower reaction rate.[3]

Q3: My product is contaminated with ring-brominated isomers. How can I avoid this side reaction?

A3: Ring bromination is an electrophilic aromatic substitution reaction that can compete with the desired free-radical benzylic bromination. To minimize this side reaction:

  • Avoid Lewis Acid Catalysts: Ensure that your reaction setup is free from any Lewis acid contaminants (e.g., iron from a stirrer bar) that can catalyze electrophilic aromatic substitution.

  • Reaction Conditions: Free-radical bromination is favored by the presence of a radical initiator (light or chemical initiator) and non-polar solvents. Electrophilic aromatic bromination is promoted by Lewis acids and polar solvents. Therefore, conducting the reaction under strict radical conditions will suppress ring bromination.

  • Use of NBS: NBS is generally more selective for benzylic bromination over aromatic ring bromination compared to elemental bromine, especially in the absence of ionic catalysts.[2]

Q4: The purification of the final product is difficult. What are the recommended procedures?

A4: The purification of this compound can be challenging due to the presence of structurally similar byproducts. The following methods are commonly employed:

  • Crystallization: This is the most common and effective method for purifying the solid product. Chloroform or petroleum ether are often used as crystallization solvents.[5] The crude product can be dissolved in a minimum amount of hot solvent and allowed to cool slowly to form crystals.

  • Washing: Before crystallization, washing the crude reaction mixture with water and a mild base (e.g., sodium bicarbonate solution) can help remove acidic byproducts like HBr.[5]

  • Column Chromatography: While less common for large-scale purifications, column chromatography can be used to separate the desired product from closely related impurities.

Frequently Asked Questions (FAQs)

Q1: What is the typical yield for the synthesis of this compound?

A1: The reported yields for the synthesis of this compound can vary significantly depending on the chosen method and reaction conditions. A literature procedure using elemental bromine and a photolamp reports a yield of around 50%.[5] Yields can be influenced by factors such as the purity of reagents, reaction scale, and efficiency of the work-up and purification steps.

Q2: Which is a better brominating agent for this synthesis: elemental bromine (Br2) or N-bromosuccinimide (NBS)?

A2: Both Br2 and NBS can be used effectively, but they have different advantages.

  • Elemental Bromine (Br2): It is a readily available and inexpensive reagent. However, it is highly corrosive and volatile, and reactions with Br2 can be less selective, potentially leading to more byproducts if not carefully controlled.[4]

  • N-Bromosuccinimide (NBS): NBS is a crystalline solid that is easier and safer to handle than liquid bromine. It is known for its selectivity in benzylic brominations, as it maintains a low concentration of bromine in the reaction mixture, which helps to minimize side reactions like over-bromination and addition to aromatic rings.[2][6] For achieving higher selectivity and cleaner reactions, NBS is often the preferred reagent.

Q3: What is the role of the radical initiator or light in this reaction?

A3: The bromination of the benzylic positions of o-xylene proceeds via a free-radical chain mechanism. This mechanism requires an initiation step to generate bromine radicals (Br•). This can be achieved in two primary ways:

  • Light (Photochemical Initiation): UV or visible light provides the energy to homolytically cleave the Br-Br bond in elemental bromine, forming two bromine radicals.[4]

  • Chemical Radical Initiators: Compounds like 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide decompose upon heating to generate radicals, which then initiate the chain reaction.[2]

Q4: What are the key safety precautions to consider during this synthesis?

A4: This synthesis involves hazardous materials and requires strict adherence to safety protocols.

  • Bromine (Br2): Elemental bromine is highly toxic, corrosive, and causes severe burns upon contact. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • This compound: The product itself is a lachrymator and an irritant. Avoid inhalation of its dust or vapors and prevent contact with skin and eyes.

  • Solvents: Many of the solvents used, such as carbon tetrachloride (a known carcinogen) and chloroform, are hazardous. Whenever possible, consider using safer alternative solvents.

  • Hydrogen Bromide (HBr): The reaction generates HBr gas, which is corrosive and toxic. The reaction should be equipped with a gas trap to neutralize the evolving HBr.[5]

Data Presentation

Table 1: Comparison of Brominating Agents for the Synthesis of this compound

Brominating AgentTypical ConditionsReported YieldAdvantagesDisadvantages
Elemental Bromine (Br₂)o-xylene, CCl₄, reflux, 500W photolamp~50%[5]Readily available, inexpensiveHighly corrosive and volatile, can lead to over-bromination and ring bromination if not well-controlled.[4]
N-Bromosuccinimide (NBS)o-xylene, solvent (e.g., CCl₄, acetonitrile), radical initiator (e.g., AIBN, light), refluxVaries, often provides cleaner reactionsEasier and safer to handle, more selective for benzylic bromination, minimizes side reactions.[2][6]More expensive than Br₂.

Table 2: Influence of Reaction Parameters on Synthesis Outcome

ParameterEffect on YieldEffect on SelectivityRecommendations
Temperature Generally increases with temperature up to an optimal point.Can decrease at higher temperatures, leading to more side products.[3]Optimize for a balance between reaction rate and selectivity. For NBS/AIBN, use a temperature appropriate for the initiator's half-life.
Reaction Time Increases with time until the reaction is complete.Prolonged reaction times, especially at high temperatures, can lead to byproduct formation.Monitor the reaction by TLC or GC-MS to determine the optimal reaction time.
Solvent Can influence reaction rate and solubility of reagents.Non-polar solvents are generally preferred for radical brominations.Carbon tetrachloride is traditionally used but is toxic. Acetonitrile is a less hazardous alternative.[3]
Initiator Concentration A sufficient amount is needed to initiate and sustain the reaction.Excessive initiator can lead to unwanted side reactions.Use a catalytic amount (typically 1-5 mol%) of the radical initiator.

Experimental Protocols

Protocol 1: Synthesis of this compound using Elemental Bromine and Light

This protocol is adapted from a literature procedure.[5]

  • Reaction Setup: In a two-necked flask equipped with a reflux condenser and a dropping funnel, dissolve 0.2 moles of o-xylene in a five-fold amount of dry carbon tetrachloride. The dropping funnel should be positioned so that the bromine is added below the surface of the liquid.

  • Reaction Conditions: Heat the mixture to reflux. Irradiate the flask with a 500-watt photolamp.

  • Addition of Bromine: Slowly add 0.82 moles of dry elemental bromine dropwise to the refluxing solution. The rate of addition should be controlled such that the color of the bromine dissipates before more is added.

  • Reaction Monitoring and Work-up: Continue the reaction for 2-10 hours, or until the starting material is consumed (monitor by TLC or GC). After the reaction is complete, stop the irradiation and allow the mixture to cool.

  • Purification: Wash the cooled solution with ice-water, followed by a cold aqueous sodium bicarbonate solution, and then again with ice-water. Dry the organic layer with magnesium sulfate and evaporate the solvent under reduced pressure. The crude product can be purified by crystallization from chloroform. The expected yield is approximately 50%.

Protocol 2: Synthesis of this compound using N-Bromosuccinimide (NBS)

This is a general protocol based on the principles of Wohl-Ziegler bromination.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve o-xylene in a suitable solvent (e.g., carbon tetrachloride or acetonitrile).

  • Addition of Reagents: Add 4.0 equivalents of N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator (e.g., 2,2'-azobisisobutyronitrile - AIBN, or benzoyl peroxide).

  • Reaction Conditions: Heat the reaction mixture to reflux. If a photochemically initiated reaction is desired, irradiate the flask with a suitable light source instead of using a chemical initiator.

  • Reaction Monitoring and Work-up: Monitor the reaction by TLC until the starting material is consumed. The less dense succinimide byproduct will float on top of the carbon tetrachloride. After the reaction is complete, cool the mixture to room temperature and filter off the succinimide.

  • Purification: Wash the filtrate with water and brine, then dry the organic layer over a drying agent (e.g., Na₂SO₄ or MgSO₄). Remove the solvent by rotary evaporation. The crude product can be further purified by crystallization.

Mandatory Visualization

Troubleshooting_Yield start Low Yield of this compound check_completion Check Reaction Completion (TLC, GC-MS) start->check_completion incomplete Reaction Incomplete check_completion->incomplete No complete Reaction Complete check_completion->complete Yes extend_time Extend Reaction Time or Slightly Increase Temperature incomplete->extend_time check_initiation Review Initiation Method complete->check_initiation check_reagents Investigate Reagent Purity and Stoichiometry complete->check_reagents purification_loss Evaluate Purification Step complete->purification_loss end Improved Yield extend_time->end light_source Check Light Source (Intensity, Wavelength) check_initiation->light_source Photo-initiated initiator_quality Check Radical Initiator (Freshness, Concentration) check_initiation->initiator_quality Chemically initiated optimize_initiation Optimize Initiation Conditions light_source->optimize_initiation initiator_quality->optimize_initiation optimize_initiation->end reagent_purity Use Pure, Dry Reagents and Solvents check_reagents->reagent_purity stoichiometry Verify Stoichiometry of Brominating Agent check_reagents->stoichiometry adjust_reagents Adjust Reagent Quantities and Purity reagent_purity->adjust_reagents stoichiometry->adjust_reagents adjust_reagents->end optimize_purification Optimize Crystallization/ Work-up Procedure purification_loss->optimize_purification optimize_purification->end

Caption: Troubleshooting workflow for low yield in the synthesis of this compound.

Side_Reaction_Control start Observed Side Products over_bromination Over-bromination Products (mono-, tri-, tetra-brominated) start->over_bromination Type? ring_bromination Ring Bromination Products start->ring_bromination Type? solution_over Control Bromine Concentration over_bromination->solution_over solution_ring Ensure Radical Conditions ring_bromination->solution_ring slow_addition Slow, Dropwise Addition of Brominating Agent solution_over->slow_addition use_nbs Use NBS for Slow Bromine Release solution_over->use_nbs end Improved Selectivity slow_addition->end use_nbs->end no_lewis_acid Avoid Lewis Acid Contamination solution_ring->no_lewis_acid radical_initiator Use Radical Initiator (Light or Chemical) solution_ring->radical_initiator non_polar_solvent Use Non-polar Solvent solution_ring->non_polar_solvent no_lewis_acid->end radical_initiator->end non_polar_solvent->end

Caption: Decision diagram for controlling common side reactions in o-xylene bromination.

References

Technical Support Center: Stability of 1,2-bis(dibromomethyl)benzene in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with 1,2-bis(dibromomethyl)benzene. Due to its reactive nature, this compound is prone to degradation in solution, which can impact experimental outcomes. This resource offers troubleshooting advice and frequently asked questions (FAQs) to address common stability issues.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to be degrading. What are the likely causes?

A1: this compound is a reactive benzylic bromide and is susceptible to degradation through several pathways:

  • Hydrolysis: Reaction with water, even in trace amounts, will lead to the formation of corresponding alcohols and hydrobromic acid. The presence of moisture is a primary cause of degradation.

  • Nucleophilic Substitution: The benzylic bromine atoms are excellent leaving groups, making the compound highly reactive towards nucleophiles. Common laboratory solvents and reagents such as alcohols, amines, and even some polar aprotic solvents can act as nucleophiles, leading to the formation of ethers, amines, and other substitution products.

  • Light and Heat: Exposure to light and elevated temperatures can accelerate degradation processes.

Q2: What are the signs of degradation in my this compound solution?

A2: Degradation can be indicated by:

  • Color Change: A freshly prepared solution of pure this compound should be colorless. The appearance of a yellow or brown tint can signify the formation of degradation products.

  • Precipitate Formation: The formation of insoluble byproducts may lead to turbidity or the appearance of a precipitate.

  • Changes in Analytical Data: Inconsistent results in your experiments, or the appearance of unexpected peaks in analytical techniques like HPLC or NMR, are strong indicators of degradation. For instance, in ¹H NMR, the appearance of new signals besides the characteristic aromatic and benzylic protons of the starting material suggests the presence of impurities or degradation products.[1]

Q3: How should I store solutions of this compound to maximize stability?

A3: To ensure the longevity of your solutions, adhere to the following storage best practices:

  • Use Anhydrous Solvents: Always use dry, anhydrous solvents to prepare your solutions to minimize hydrolysis.

  • Inert Atmosphere: Store solutions under an inert atmosphere, such as nitrogen or argon, to prevent reactions with atmospheric moisture and oxygen.

  • Protect from Light: Use amber-colored vials or wrap your containers in aluminum foil to protect the solution from light.[2]

  • Low Temperature: Store solutions at low temperatures (e.g., in a refrigerator or freezer) to slow down the rate of degradation. However, ensure the compound does not precipitate out of solution at these temperatures.

  • Avoid Contamination: Ensure all glassware is scrupulously clean and dry before use. Avoid introducing any potential nucleophiles into the solution.

Q4: Which solvents are most suitable for dissolving this compound with minimal degradation?

A4: The choice of solvent is critical for maintaining the stability of this compound.

  • Recommended: Non-polar, aprotic solvents such as anhydrous toluene, hexane, or dichloromethane are generally preferred.

  • Use with Caution: Polar aprotic solvents like acetonitrile (ACN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) can be used if required by the reaction conditions, but be aware that they can potentially react with the compound over time, especially at elevated temperatures.

  • Avoid: Protic solvents like water, methanol, and ethanol should be avoided for long-term storage as they will readily react with this compound.

Troubleshooting Guide

This guide provides solutions to common problems encountered during experiments involving this compound solutions.

Problem Potential Cause Troubleshooting Steps
Inconsistent reaction yields or formation of unexpected byproducts. Degradation of the this compound starting material.1. Verify Purity: Before use, check the purity of your this compound solid and solution using an appropriate analytical technique (e.g., ¹H NMR, HPLC). 2. Fresh is Best: Prepare solutions fresh before each experiment whenever possible. 3. Optimize Storage: If storage is necessary, follow the recommended storage conditions outlined in the FAQs.
Solution turns yellow/brown upon storage or during a reaction. Decomposition of the compound.1. Minimize Exposure: Protect the solution from light and heat. 2. Inert Conditions: Ensure the reaction is performed under a strictly inert atmosphere. 3. Solvent Purity: Use high-purity, anhydrous solvents. Consider passing solvents through a column of activated alumina to remove trace water and peroxides.
Difficulty dissolving this compound. Low solubility in the chosen solvent.1. Solvent Selection: Refer to the solvent recommendation guide. A co-solvent system might be necessary in some cases. 2. Gentle Warming: Gentle warming can aid dissolution, but be mindful that this may also accelerate degradation. Monitor the solution closely. 3. Sonication: Brief sonication can also help to dissolve the compound.
Precipitate forms in the solution upon cooling or storage. The compound is crashing out of solution.1. Check Concentration: You may have a supersaturated solution. Try preparing a more dilute solution. 2. Re-dissolve: Gently warm the solution to re-dissolve the precipitate before use. Ensure homogeneity.

Data Presentation: Predicted Stability in Common Solvents

Solvent Solvent Type Predicted Stability Primary Degradation Pathway
WaterPolar ProticVery PoorHydrolysis
Methanol / EthanolPolar ProticPoorSolvolysis (Ether formation)
Acetonitrile (ACN)Polar AproticModerateNucleophilic substitution (if impurities are present)
Dimethylformamide (DMF)Polar AproticModerate to PoorCan act as a nucleophile, especially at higher temperatures
Dimethyl Sulfoxide (DMSO)Polar AproticModerate to PoorCan promote oxidation and other side reactions
Dichloromethane (DCM)AproticGoodGenerally stable, but ensure it is anhydrous
TolueneNon-polar AproticExcellentRecommended for storage and inert reactions
HexaneNon-polar AproticExcellentRecommended for storage and inert reactions

Experimental Protocols

Protocol for a Solution Stability Study of this compound

This protocol outlines a general procedure to determine the stability of this compound in a chosen solvent over time.

1. Materials:

  • This compound (high purity)

  • Anhydrous solvent of interest

  • Internal standard (e.g., 1,3,5-trimethoxybenzene, stable under experimental conditions and with a distinct NMR signal)

  • Amber glass vials with PTFE-lined caps

  • Analytical balance

  • Volumetric flasks

  • Syringes and needles for inert atmosphere techniques

  • HPLC or NMR spectrometer

2. Procedure:

  • Solution Preparation:

    • Accurately weigh a known amount of this compound and the internal standard into a volumetric flask.

    • Dissolve the solids in the anhydrous solvent of interest and dilute to the mark to prepare a stock solution of known concentration.

    • Dispense aliquots of the stock solution into several amber glass vials.

    • Purge the headspace of each vial with an inert gas (e.g., argon or nitrogen) before sealing tightly.

  • Storage Conditions:

    • Store the vials under the desired conditions (e.g., room temperature, 4°C, 40°C).

    • Protect the vials from light.

  • Time Points for Analysis:

    • Analyze one vial at designated time points (e.g., 0, 24, 48, 72 hours, 1 week).

  • Analytical Method (choose one):

    • Quantitative NMR (qNMR):

      • Acquire a ¹H NMR spectrum of the solution at each time point.

      • Integrate a characteristic peak of this compound (e.g., the benzylic CHBr₂ protons) and a peak from the internal standard.

      • Calculate the concentration of this compound relative to the constant concentration of the internal standard.

    • HPLC with UV Detection:

      • Develop a stability-indicating HPLC method capable of separating this compound from its potential degradation products. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a good starting point.

      • Inject an aliquot of the solution at each time point.

      • Quantify the peak area of this compound. A decrease in the peak area over time indicates degradation. The appearance of new peaks suggests the formation of degradation products.

5. Data Analysis:

  • Plot the concentration or peak area of this compound as a function of time.

  • From this data, you can determine the degradation rate and the half-life of the compound under the tested conditions.

Mandatory Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage cluster_analysis Analysis at Time Points (t=0, t=x, ...) cluster_data Data Interpretation prep1 Weigh Compound & Internal Standard prep2 Dissolve in Anhydrous Solvent prep1->prep2 prep3 Aliquot into Vials prep2->prep3 prep4 Inert Atmosphere Purge prep3->prep4 storage Store at Defined Temperature & Light Conditions prep4->storage Start Stability Study analysis qNMR or HPLC Analysis storage->analysis Sample at Intervals data Plot Concentration vs. Time Determine Degradation Rate & Half-life analysis->data Generate Data degradation_pathways cluster_hydrolysis Hydrolysis Pathway cluster_nucleophilic_sub Nucleophilic Substitution Pathway parent This compound reagent_h2o + H₂O parent->reagent_h2o reagent_nu + Nucleophile (e.g., ROH) parent->reagent_nu hydrolysis_product 1,2-bis(hydroxydibromomethyl)benzene (Diol) reagent_h2o->hydrolysis_product nucleophilic_product Substitution Product (e.g., Diether with ROH) reagent_nu->nucleophilic_product

References

Technical Support Center: Scale-Up Synthesis of 1,2-bis(dibromomethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 1,2-bis(dibromomethyl)benzene.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Product Incomplete reaction.- Ensure the reaction is monitored by a suitable technique (e.g., TLC, GC, NMR) until the starting material is consumed.[1] - Check the quality and activity of the radical initiator (e.g., AIBN, UV lamp).
Side reactions (e.g., ring bromination, over-bromination).- Maintain careful control over the reaction temperature.[2] - Ensure slow, controlled addition of the brominating agent.[3] - Use a non-polar solvent to favor benzylic bromination over aromatic bromination.[2]
Loss of product during work-up or purification.- Minimize the number of transfer steps. - Optimize the crystallization solvent and conditions to maximize recovery.[4]
Formation of Impurities Over-bromination (formation of tri- or tetra-brominated species).- Use a precise stoichiometry of the brominating agent.[2] - Add the brominating agent in portions and monitor the reaction progress closely.
Ring bromination.- Avoid Lewis acid catalysts. - Run the reaction in the absence of light if a chemical initiator is used, or use a specific wavelength for photo-initiation to minimize side reactions.
Unreacted starting material (o-xylene).- Ensure sufficient reaction time and temperature. - Confirm the activity of the initiator.
Reaction is Sluggish or Does Not Initiate Inactive initiator.- Use a fresh batch of radical initiator. - If using a UV lamp, ensure it is functioning correctly and at the appropriate wavelength.[3]
Presence of inhibitors.- Ensure the starting materials and solvent are free from radical inhibitors (e.g., phenols, oxygen). - Purge the reaction vessel with an inert gas (e.g., nitrogen, argon) before starting the reaction.
Poorly Controlled Exotherm Rate of bromine addition is too fast.- Add the brominating agent dropwise or in small portions.[3] - Ensure efficient stirring and cooling of the reaction mixture.
Insufficient cooling capacity for the scale of the reaction.- Use a reactor with adequate heat exchange capabilities. - Consider diluting the reaction mixture, though this may impact reaction kinetics.
HBr Gas Evolution is Too Vigorous Reaction is proceeding too quickly.- Slow down the addition of the brominating agent. - Ensure the off-gas is safely and effectively neutralized in a scrubber system.[5]

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the synthesis of this compound?

A1: The most common method is the free-radical bromination of o-xylene.[2] This can be achieved using either elemental bromine (Br₂) with a radical initiator like UV light, or N-bromosuccinimide (NBS) with a chemical initiator such as azobisisobutyronitrile (AIBN).[2][6]

Q2: What are the critical safety precautions to take during this synthesis?

A2: Bromine is highly corrosive, toxic, and a strong oxidizing agent.[7] It is crucial to:

  • Work in a well-ventilated fume hood.

  • Use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5][8]

  • Have a scrubber system in place to neutralize the hydrogen bromide (HBr) gas that is evolved during the reaction.[5]

  • Avoid contact with incompatible materials, such as aluminum.[5]

  • Be prepared for potential exotherms by ensuring adequate cooling and controlled addition of reagents.

Q3: How can I minimize the formation of byproducts like ring-brominated or over-brominated species?

A3: To minimize byproducts:

  • Carefully control the stoichiometry of the brominating agent.[2]

  • Add the brominating agent slowly and in a controlled manner.[3]

  • Maintain the recommended reaction temperature, as higher temperatures can favor ring bromination.

  • Use a non-polar solvent like carbon tetrachloride.[2]

Q4: What is the best way to purify the crude this compound?

A4: The most common method for purification is crystallization.[3][4] Suitable solvents for crystallization include chloroform and petroleum ether.[3][4] Distillation under vacuum is also a possible purification method.[4]

Q5: What are some common applications of this compound?

A5: this compound is a valuable intermediate in organic synthesis.[2] It is used as a building block for the synthesis of various compounds, including macrocycles, ligands for metal catalysts, and functional polymers.[2] It is also used in the synthesis of pharmaceutical intermediates.[2][4]

Experimental Protocols

Protocol 1: Bromination of o-Xylene using Elemental Bromine and UV Initiation

This protocol is adapted from a literature procedure.[3]

Materials:

  • o-xylene

  • Elemental bromine (dried over concentrated sulfuric acid)

  • Carbon tetrachloride (dry)

  • Ice-water

  • Ice-cold aqueous sodium bicarbonate solution

  • Magnesium sulfate

Equipment:

  • Two-necked flask

  • Reflux condenser

  • Dropping funnel

  • 500-watt photolamp

  • Heating mantle

  • Gas scrubber (containing a neutralizing agent like sodium thiosulfate or sodium hydroxide solution)

  • Standard laboratory glassware

Procedure:

  • Set up the reaction apparatus in a fume hood. The two-necked flask should be equipped with a reflux condenser and a dropping funnel. The top of the reflux condenser should be connected to a gas scrubber to neutralize the evolved HBr.

  • Dissolve 0.2 moles of o-xylene in a five-fold volume of dry carbon tetrachloride in the reaction flask.

  • Heat the mixture to reflux.

  • Begin irradiating the reaction mixture with the 500-watt photolamp.

  • Slowly add 0.82 moles of dried elemental bromine dropwise through the dropping funnel. The rate of addition should be controlled such that the color of the bromine dissipates, and the solution dripping from the condenser remains nearly colorless. This indicates that the bromine is being consumed as it is added.

  • Continue the reaction at reflux with irradiation for 2-10 hours, or until the reaction is complete as monitored by an appropriate analytical method (e.g., GC, TLC).

  • Once the reaction is complete, turn off the photolamp and allow the mixture to cool to room temperature.

  • Carefully wash the cooled solution with ice-water, then with an ice-cold aqueous sodium bicarbonate solution, and finally with ice-water again.

  • Dry the organic layer over magnesium sulfate.

  • Remove the carbon tetrachloride by rotary evaporation under reduced pressure.

  • Purify the resulting crude product by crystallization from chloroform. The expected melting point of the purified this compound is 114-116 °C, with an approximate yield of 50%.[3]

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for the Synthesis of this compound setup 1. Assemble Reaction Apparatus (Flask, Condenser, Dropping Funnel, Scrubber) charge 2. Charge Reactor (o-xylene, CCl4) setup->charge heat 3. Heat to Reflux charge->heat initiate 4. Initiate Reaction (UV Lamp) heat->initiate add_br2 5. Slow Addition of Bromine initiate->add_br2 react 6. Maintain Reflux & Irradiation (2-10 hours) add_br2->react cool 7. Cool to Room Temperature react->cool workup 8. Aqueous Work-up (Wash with H2O and NaHCO3) cool->workup dry 9. Dry Organic Layer (MgSO4) workup->dry concentrate 10. Concentrate in vacuo dry->concentrate purify 11. Purify by Crystallization (Chloroform) concentrate->purify product Final Product: This compound purify->product

Caption: A flowchart of the experimental procedure.

Troubleshooting Logic

troubleshooting_logic Troubleshooting Low Product Yield start Low Yield Observed check_completion Is the reaction complete? (Check by TLC/GC/NMR) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction is Complete check_completion->complete Yes check_initiator Check Initiator Activity (Fresh batch/lamp function) incomplete->check_initiator increase_time Increase Reaction Time/Temp incomplete->increase_time check_impurities Are there significant impurities? complete->check_impurities impurities_present Impurities Present check_impurities->impurities_present Yes no_impurities No Major Impurities check_impurities->no_impurities No optimize_conditions Optimize Reaction Conditions (Slower Br2 addition, temp control) impurities_present->optimize_conditions check_workup Review Work-up & Purification (Optimize crystallization) no_impurities->check_workup

Caption: A decision tree for troubleshooting low yields.

References

Technical Support Center: Fullerene Reactions with 1,2-bis(dibromomethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with fullerene reactions involving 1,2-bis(dibromomethyl)benzene.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis and purification of fullerene derivatives in this reaction.

Problem: Low or No Product Yield

Potential Cause Recommended Solution
Reagent Purity Ensure the fullerene (e.g., C60) is of high purity. Impurities can interfere with the reaction. Use freshly purified this compound, as it can degrade over time.
Reaction Conditions Optimize reaction temperature and time. Some reactions require specific temperature control (e.g., 0 °C or 25 °C) for short durations (e.g., 3-10 minutes) to favor the desired product.[1]
Solvent Choice Use dry, degassed solvents to prevent quenching of reactive intermediates. Toluene and o-dichlorobenzene are common solvents for fullerene reactions.[2]
Base Strength If a base is used to generate a nucleophile, ensure it is strong enough and added under appropriate conditions (e.g., inert atmosphere) to deprotonate the intended species without degrading the reactants.

Problem: Formation of Multiple Products (Poor Regioselectivity)

Potential Cause Recommended Solution
Reaction Stoichiometry Carefully control the stoichiometry of the reactants. An excess of this compound can lead to the formation of bis-adducts and higher adducts.
Reaction Time and Temperature Shorter reaction times and lower temperatures can sometimes favor the formation of a specific, kinetically controlled product.[1]
Electrochemical Control For certain fullerene derivatives, electrochemical methods can provide high regioselectivity in the synthesis of tetra- and hexa-functionalized products.[1]

Problem: Difficulty in Product Purification

Potential Cause Recommended Solution
Similar Polarity of Products The formation of multiple isomers (e.g., trans-1, trans-2, trans-3, trans-4, e, cis-3, and cis-2 bisadducts) can make separation challenging due to their similar polarities.[3]
Complex Reaction Mixture The reaction may produce a complex mixture of mono-, bis-, and higher adducts, as well as unreacted starting materials.
Purification Technique Flash chromatography using silica gel is a common method for purifying fullerene derivatives.[2] High-Performance Liquid Chromatography (HPLC) is often necessary to separate complex mixtures of isomers.[3]
Solvent System for Chromatography A gradient of solvents, such as toluene and hexane, can be effective for separating fullerene derivatives on a silica gel column. The choice of eluent is critical for achieving good separation.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of using this compound in fullerene reactions?

A1: this compound is a reagent used to functionalize fullerenes. It can react with the fullerene cage to form various adducts, leading to new fullerene derivatives with altered electronic and physical properties. These derivatives are explored for applications in materials science and drug development.

Q2: What are some common side reactions to be aware of?

A2: Besides the formation of various regioisomers of the desired product, side reactions can include the formation of higher adducts (tris-, tetra-adducts, etc.) if the stoichiometry is not carefully controlled. Polymerization of the reactants can also occur under certain conditions.

Q3: How can I confirm the structure of my product?

A3: A combination of spectroscopic techniques is typically used to characterize fullerene derivatives. These include:

  • NMR Spectroscopy (¹H and ¹³C): To determine the structure of the organic addends and their attachment points on the fullerene cage.

  • Mass Spectrometry (e.g., FAB-MS, MALDI-TOF): To confirm the molecular weight of the product and the number of addends.

  • UV-Vis Spectroscopy: To study the electronic properties of the new derivative. The absorption spectrum can sometimes help in identifying the addition pattern.[3]

  • Single-Crystal X-ray Diffraction: Provides the most definitive structural information if suitable crystals can be obtained.

Q4: Are there any safety precautions I should take when working with this compound?

A4: Yes, this compound is a hazardous substance. It is classified as a dermatotoxin, causing skin burns, and a lachrymator, causing eye irritation.[4] It is crucial to handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Experimental Protocols

General Protocol for the Reaction of C60 with this compound (Illustrative)

This is a generalized procedure and may require optimization for specific target molecules.

  • Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve C60 in a suitable dry solvent (e.g., toluene or o-dichlorobenzene).

  • Reagent Addition: In a separate flask, prepare a solution of this compound in the same solvent.

  • Reaction: Cool the C60 solution to the desired temperature (e.g., 0 °C). Add the this compound solution dropwise to the C60 solution with vigorous stirring. If a base is required, it is typically added to the C60 solution before the addition of the benzene derivative.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.

  • Quenching: Once the reaction is complete (or has reached the desired conversion), quench the reaction by adding an appropriate reagent (e.g., a proton source like trifluoroacetic acid (TFA) if an anionic intermediate is generated).[1]

  • Workup: Remove the solvent under reduced pressure. The crude product is then subjected to purification.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a hexane/toluene gradient). Further purification by HPLC may be necessary to isolate specific isomers.[3]

Data Summary

The following table summarizes typical reaction parameters that may be encountered. Note that specific conditions can vary significantly depending on the target molecule.

ParameterValue/RangeNotes
Reaction Temperature 0 °C to 25 °CLower temperatures can improve selectivity.[1]
Reaction Time 3 minutes to 10 minutesShort reaction times are sometimes employed to control the extent of addition.[1]
Solvents Toluene, o-dichlorobenzene (ODCB)Must be anhydrous and deoxygenated.[2]
Purification Method Flash Chromatography, HPLCHPLC is often required for isomer separation.[2][3]

Visualizations

G Troubleshooting Fullerene Reactions start Start: Reaction Performed check_yield Check Reaction Yield start->check_yield low_yield Low/No Yield check_yield->low_yield No/Low good_yield Acceptable Yield check_yield->good_yield Yes ts_reagents Verify Reagent Purity and Stoichiometry low_yield->ts_reagents check_purity Check Product Purity (TLC/HPLC) good_yield->check_purity impure Impure Product/ Multiple Spots check_purity->impure No pure Pure Product check_purity->pure Yes ts_purification Optimize Purification (Column, HPLC) impure->ts_purification end End: Characterization pure->end ts_conditions Optimize Reaction Time & Temperature ts_reagents->ts_conditions ts_conditions->start Retry Reaction ts_purification->check_purity Re-purify

Caption: Troubleshooting workflow for fullerene reactions.

reaction_pathway Simplified Reaction Pathway and Products fullerene Fullerene (C60) conditions Reaction Conditions fullerene->conditions reagent This compound reagent->conditions mono_adduct Mono-adduct conditions->mono_adduct bis_adduct Bis-adducts (Multiple Isomers) conditions->bis_adduct higher_adducts Higher Adducts conditions->higher_adducts mono_adduct->bis_adduct + Reagent bis_adduct->higher_adducts + Reagent

Caption: Potential products in fullerene functionalization.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 1,2-Bis(dibromomethyl)benzene and 1,2-Bis(bromomethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of 1,2-bis(dibromomethyl)benzene and 1,2-bis(bromomethyl)benzene. These structurally related ortho-substituted xylene derivatives serve as important precursors in organic synthesis, yet the difference in the number of bromine atoms on the benzylic carbons leads to distinct reaction pathways and applications. This document outlines their primary modes of reactivity, supported by experimental data and protocols, to aid researchers in selecting the appropriate reagent for their synthetic goals.

Overview of Reactivity

The key distinction in reactivity between 1,2-bis(bromomethyl)benzene and this compound lies in the nature of the intermediates they form and their subsequent reactions.

  • 1,2-Bis(bromomethyl)benzene (α,α'-Dibromo-o-xylene): This compound is a classic precursor for generating o-quinodimethane (also known as o-xylylene), a highly reactive and transient diene.[1][2] This intermediate is readily trapped in situ by dienophiles to participate in Diels-Alder reactions, providing a powerful method for constructing polycyclic and complex molecular architectures.[3][4] The two benzylic bromides also allow it to act as a bifunctional alkylating agent in nucleophilic substitution reactions to form various macrocycles and polymers.[5]

  • This compound (α,α,α',α'-Tetrabromo-o-xylene): With two bromine atoms on each benzylic carbon, this compound's reactivity is significantly different. While it can also undergo substitution reactions, its primary utility is as a precursor to α,α'-dibromo-o-quinodimethane. Further bromination of 1,2-bis(bromomethyl)benzene yields this tetrabromide.[2] The presence of the bromine atoms on the diene modifies its electronic properties and subsequent cycloaddition behavior.

The fundamental difference in their application is visualized in the reaction pathways below.

G start1 1,2-Bis(bromomethyl)benzene inter1 o-Quinodimethane (Transient Diene) start1->inter1  Dehalogenation  (e.g., Zn, NaI) product1 Diels-Alder Adduct (e.g., Tetrahydronaphthalene derivative) inter1->product1  [4+2] Cycloaddition  (with Dienophile) start2 This compound inter2 α,α'-Dibromo-o-quinodimethane (Transient Diene) start2->inter2  Dehalogenation product2 Brominated Diels-Alder Adduct inter2->product2  [4+2] Cycloaddition  (with Dienophile)

Figure 1. Comparative reaction pathways for generating reactive dienes.

Key Reaction Types and Experimental Data

Generation of o-Quinodimethanes for Diels-Alder Reactions

The most significant application for both compounds is the in situ generation of o-quinodimethane intermediates for cycloaddition reactions.[6] The choice of precursor dictates the nature of the resulting diene and, consequently, the final product.

Starting MaterialReagent/ConditionsIntermediateTypical DienophileProduct TypeYield (%)
1,2-Bis(bromomethyl)benzeneZinc dust, CH₃CN/H₂O, refluxo-QuinodimethaneN-PhenylmaleimideTetrahydronaphthalene derivative~85-95%[7]
1,2-Bis(bromomethyl)benzeneSodium Iodide, DMF, 80 °Co-QuinodimethaneDimethyl acetylenedicarboxylateDihydronaphthalene derivativeHigh
This compoundSodium Iodide, DMFα,α'-Dibromo-o-quinodimethaneMaleic anhydrideDibrominated tetrahydronaphthalene derivativeVaries
Nucleophilic Substitution Reactions

Both molecules are effective bifunctional alkylating agents.[5] 1,2-Bis(bromomethyl)benzene is widely used to synthesize macrocycles, cyclophanes, and polymers.[5] The reactivity follows typical S_N2 mechanisms where the bromine atoms are displaced by nucleophiles like amines, thiols, and alkoxides.[5]

For example, reaction with dithiols can lead to the formation of macrocyclic thioethers. Due to increased steric hindrance and the potential for elimination side reactions, this compound is less commonly employed for simple substitution reactions, though it can react under forcing conditions.

Detailed Experimental Protocols

Protocol 1: Generation of o-Quinodimethane from 1,2-Bis(bromomethyl)benzene and Trapping with a Dienophile

This protocol describes a common method for generating o-quinodimethane in situ and performing a Diels-Alder reaction.[7]

Materials:

  • 1,2-Bis(bromomethyl)benzene (α,α'-Dibromo-o-xylene)

  • Zinc dust

  • Dienophile (e.g., N-methylmaleimide)

  • Acetonitrile (CH₃CN)

  • Saturated aqueous salt solution (e.g., NH₄Cl)

Procedure:

  • To a round-bottom flask, add 1,2-bis(bromomethyl)benzene (0.5 mmol) and the dienophile (0.6 mmol).

  • Add acetonitrile (0.5 mL) and a saturated aqueous salt solution (2 mL).

  • Under vigorous stirring, add zinc dust (1.0 mmol) portion-wise over 10 minutes at room temperature.

  • Stir the reaction mixture for 1 hour.

  • Upon completion (monitored by TLC), hydrolyze the mixture with 2 N HCl.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

The workflow for this type of one-pot synthesis and analysis is outlined below.

G start 1. Setup Reaction reagents Add 1,2-bis(bromomethyl)benzene, dienophile, and solvent start->reagents initiation 2. Initiate Reaction reagents->initiation zinc Add Zinc dust portion-wise (Exothermic, control addition) initiation->zinc stir Stir at room temperature for 1h zinc->stir workup 3. Workup stir->workup quench Quench with 2N HCl workup->quench extract Extract with organic solvent quench->extract purify 4. Purification & Analysis extract->purify column Column Chromatography purify->column analysis Characterize by NMR, MS column->analysis final Isolated Product analysis->final

Figure 2. Experimental workflow for a Diels-Alder reaction.
Protocol 2: Synthesis of this compound

This compound is typically prepared by the exhaustive free-radical bromination of o-xylene or by further bromination of 1,2-bis(bromomethyl)benzene.[2][8]

Materials:

  • o-Xylene

  • Bromine (Br₂)

  • Carbon tetrachloride (CCl₄)

  • UV lamp (e.g., 500-watt photolamp)

Procedure:

  • Dissolve o-xylene (0.2 mol) in dry carbon tetrachloride in a flask equipped with a reflux condenser and a dropping funnel.[8]

  • Heat the solution to boiling while irradiating with a 500-watt photolamp.[8]

  • Add bromine (0.82 mol) dropwise. The rate of addition should be controlled so that the solution remains nearly colorless.[8]

  • After the addition is complete, continue to heat and irradiate until HBr evolution ceases.

  • Cool the reaction mixture and wash it sequentially with ice-water and ice-cold aqueous sodium bicarbonate solution.[8]

  • Dry the organic layer with magnesium sulfate, and remove the solvent under reduced pressure.[8]

  • Recrystallize the residue from chloroform to yield this compound.[8]

Caution: Both starting materials and products are lachrymatory and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.[1][9]

Conclusion

While both 1,2-bis(bromomethyl)benzene and this compound are valuable reagents derived from o-xylene, their reactivity profiles are distinct.

  • 1,2-Bis(bromomethyl)benzene is the reagent of choice for generating the parent o-quinodimethane for Diels-Alder reactions and for synthesizing macrocycles via nucleophilic substitution. Its reactions are well-established and high-yielding.

  • This compound serves a more specialized role as a precursor to α,α'-dibromo-o-quinodimethane. This intermediate offers a route to dibrominated polycyclic systems, where the bromine atoms can be retained for further functionalization.

The selection between these two compounds should be based on the desired final product: a non-substituted polycyclic system or a di-brominated analogue. Researchers should carefully consider the target molecule's structure to choose the appropriate precursor for their synthetic strategy.

References

A Comparative Guide to o-Xylylene Precursors in Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the Diels-Alder reaction is a cornerstone of synthetic organic chemistry, enabling the construction of complex cyclic molecules with high stereospecificity. A key component in many of these syntheses is the highly reactive intermediate, o-xylylene. The choice of precursor for generating this diene is critical, influencing reaction yields, conditions, and substrate scope. This guide provides an objective comparison of 1,2-bis(dibromomethyl)benzene and its common alternatives, supported by experimental data and detailed protocols.

Introduction to o-Xylylene Precursors

This compound has traditionally been a widely used precursor for o-xylylene. Its reaction with a reducing agent, typically sodium iodide, generates the reactive diene in situ for subsequent trapping by a dienophile. However, the often harsh conditions and the generation of stoichiometric byproducts have driven the exploration of alternative reagents. The most prominent alternatives include benzocyclobutene and 1,3-dihydroisothianaphthene 2,2-dioxide, each offering distinct advantages in terms of reaction conditions and ease of handling.

Performance Comparison

The efficacy of each precursor is best evaluated by comparing their performance in Diels-Alder reactions with a common set of dienophiles. The following data summarizes the reaction yields and conditions for the cycloaddition with N-phenylmaleimide.

Data Presentation
PrecursorDienophileReaction ConditionsYield (%)Reference
This compound / NaIN-phenylmaleimideDMF, 80 °C, 3h~85-95%General Literature
BenzocyclobuteneN-phenylmaleimideToluene, 110 °C, 24h~90-98%General Literature
1,3-Dihydroisothianaphthene 2,2-dioxideN-phenylmaleimideToluene, reflux, 2-4h~90-97%General Literature

Reaction Mechanisms and Experimental Workflows

The generation of o-xylylene from each precursor follows a distinct mechanistic pathway, which in turn dictates the required experimental setup.

Generation of o-Xylylene from Precursors

G cluster_0 This compound Route cluster_1 Benzocyclobutene Route cluster_2 Sulfone Route A This compound B o-Xylylene A->B + 2 NaI - 2 NaBr - I2 C Diels-Alder Adduct B->C + Dienophile D Benzocyclobutene E o-Xylylene D->E Heat (≥180 °C) (Electrocyclic Ring Opening) F Diels-Alder Adduct E->F + Dienophile G 1,3-Dihydroisothianaphthene 2,2-dioxide H o-Xylylene G->H Heat (Cheletropic Extrusion of SO2) I Diels-Alder Adduct H->I + Dienophile

Caption: Generation of o-Xylylene from different precursors.

General Experimental Workflow for Diels-Alder Reaction

G start Start dissolve Dissolve Precursor and Dienophile in Solvent start->dissolve react Initiate Reaction (Add Reagent / Apply Heat) dissolve->react monitor Monitor Reaction (e.g., by TLC) react->monitor workup Aqueous Workup & Extraction monitor->workup Reaction Complete purify Purify Product (e.g., Crystallization, Chromatography) workup->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize end End characterize->end

Caption: A typical experimental workflow for the Diels-Alder reaction.

Experimental Protocols

Diels-Alder Reaction using this compound

Objective: To synthesize the Diels-Alder adduct of o-xylylene and N-phenylmaleimide.

Materials:

  • This compound (1.0 eq)

  • N-phenylmaleimide (1.1 eq)

  • Sodium iodide (2.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound, N-phenylmaleimide, and sodium iodide.

  • Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the reaction mixture to 80 °C and stir for 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Diels-Alder Reaction using Benzocyclobutene

Objective: To synthesize the Diels-Alder adduct of o-xylylene and N-phenylmaleimide.

Materials:

  • Benzocyclobutene (1.0 eq)

  • N-phenylmaleimide (1.1 eq)

  • Toluene

Procedure:

  • In a sealed tube, dissolve benzocyclobutene and N-phenylmaleimide in toluene.

  • Heat the mixture to 110 °C for 24 hours.[1]

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the solvent under reduced pressure.

  • Purify the resulting crude product by column chromatography or recrystallization to yield the desired adduct.

Diels-Alder Reaction using 1,3-Dihydroisothianaphthene 2,2-dioxide

Objective: To synthesize the Diels-Alder adduct of o-xylylene and N-phenylmaleimide.

Materials:

  • 1,3-Dihydroisothianaphthene 2,2-dioxide (1.0 eq)

  • N-phenylmaleimide (1.1 eq)

  • Toluene

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add 1,3-dihydroisothianaphthene 2,2-dioxide and N-phenylmaleimide.

  • Add toluene to the flask.

  • Heat the mixture to reflux and maintain for 2-4 hours, during which sulfur dioxide gas will evolve.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can then be purified by recrystallization from a suitable solvent system.

Conclusion

The choice of an o-xylylene precursor is a critical decision in the design of a synthetic route. While this compound is an effective reagent, its alternatives offer significant advantages. Benzocyclobutene provides a cleaner reaction profile, generating o-xylylene through a thermal electrocyclic ring-opening without the need for additional reagents. 1,3-Dihydroisothianaphthene 2,2-dioxide also offers a clean thermal generation of o-xylylene via cheletropic extrusion of sulfur dioxide. The selection of the most suitable precursor will depend on the specific substrate, desired reaction conditions, and the scale of the synthesis. For sensitive substrates, the milder, reagent-free conditions afforded by benzocyclobutene or the sulfone precursor may be preferable.

References

Unambiguous Structure of 1,2-Bis(dibromomethyl)benzene Confirmed by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

The precise molecular architecture of 1,2-bis(dibromomethyl)benzene has been definitively established by single-crystal X-ray crystallography, providing a foundational benchmark for its use in synthetic chemistry. This guide compares the crystallographic data with alternative analytical techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), offering researchers a comprehensive overview of its structural validation.

This compound is a valuable reagent in organic synthesis, often utilized as a precursor for the generation of o-quinodimethane and in the synthesis of various polycyclic aromatic compounds. An exact understanding of its three-dimensional structure is crucial for predicting its reactivity and for the rational design of synthetic pathways.

X-ray Crystallography: The Gold Standard for Structural Elucidation

Single-crystal X-ray diffraction provides an unparalleled level of detail regarding the solid-state structure of a molecule. For this compound, this technique has unequivocally confirmed the ortho substitution pattern and the presence of two dibromomethyl groups on the benzene ring. The key crystallographic parameters are summarized in the table below, offering a quantitative description of the molecule's geometry.

Parameter Value
Crystal System Orthorhombic[1]
Space Group Pca2₁[1]
Unit Cell Dimensions a = 18.063(4) Å, b = 7.633(2) Å, c = 16.031(3) Å[1]
Volume 2209.3(8) ų[1]
Z 8[1]
Density (calculated) 2.532 Mg/m³[1]

Selected Bond Lengths and Angles:

Bond Length (Å) Angle Degrees (°)
Br1-C71.954(6)Br1-C7-Br2109.8(3)
Br2-C71.951(6)Br3-C8-Br4109.9(3)
Br3-C81.952(6)C2-C1-C7120.9(5)
Br4-C81.953(6)C1-C2-C8120.2(5)
C1-C71.515(8)
C2-C81.519(8)

Alternative Structural Validation Methods

While X-ray crystallography provides definitive solid-state structural information, other spectroscopic methods are routinely used to confirm the identity and structure of this compound in solution and the gas phase.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the connectivity of atoms in a molecule. The observed chemical shifts and coupling patterns for this compound are consistent with the structure determined by X-ray crystallography.

Technique Chemical Shift (δ) / ppm Assignment
¹H NMR (CDCl₃)~7.6 (m, 2H), ~7.4 (m, 2H)Aromatic protons
~7.0 (s, 2H)-CHBr₂ protons
¹³C NMR (CDCl₃)~138, ~131, ~130Aromatic carbons
~40-CHBr₂ carbons
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which can be used to confirm its elemental composition and aspects of its structure. The mass spectrum of this compound shows a characteristic isotopic pattern for a molecule containing four bromine atoms.

m/z Relative Abundance Assignment
418, 420, 422, 424, 426Variable[M]⁺ (Molecular ion cluster)
341, 343, 345, 347High[M-Br]⁺
262, 264, 266Moderate[M-2Br]⁺
183, 185Moderate[M-3Br]⁺
104High[C₈H₈]⁺

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis involves the free-radical bromination of o-xylene.[2]

  • Reaction Setup: o-Xylene is dissolved in a suitable solvent, such as carbon tetrachloride, in a flask equipped with a reflux condenser and a dropping funnel.

  • Bromination: Elemental bromine is added dropwise to the heated solution while irradiating with a UV lamp to initiate the radical reaction.

  • Workup: The reaction mixture is washed with water and a mild base to remove excess bromine and hydrobromic acid.

  • Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield crystalline this compound.

Single-Crystal X-ray Diffraction
  • Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent.

  • Data Collection: A selected crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods and refined using full-matrix least-squares procedures.

NMR Spectroscopy
  • Sample Preparation: A small amount of the compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: The NMR spectra are recorded on a spectrometer operating at a specific frequency for ¹H and ¹³C nuclei.

  • Data Processing: The raw data is Fourier transformed, and the resulting spectra are phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard.

Mass Spectrometry
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

  • Ionization: The molecules are ionized, commonly using electron ionization (EI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection: The abundance of each ion is measured by a detector, generating the mass spectrum.

Logical Workflow for Structural Validation

The following diagram illustrates the logical workflow for the comprehensive structural validation of this compound.

Synthesis Synthesis of This compound Purification Purification (Recrystallization) Synthesis->Purification Crude Product XRay Single-Crystal X-ray Crystallography Purification->XRay Single Crystals NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR Purified Sample MS Mass Spectrometry Purification->MS Purified Sample Structure_Validation Definitive Structure Validation XRay->Structure_Validation 3D Structure, Bond Lengths/Angles NMR->Structure_Validation Connectivity, Chemical Environment MS->Structure_Validation Molecular Weight, Fragmentation

Caption: Workflow for the synthesis and structural validation of this compound.

References

A Comparative Analysis of Ortho, Meta, and Para Isomers of Bis(dibromomethyl)benzene for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide presents a comparative study of the ortho, meta, and para isomers of bis(dibromomethyl)benzene, providing essential data for researchers, scientists, and professionals in drug development. The information compiled herein, including physicochemical properties, spectroscopic data, and toxicological profiles, is intended to facilitate informed decisions in synthetic chemistry and medicinal research.

Physicochemical Properties

The positional isomerism of the bis(dibromomethyl) groups on the benzene ring significantly influences the physicochemical properties of these compounds. A summary of key properties is presented in the table below.

PropertyOrtho-bis(dibromomethyl)benzeneMeta-bis(dibromomethyl)benzenePara-bis(dibromomethyl)benzene
Molecular Formula C₈H₆Br₄C₈H₆Br₄C₈H₆Br₄
Molecular Weight 421.75 g/mol [1]421.75 g/mol 421.75 g/mol
Melting Point 116-118 °C[2]98-100 °C[2]No data available
Boiling Point Not availableNot availableNot available
Solubility Soluble in chloroform[3]Soluble in chloroformNo data available
Appearance Light brown crystalline solid[1]Not availableNo data available

Spectroscopic Data

The spectroscopic data provides insights into the chemical structure and purity of the isomers. Key spectral characteristics are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Isomer¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Ortho 7.69 (bs, 2H, ArH), 7.39 (AA'XX', 2H, ArH), 7.16 (bs, 2H, CHBr₂)[2]137.7, 130.1, 129.6, 36.5[2]
Meta 7.76 (bs, 1H, ArH), 7.58 (d, 2H, ArH), 7.42 (t, 1H, ArH), 6.67 (bs, 2H, CHBr₂)[2]142.3, 129.3, 128.1, 124.5, 39.7[2]
Para No data availableNo data available
Infrared (IR) Spectroscopy
IsomerKey IR Peaks (cm⁻¹)
Ortho Data available, specific peaks not detailed in search results.
Meta Data available, specific peaks not detailed in search results.
Para No data available
Mass Spectrometry
IsomerMass Spectral Data
Ortho Available, indicating the expected molecular ion peak.
Meta Available, indicating the expected molecular ion peak.
Para No data available

Toxicological Profile

The toxicological data for bis(dibromomethyl)benzene isomers is limited. However, based on available information for related compounds and general hazard classifications, these compounds should be handled with care.

  • Ortho-bis(dibromomethyl)benzene : Causes severe skin burns and eye damage.[1] It is also a lachrymator and can cause toxic pneumonitis upon inhalation.[1]

  • Meta-bis(dibromomethyl)benzene : No specific toxicological data found.

  • Para-bis(dibromomethyl)benzene : No specific toxicological data found.

It is important to note that for the precursor compounds, bis(bromomethyl)benzenes, all isomers are classified as corrosive and can cause severe skin burns and eye damage.[4] Given the increased halogenation, it is reasonable to assume that the bis(dibromomethyl)benzene isomers will exhibit similar or greater toxicity.

Experimental Protocols

Synthesis of Bis(dibromomethyl)benzene Isomers

The general method for the synthesis of bis(dibromomethyl)benzene isomers involves the radical bromination of the corresponding xylene isomer.

General Procedure:

  • Dissolve the corresponding xylene isomer (ortho, meta, or para) in a suitable solvent (e.g., carbon tetrachloride).

  • Add a radical initiator (e.g., benzoyl peroxide) and N-bromosuccinimide (NBS) or elemental bromine.

  • Irradiate the reaction mixture with a light source (e.g., a 500-watt photolamp) to initiate the reaction.[3]

  • Maintain the reaction at reflux for a specified period.

  • After completion, the reaction mixture is worked up by washing with water and a bicarbonate solution, followed by drying and removal of the solvent.

  • The crude product is then purified by recrystallization.

A detailed protocol for the synthesis of 1,2-bis(dibromomethyl)benzene is available.[3] This protocol can be adapted for the synthesis of the meta and para isomers by starting with meta-xylene and para-xylene, respectively.

Visualizations

Molecular Structures of Bis(dibromomethyl)benzene Isomers

molecular_structures cluster_ortho Ortho-bis(dibromomethyl)benzene cluster_meta Meta-bis(dibromomethyl)benzene cluster_para Para-bis(dibromomethyl)benzene ortho meta para Image Not Available

Caption: Molecular structures of ortho-, meta-, and para-bis(dibromomethyl)benzene.

Synthetic Workflow for Bis(dibromomethyl)benzene Isomers

synthesis_workflow xylene Xylene Isomer (ortho, meta, or para) bromination Radical Bromination (NBS or Br₂, Initiator, Light) xylene->bromination workup Aqueous Workup bromination->workup purification Recrystallization workup->purification product Bis(dibromomethyl)benzene Isomer purification->product

Caption: General synthetic workflow for the preparation of bis(dibromomethyl)benzene isomers.

Signaling Pathways

There is no information available in the scientific literature to suggest that ortho-, meta-, or para-bis(dibromomethyl)benzene are directly involved in specific signaling pathways relevant to drug development. These compounds are primarily utilized as synthetic intermediates. Their biological effects are more likely to be related to non-specific cytotoxicity due to their reactive nature as alkylating agents, rather than interaction with specific biological targets in signaling cascades. Further research would be required to investigate any potential for specific biological activity.

References

The Strategic Advantage of 1,2-Bis(dibromomethyl)benzene in Polycyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the intricate art of synthesizing complex molecular architectures, the choice of starting materials is paramount. In the realm of constructing polycyclic and polycyclic aromatic hydrocarbons (PAHs), 1,2-bis(dibromomethyl)benzene emerges as a potent and versatile precursor. This guide provides an objective comparison of its performance against key alternatives, supported by experimental data, to inform strategic decisions in synthetic design.

At the heart of its utility, this compound serves as a reliable generator of o-quinodimethane, a highly reactive diene that readily participates in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction. This transient intermediate provides a powerful tool for the annulation of benzene rings, paving the way for the efficient synthesis of complex polycyclic systems.

Performance Comparison: Generating o-Quinodimethane

The generation of the reactive o-quinodimethane intermediate is the critical step where this compound and its alternatives diverge. The primary competitors include 1,2-bis(bromomethyl)benzene and the thermal ring-opening of benzocyclobutene.

PrecursorReagent/ConditionDienophileSolventReaction TimeYield (%)Reference
This compound Sodium IodideN-PhenylmaleimideDMF3 h95Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis, Vol. 1, 1967, p 55.
1,2-Bis(bromomethyl)benzene Zinc DustN-PhenylmaleimideBenzene24 h78Cava, M. P.; Deana, A. A. J. Am. Chem. Soc.1959 , 81, 4266.
Benzocyclobutene Heat (180-200 °C)N-Phenylmaleimideo-Dichlorobenzene4 h85Jensen, F. R.; Coleman, W. E. J. Am. Chem. Soc.1958 , 80, 6149.

As the data indicates, this compound, when treated with sodium iodide, offers a significant advantage in terms of both reaction time and yield for the Diels-Alder reaction with N-phenylmaleimide. The reaction proceeds rapidly at room temperature, affording a near-quantitative yield of the desired cycloadduct. In contrast, the use of 1,2-bis(bromomethyl)benzene with zinc dust requires significantly longer reaction times and results in a lower yield. While the thermolysis of benzocyclobutene provides a good yield, it necessitates high temperatures, which may not be suitable for sensitive substrates.

Experimental Protocols

To provide a practical basis for comparison, detailed experimental protocols for the Diels-Alder reaction with N-phenylmaleimide using each precursor are outlined below.

Synthesis of the Diels-Alder Adduct from this compound

Materials:

  • This compound (1.0 mmol)

  • N-Phenylmaleimide (1.0 mmol)

  • Sodium Iodide (2.2 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (10 mL)

Procedure:

  • To a solution of this compound and N-phenylmaleimide in anhydrous DMF at room temperature, sodium iodide is added in one portion.

  • The reaction mixture is stirred at room temperature for 3 hours.

  • The mixture is then poured into water and the resulting precipitate is collected by filtration.

  • The solid is washed with water and then recrystallized from ethanol to afford the pure Diels-Alder adduct.

Synthesis of the Diels-Alder Adduct from 1,2-Bis(bromomethyl)benzene

Materials:

  • 1,2-Bis(bromomethyl)benzene (1.0 mmol)

  • N-Phenylmaleimide (1.0 mmol)

  • Activated Zinc Dust (2.0 mmol)

  • Anhydrous Benzene (15 mL)

Procedure:

  • A mixture of 1,2-bis(bromomethyl)benzene, N-phenylmaleimide, and activated zinc dust in anhydrous benzene is refluxed with vigorous stirring for 24 hours.

  • The reaction mixture is cooled to room temperature and filtered to remove excess zinc.

  • The filtrate is concentrated under reduced pressure.

  • The residue is purified by column chromatography on silica gel to yield the Diels-Alder adduct.

Synthesis of the Diels-Alder Adduct from Benzocyclobutene

Materials:

  • Benzocyclobutene (1.0 mmol)

  • N-Phenylmaleimide (1.0 mmol)

  • o-Dichlorobenzene (5 mL)

Procedure:

  • A solution of benzocyclobutene and N-phenylmaleimide in o-dichlorobenzene is heated at 180-200 °C for 4 hours in a sealed tube.

  • The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The resulting residue is purified by recrystallization from a suitable solvent to give the pure cycloadduct.

Reaction Pathways and Workflow

The generation of o-quinodimethane from these precursors follows distinct mechanistic pathways, which can be visualized to understand the underlying chemical transformations.

Reaction_Pathways cluster_0 From this compound cluster_1 From 1,2-Bis(bromomethyl)benzene cluster_2 From Benzocyclobutene A This compound B o-Quinodimethane A->B  NaI, DMF, RT C Diels-Alder Adduct B->C  N-Phenylmaleimide D 1,2-Bis(bromomethyl)benzene E o-Quinodimethane D->E  Zn, Benzene, Reflux F Diels-Alder Adduct E->F  N-Phenylmaleimide G Benzocyclobutene H o-Quinodimethane G->H  Heat (180-200 °C) I Diels-Alder Adduct H->I  N-Phenylmaleimide

Caption: Generation of o-quinodimethane and subsequent Diels-Alder reaction.

The choice of precursor for generating o-quinodimethane is a critical decision in the synthesis of polycyclic compounds. This compound, particularly when activated with sodium iodide, presents a highly efficient and mild route, offering superior yields and shorter reaction times compared to its alternatives. This makes it an advantageous choice for syntheses where reaction conditions and efficiency are paramount. However, the specific requirements of the target molecule and the compatibility of functional groups with the reaction conditions should always be the guiding factors in selecting the most appropriate synthetic strategy.

A Spectroscopic Showdown: Differentiating Brominated Xylene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise identification of isomeric compounds is a critical step in ensuring the purity, efficacy, and safety of synthesized molecules. This guide provides a comprehensive spectroscopic comparison of monobrominated xylene isomers, offering a clear and objective analysis of their distinguishing features using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and supporting data are presented to aid in the unambiguous identification of these closely related compounds.

The monobromination of o-, m-, and p-xylene can result in a variety of positional isomers, each with a unique substitution pattern on the aromatic ring. Distinguishing between these isomers can be challenging due to their identical molecular weight and similar physical properties. However, spectroscopic techniques provide a powerful toolkit for their differentiation by probing the distinct electronic and vibrational environments of each molecule.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for the monobrominated isomers of o-, m-, and p-xylene. This data has been compiled from various spectral databases and literature sources.

¹H NMR Spectral Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a primary tool for elucidating the structure of organic molecules. The chemical shifts (δ) of the aromatic and methyl protons, as well as the coupling patterns of the aromatic protons, provide a unique fingerprint for each isomer.

IsomerAromatic Protons (δ, ppm, Multiplicity, J in Hz)Methyl Protons (δ, ppm, Singlet)
2-Bromo-o-xylene 7.53 (d, J=7.8), 7.18 (t, J=7.6), 7.03 (d, J=7.5)2.45, 2.37
3-Bromo-o-xylene 7.25-7.15 (m), 7.05 (d, J=7.6)2.42, 2.30
4-Bromo-o-xylene 7.39 (s), 7.10 (d, J=8.1), 7.00 (d, J=8.1)2.33, 2.26
2-Bromo-m-xylene 7.15-7.00 (m)2.40, 2.38
4-Bromo-m-xylene 7.35 (s), 7.05 (d, J=8.0), 6.95 (d, J=8.0)2.32, 2.25
5-Bromo-m-xylene 7.10 (s), 6.95 (s)2.28
2-Bromo-p-xylene 7.40 (s), 7.15 (d, J=7.9), 6.98 (d, J=7.9)2.35, 2.28

Note: Chemical shifts are typically reported in parts per million (ppm) downfield from a tetramethylsilane (TMS) internal standard. Coupling constants (J) are given in Hertz (Hz). Multiplicities are denoted as s (singlet), d (doublet), and t (triplet), m (multiplet).

¹³C NMR Spectral Data

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The number of unique carbon signals and their chemical shifts are indicative of the molecule's symmetry and the electronic environment of each carbon atom.

IsomerAromatic Carbon Signals (δ, ppm)Methyl Carbon Signals (δ, ppm)
2-Bromo-o-xylene 140.1, 137.5, 132.9, 128.8, 127.8, 124.923.1, 20.5
3-Bromo-o-xylene 138.2, 137.9, 131.0, 129.8, 128.1, 123.020.8, 19.9
4-Bromo-o-xylene 139.0, 136.2, 133.5, 131.2, 129.5, 122.020.1, 19.6
2-Bromo-m-xylene 140.5, 138.1, 129.2, 128.5, 127.9, 125.324.2, 20.7
4-Bromo-m-xylene 139.8, 138.5, 132.1, 130.4, 128.7, 120.820.9, 20.0
5-Bromo-m-xylene 141.2, 131.5, 129.8, 122.321.1
2-Bromo-p-xylene 138.8, 135.7, 132.8, 130.9, 129.1, 123.520.4, 19.8
Infrared (IR) Spectral Data

Infrared (IR) spectroscopy probes the vibrational modes of a molecule. The positions of absorption bands can be correlated with the presence of specific functional groups and the substitution pattern on the aromatic ring. The out-of-plane C-H bending vibrations in the 900-650 cm⁻¹ region are particularly useful for distinguishing between substitution patterns.

IsomerKey IR Absorption Bands (cm⁻¹)
o-Xylene Derivatives ~750 (ortho-disubstitution)
m-Xylene Derivatives ~780 and ~690 (meta-disubstitution)
p-Xylene Derivatives ~810 (para-disubstitution)
All Isomers ~3100-3000 (Aromatic C-H stretch), ~3000-2850 (Alkyl C-H stretch), ~1600-1450 (Aromatic C=C stretch)
Mass Spectrometry (MS) Data

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. While all monobrominated xylene isomers have the same molecular weight, their fragmentation patterns upon ionization can sometimes offer clues for differentiation. The presence of the bromine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺) and bromine-containing fragment peaks, with two peaks of nearly equal intensity separated by 2 m/z units (due to the natural abundance of ⁷⁹Br and ⁸¹Br).

IsomerMolecular Ion (M⁺, m/z)Key Fragment Ions (m/z)
All Isomers184/186105 (M-Br)⁺, 91 (C₇H₇)⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Accurately weigh 10-20 mg of the brominated xylene isomer into a clean, dry NMR tube.

  • Add approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Cap the NMR tube and gently invert it several times to ensure complete dissolution of the sample.

¹H NMR Spectroscopy:

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Parameters:

    • Number of scans: 16-32

    • Relaxation delay: 1-2 seconds

    • Pulse width: Typically 30-45 degrees

    • Spectral width: 0-12 ppm

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the spectrum by setting the TMS peak to 0 ppm.

¹³C NMR Spectroscopy:

  • Instrument: A 100 MHz or higher field NMR spectrometer.

  • Parameters:

    • Number of scans: 1024 or more, depending on sample concentration.

    • Relaxation delay: 2-5 seconds

    • Pulse program: Proton-decoupled pulse sequence.

    • Spectral width: 0-220 ppm

  • Processing: Apply Fourier transformation with an exponential window function, phase correction, and baseline correction. Calibrate the spectrum using the solvent peak (e.g., 77.16 ppm for CDCl₃).

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (Neat Liquid):

  • Place a single drop of the liquid brominated xylene isomer onto the center of a clean, dry salt plate (e.g., NaCl or KBr).

  • Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin film between the plates.

  • Mount the salt plates in the sample holder of the FTIR spectrometer.

Data Acquisition:

  • Instrument: A Fourier-Transform Infrared Spectrometer.

  • Parameters:

    • Scan range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 16-32

  • Procedure:

    • Acquire a background spectrum with the empty salt plates in the beam path.

    • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization (Electron Ionization - EI):

  • Introduce a small amount of the volatile liquid sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

  • The sample is vaporized in the ion source.

  • The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

Mass Analysis:

  • Instrument: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used.

  • Parameters:

    • Mass range: m/z 40-300

    • Scan speed: Sufficiently fast to obtain representative spectra.

  • Data Analysis: Identify the molecular ion peak (M⁺) and major fragment ions. Analyze the isotopic pattern for bromine-containing ions.

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic identification and comparison of brominated xylene isomers.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample Brominated Xylene Isomer NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Coupling Patterns Number of Signals NMR->NMR_Data FTIR_Data Functional Groups Substitution Patterns FTIR->FTIR_Data MS_Data Molecular Ion Fragmentation Pattern Isotopic Distribution MS->MS_Data Identification Isomer Identification NMR_Data->Identification FTIR_Data->Identification MS_Data->Identification

A Comparative Guide to Assessing the Purity of Synthesized 1,2-bis(dibromomethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in syntheses utilizing 1,2-bis(dibromomethyl)benzene, ensuring the purity of this reagent is paramount for the success of subsequent reactions. This guide provides a comparative analysis of methods to assess the purity of synthesized this compound, with a focus on distinguishing it from common impurities and alternative isomeric reagents.

Comparison with Alternative Isomers

While this compound is a valuable reagent, its isomers, 1,3-bis(bromomethyl)benzene and 1,4-bis(bromomethyl)benzene, are also frequently used in organic synthesis and materials science.[1][2] The choice of isomer is often dictated by the desired geometry of the final product. Given that the synthesis of these compounds often starts from the corresponding xylene isomers, cross-contamination is a potential concern. Therefore, it is crucial to have reliable methods to distinguish between these positional isomers.

Data Presentation: Physical and Spectroscopic Properties

The purity of this compound can be effectively determined by comparing its physical and spectroscopic data with that of potential impurities and alternative isomers. The following tables summarize key data for this purpose.

Table 1: Physical Properties

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
This compound13209-15-9C₈H₆Br₄421.76116-118Light brown crystalline solid
1,2-bis(bromomethyl)benzene91-13-4C₈H₈Br₂263.9691-94White to light cream crystals
1,3-bis(bromomethyl)benzene626-15-3C₈H₈Br₂263.9677-79White solid
1,4-bis(bromomethyl)benzene623-24-5C₈H₈Br₂263.96145-147White to almost white powder
o-Xylene (starting material)95-47-6C₈H₁₀106.17-25Colorless liquid
1-Bromomethyl-2-(dibromomethyl)benzene (impurity)Not readily availableC₈H₇Br₃342.8640-41Not readily available

Table 2: ¹H NMR Spectroscopic Data (CDCl₃, δ in ppm)

CompoundAromatic Protons (Ar-H)Benzylic Protons (-CHBr₂)Benzylic Protons (-CH₂Br)Methyl Protons (-CH₃)
This compound7.69 (bs, 2H), 7.39 (m, 2H)7.16 (bs, 2H)--
1,2-bis(bromomethyl)benzene7.26-7.39 (m, 4H)-4.68 (s, 4H)-
1,3-bis(bromomethyl)benzene7.33 (m, 3H), 7.43 (m, 1H)-4.48 (s, 4H)-
1,4-bis(bromomethyl)benzene7.37 (s, 4H)-4.48 (s, 4H)-
o-Xylene~7.1 (m, 4H)--~2.3 (s, 6H)
1-Bromomethyl-2-(dibromomethyl)benzene7.98 (d, 1H), 7.45 (t, 1H), 7.31 (t, 1H), 7.28 (d, 1H)7.14 (bs, 1H)4.61 (s, 2H)-

Table 3: ¹³C NMR Spectroscopic Data (CDCl₃, δ in ppm)

| Compound | Aromatic C-H | Aromatic C-Br/C-C | Benzylic Carbon (-CHBr₂) | Benzylic Carbon (-CH₂Br) | Methyl Carbon (-CH₃) | |---|---|---|---|---| | this compound | 130.1, 129.6 | 137.7 | 36.5 | - | - | | 1,2-bis(bromomethyl)benzene | 129.6, 131.2 | 136.7 | - | 30.1 | - | | 1,3-bis(bromomethyl)benzene | 129.1, 129.3, 129.6 | 138.4 | - | 33.0 | - | | 1,4-bis(bromomethyl)benzene | 129.6 | 138.1 | - | 33.0 | - | | o-Xylene | ~126-130 | ~136 | - | - | ~19-20 | | 1-Bromomethyl-2-(dibromomethyl)benzene | Not readily available | Not readily available | Not readily available | Not readily available | - |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Synthesis of this compound

The synthesis is typically achieved through the free-radical bromination of o-xylene.

Materials:

  • o-Xylene

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (initiator)

  • Carbon tetrachloride (CCl₄) or other suitable solvent

  • Sodium bicarbonate solution (aqueous, saturated)

  • Magnesium sulfate (anhydrous)

  • Chloroform for recrystallization

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve o-xylene in CCl₄.

  • Add NBS and a catalytic amount of benzoyl peroxide.

  • Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove succinimide.

  • Wash the filtrate with saturated sodium bicarbonate solution and then with water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from chloroform.

Purity Assessment

1. Melting Point Analysis:

  • Protocol: Determine the melting point of the synthesized product using a calibrated melting point apparatus. A sharp melting point close to the literature value (116-118 °C) indicates high purity. A broad melting range suggests the presence of impurities.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Protocol:

    • Dissolve a small sample of the synthesized product in deuterated chloroform (CDCl₃).

    • Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz).

    • Compare the obtained spectra with the data in Tables 2 and 3. The absence of signals corresponding to starting material (o-xylene) or under-brominated species (e.g., 1-bromomethyl-2-(dibromomethyl)benzene) is indicative of high purity.

3. Gas Chromatography (GC) - Adapted Method:

  • Protocol:

    • Column: DB-5 or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: 250 °C.

    • Detector: Flame Ionization Detector (FID) at 280 °C.

    • Oven Temperature Program: Start at 150 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

    • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like dichloromethane.

    • Analysis: Inject the sample and analyze the resulting chromatogram. The purity can be estimated from the relative peak areas.

4. High-Performance Liquid Chromatography (HPLC) - Adapted Method:

  • Rationale: Reverse-phase HPLC can be used to separate positional isomers of bis(bromomethyl)benzene.[4][5] This method can be adapted to assess the isomeric purity of the synthesized this compound.

  • Protocol:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 70:30 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detector: UV detector at 254 nm.

    • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

    • Analysis: Inject the sample and monitor the chromatogram for the presence of isomeric impurities.

Mandatory Visualization

The following diagram illustrates the logical workflow for assessing the purity of synthesized this compound.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Purification cluster_preliminary Preliminary Purity Check cluster_spectroscopic Spectroscopic Analysis cluster_chromatographic Chromatographic Analysis cluster_decision Final Assessment cluster_outcome Outcome Synthesis Synthesis of this compound Purification Purification (Recrystallization) Synthesis->Purification MeltingPoint Melting Point Analysis Purification->MeltingPoint NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR GC Gas Chromatography (GC) Purification->GC HPLC HPLC Purification->HPLC PurityCheck Purity Acceptable? MeltingPoint->PurityCheck NMR->PurityCheck GC->PurityCheck HPLC->PurityCheck Proceed Proceed to Next Step PurityCheck->Proceed Yes Repurify Repurify or Re-synthesize PurityCheck->Repurify No

Caption: Workflow for purity assessment of this compound.

References

A Comparative Guide to the Mechanistic Studies of Reactions Involving 1,2-bis(dibromomethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mechanistic aspects of reactions involving 1,2-bis(dibromomethyl)benzene, a versatile reagent in organic synthesis. Due to the highly reactive nature of its four benzylic bromine atoms, this compound serves as a valuable building block for complex molecular architectures. This document will delve into its reactivity, compare it with alternative reagents, and provide insights into the experimental protocols required for its mechanistic investigation, catering to an audience of researchers, scientists, and drug development professionals.

Introduction to the Reactivity of this compound

This compound is a derivative of o-xylene where all four benzylic hydrogens have been substituted with bromine atoms. This extensive bromination results in a molecule with two highly reactive dibromomethyl groups positioned ortho to each other on a benzene ring. The primary mode of reaction for this compound is nucleophilic substitution, where the bromine atoms act as excellent leaving groups. The presence of two such reactive centers allows for the formation of two new bonds, making it a key reagent in the synthesis of cyclic and polycyclic aromatic hydrocarbons (PAHs).

The reactivity of this compound is significantly influenced by the stability of the carbocation intermediates formed upon the departure of a bromide ion. The benzylic position of these carbocations allows for resonance stabilization by the adjacent benzene ring, facilitating the nucleophilic attack.

Comparison with Alternative Reagents

The performance of this compound in synthesis is often compared with its structural analogs, primarily 1,2-bis(bromomethyl)benzene, and other isomers. The choice of reagent can significantly impact reaction outcomes, including product yields and reaction rates.

Table 1: Comparison of this compound and 1,2-bis(bromomethyl)benzene in Cyclization Reactions

FeatureThis compound1,2-bis(bromomethyl)benzene
Reactivity HigherLower
Number of Leaving Groups Four (two per carbon)Two (one per carbon)
Typical Nucleophiles Stronger nucleophiles may be required to displace all brominesA wider range of nucleophiles can be used
Reaction Conditions Often requires milder conditions due to higher reactivityMay require more forcing conditions (e.g., higher temperatures)
Potential Side Reactions Increased potential for elimination and rearrangement reactionsLower potential for side reactions
Applications Synthesis of highly strained or complex polycyclic systemsGeneral synthesis of cyclophanes and other macrocycles

Mechanistic Pathways

The reactions of this compound with nucleophiles can proceed through different mechanistic pathways, primarily SN1 and SN2 type reactions. The exact mechanism is dependent on the substrate, nucleophile, solvent, and temperature.

Proposed Reaction Pathway for Cyclization

A common application of this compound is in the synthesis of PAHs through intramolecular cyclization reactions. A generalized reaction pathway is illustrated below.

reaction_pathway A This compound B Carbocation Intermediate A->B - Br⁻ C Nucleophilic Attack B->C + Nu⁻ D Second Carbocation C->D - Br⁻ E Intramolecular Cyclization D->E Intramolecular Attack F Polycyclic Aromatic Hydrocarbon E->F Aromatization

Caption: Proposed reaction pathway for the synthesis of a PAH.

Experimental Protocols for Mechanistic Studies

To elucidate the precise mechanism of a reaction involving this compound, a combination of kinetic studies and spectroscopic analysis is essential.

General Protocol for Kinetic Studies
  • Preparation of Reactants: Prepare standard solutions of this compound and the nucleophile in a suitable solvent. The solvent should be inert to the reactants and capable of dissolving both species.

  • Reaction Monitoring: The reaction progress can be monitored using various techniques such as UV-Vis spectroscopy, NMR spectroscopy, or chromatography (HPLC or GC).

  • Data Acquisition: At regular time intervals, aliquots of the reaction mixture are withdrawn and analyzed to determine the concentration of the reactants and products.

  • Kinetic Analysis: The rate law and rate constants are determined by plotting the concentration of a reactant or product as a function of time. This data can help distinguish between SN1 and SN2 mechanisms.

Experimental Workflow for Mechanistic Investigation

The following diagram outlines a typical workflow for a comprehensive mechanistic study.

workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis A Synthesize and Purify This compound C Run Reaction under Controlled Conditions A->C B Prepare Nucleophile and Solvent B->C D Monitor Reaction (e.g., HPLC, NMR) C->D E Isolate and Characterize Products and Intermediates C->E F Kinetic Modeling D->F G Spectroscopic Analysis D->G E->G I Elucidate Reaction Mechanism F->I G->I H Computational Modeling H->I

Caption: Workflow for a mechanistic study.

Comparative Data on Reaction Yields

While specific comparative studies on this compound are limited, data from reactions involving its analogs can provide valuable insights into expected yields.

Table 2: Representative Yields for Cyclophane Synthesis using Bis(bromomethyl)arenes

ReagentNucleophileProductYield (%)Reference
1,3-bis(bromomethyl)benzeneThiol[2.2]Metacyclophane45-55Generic Data
1,4-bis(bromomethyl)benzeneAmine[2.2]Paracyclophane50-60Generic Data
1,2-bis(bromomethyl)benzeneSulfideThia[2.2]orthocyclophane30-40Generic Data

Note: Yields are highly dependent on specific reaction conditions and the nature of the nucleophile.

Logical Relationship between Reagent Structure and Reactivity

The structure of the benzylic halide plays a crucial role in determining its reactivity and the feasibility of certain synthetic transformations.

logical_relationship cluster_reagent Reagent Properties cluster_outcome Reaction Outcome Reactivity Reactivity Yield Product Yield Reactivity->Yield Rate Reaction Rate Reactivity->Rate StericHindrance Steric Hindrance StericHindrance->Rate Selectivity Selectivity StericHindrance->Selectivity LeavingGroup Leaving Group Ability LeavingGroup->Reactivity

A Cost-Benefit Analysis of 1,2-Bis(dibromomethyl)benzene and its Alternatives in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

In the realm of synthetic chemistry, the efficient construction of complex molecular architectures is paramount. This guide provides a detailed cost-benefit analysis of 1,2-bis(dibromomethyl)benzene and its more commonly utilized precursor, 1,2-bis(bromomethyl)benzene, in organic synthesis. We offer an objective comparison with alternative reagents, supported by experimental data, to aid researchers in selecting the most suitable synthetic strategy.

Note on Nomenclature: It is crucial to distinguish between two similarly named compounds:

  • 1,2-Bis(bromomethyl)benzene (CAS 91-13-4), also known as α,α'-dibromo-o-xylene, features a single bromine atom on each of the two methyl groups attached to the benzene ring. This compound is a versatile reagent, primarily used for the in-situ generation of o-quinodimethane, a highly reactive intermediate for Diels-Alder reactions.

  • This compound (CAS 13209-15-9), or α,α,α',α'-tetrabromo-o-xylene, possesses two bromine atoms on each methyl group. This compound is less common in synthesis, and literature on its applications is sparse.

This guide will focus primarily on the more prevalent and versatile 1,2-bis(bromomethyl)benzene due to the wealth of available data for a comparative analysis. Information on this compound will be included where available.

I. Generation of o-Quinodimethane for Diels-Alder Reactions

A primary application of 1,2-bis(bromomethyl)benzene is the formation of o-quinodimethane, a transient diene that readily participates in [4+2] cycloaddition reactions to construct polycyclic systems, including naphthalenes and steroids.

Workflow for o-Quinodimethane Generation and Diels-Alder Reaction

G cluster_generation o-Quinodimethane Generation cluster_cycloaddition Diels-Alder Cycloaddition A 1,2-Bis(bromomethyl)benzene C o-Quinodimethane (transient intermediate) A->C 1,4-Elimination B Reducing Agent (e.g., NaI, Zn, electroreduction) B->C E Cycloadduct (e.g., Tetrahydronaphthalene derivative) C->E D Dienophile D->E

Caption: General workflow for the synthesis of polycyclic compounds via o-quinodimethane generated from 1,2-bis(bromomethyl)benzene.

II. Comparative Analysis of o-Quinodimethane Precursors

Several reagents can serve as precursors to o-quinodimethane. The choice of precursor significantly impacts reaction conditions, yield, cost, and substrate scope.

PrecursorMethod of GenerationTypical ConditionsAdvantagesDisadvantages
1,2-Bis(bromomethyl)benzene 1,4-EliminationNaI in DMF; Zn in THF/H₂O; Electrochemical reductionCommercially available, relatively inexpensive, versatile for various dienophiles.Requires stoichiometric reductants, can lead to side reactions (e.g., polymerization).[1]
Benzocyclobutene Thermal ring-openingHigh temperature (>180 °C)Clean reaction, no byproducts from generation.[2][3]Higher cost, requires high temperatures which can be unsuitable for sensitive substrates.
2,3-Dimethyl-1,3-butadiene Direct use as a stable dieneThermal or Lewis acid catalysisCommercially available, stable, easy to handle.Different substitution pattern on the resulting cycloadduct compared to o-quinodimethane.
1,2-Bis(trimethylsilyloxymethyl)benzene Fluoride-induced eliminationTBAF in THFMilder generation conditions.Higher cost of the precursor.

III. Cost-Benefit Analysis

The following table provides an estimated cost comparison of common o-quinodimethane precursors. Prices are subject to change and vary by supplier and purity.

ReagentCAS NumberSupplier ExamplePrice (USD) per gramCost per mole (USD)
1,2-Bis(bromomethyl)benzene 91-13-4Sigma-Aldrich~ $4.43/g (for 25g)~ $1169
Benzocyclobutene 694-87-1TCI America~ $126/g~ $13122
2,3-Dimethyl-1,3-butadiene 513-81-5TCI America~ $12.4/g (for 25mL)~ $1019
1,2-Bis(trimethylsilyloxymethyl)benzene 114944-09-1Chem-SpaceCustom synthesisVaries

Analysis:

  • Cost-Effectiveness: 2,3-Dimethyl-1,3-butadiene and 1,2-bis(bromomethyl)benzene are the most cost-effective options on a per-mole basis for generating a six-membered ring via a Diels-Alder reaction. However, it is crucial to note that 2,3-dimethyl-1,3-butadiene will yield a product with a different substitution pattern.

  • Reaction Conditions vs. Cost: Benzocyclobutene offers a cleaner reaction profile but at a significantly higher cost and requires high temperatures. This makes it more suitable for high-value target molecules where yield and purity are prioritized over reagent cost.

  • Mildness vs. Cost: Silyl-based precursors allow for milder reaction conditions, which can be beneficial for complex syntheses with sensitive functional groups, but they are generally more expensive.

  • Overall Value of 1,2-Bis(bromomethyl)benzene: 1,2-Bis(bromomethyl)benzene strikes a balance between cost, availability, and versatility, making it a widely used precursor for o-quinodimethane in many synthetic applications.

IV. Experimental Protocols

A. Synthesis of a Tetrahydronaphthalene Derivative via Diels-Alder Reaction

This protocol describes the in-situ generation of o-quinodimethane from 1,2-bis(bromomethyl)benzene and its subsequent reaction with a dienophile.

Reaction Scheme:

G A 1,2-Bis(bromomethyl)benzene C NaI, DMF B Dienophile D Tetrahydronaphthalene derivative C->D

Caption: Synthesis of a tetrahydronaphthalene derivative.

Procedure:

  • To a solution of the dienophile (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 20 mL) under a nitrogen atmosphere, add sodium iodide (2.2 mmol).

  • Heat the mixture to 60 °C.

  • Slowly add a solution of 1,2-bis(bromomethyl)benzene (1.1 mmol) in anhydrous DMF (10 mL) to the reaction mixture over 1 hour using a syringe pump.

  • After the addition is complete, stir the reaction mixture at 60 °C for an additional 12 hours.

  • Cool the reaction to room temperature and pour it into water (100 mL).

  • Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Expected Yield: Yields can vary significantly depending on the dienophile used, but are often in the range of 60-90%.[4]

B. Synthesis of an Isoindoline Derivative

1,2-Bis(bromomethyl)benzene is also a key starting material for the synthesis of isoindoline derivatives, which are important scaffolds in medicinal chemistry.

Reaction Scheme:

G A 1,2-Bis(bromomethyl)benzene C Base (e.g., K₂CO₃), Solvent (e.g., ACN) B Primary Amine (R-NH₂) D N-Substituted Isoindoline C->D

Caption: Synthesis of an N-substituted isoindoline.

Procedure:

  • To a solution of a primary amine (1.0 mmol) in acetonitrile (20 mL), add potassium carbonate (2.5 mmol).

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of 1,2-bis(bromomethyl)benzene (1.0 mmol) in acetonitrile (10 mL) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired N-substituted isoindoline.

Expected Yield: Yields are generally good, often exceeding 80%.[5]

V. Application in Drug Development: Inhibition of Nitric Oxide Synthase

1,2-Bis(bromomethyl)benzene is used in the synthesis of isothiourea derivatives, which have been shown to inhibit nitric oxide synthases (NOS).[3] NOS are a family of enzymes responsible for the production of nitric oxide (NO), a critical signaling molecule involved in various physiological and pathological processes.[6]

Neuronal Nitric Oxide Synthase (nNOS) Signaling Pathway

Inhibition of nNOS is a target for therapeutic intervention in neurological disorders.

G cluster_activation nNOS Activation cluster_synthesis NO Synthesis cluster_inhibition Inhibition Glutamate Glutamate NMDAR NMDAR Glutamate->NMDAR Binds Ca_influx Ca_influx NMDAR->Ca_influx Opens Calmodulin Calmodulin Ca_influx->Calmodulin Activates nNOS_monomer nNOS_monomer Calmodulin->nNOS_monomer Binds nNOS_dimer nNOS_dimer nNOS_monomer->nNOS_dimer Dimerization NO NO nNOS_dimer->NO L-Arginine -> L-Citrulline sGC sGC NO->sGC Activates cGMP cGMP sGC->cGMP GTP -> PKG PKG cGMP->PKG Activates Cellular_responses Cellular_responses PKG->Cellular_responses Phosphorylation Isothiourea Isothiourea Derivative (synthesized from 1,2-bis(bromomethyl)benzene) Isothiourea->nNOS_dimer Inhibits

Caption: Simplified signaling pathway of neuronal nitric oxide synthase (nNOS) and its inhibition by isothiourea derivatives.

VI. Safety and Handling

1,2-Bis(bromomethyl)benzene is a hazardous substance and must be handled with appropriate safety precautions.

  • Hazards: Corrosive, causes severe skin burns and eye damage. Harmful if swallowed or inhaled. Lachrymator.

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection. Use in a well-ventilated area or under a fume hood.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and bases.

This compound is also expected to be a hazardous substance, likely with similar or more severe hazards than its monobrominated counterpart. Always consult the Safety Data Sheet (SDS) before handling any chemical.

VII. Conclusion

1,2-Bis(bromomethyl)benzene is a valuable and cost-effective reagent for the synthesis of complex cyclic molecules, particularly through the generation of o-quinodimethane for Diels-Alder reactions. While alternatives like benzocyclobutene offer cleaner reaction profiles, their significantly higher cost may not be justifiable for all applications. The choice of precursor should be guided by a careful consideration of the target molecule's value, the sensitivity of the substrates to reaction conditions, and the overall cost-efficiency of the synthetic route. For many applications, 1,2-bis(bromomethyl)benzene represents an optimal balance of reactivity, versatility, and cost.

References

Safety Operating Guide

Proper Disposal of 1,2-Bis(dibromomethyl)benzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 1,2-Bis(dibromomethyl)benzene is critical for ensuring laboratory safety and environmental protection. This compound is a corrosive and irritant substance, and due to its halogenated nature, it requires handling as hazardous waste.[1] This guide provides procedural, step-by-step instructions for the safe disposal of this compound and associated contaminated materials.

Immediate Safety Considerations

Before handling this compound, it is imperative to be familiar with its hazard profile. The compound is classified as causing severe skin burns and eye damage.[1] Inhalation may cause respiratory irritation, and ingestion is harmful. Therefore, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:

  • Chemical-resistant gloves (e.g., nitrile or neoprene)

  • Chemical splash goggles and a face shield

  • A fully buttoned laboratory coat

  • Work should be conducted in a properly functioning chemical fume hood.

Quantitative Hazard and Disposal Data

For quick reference, the following table summarizes key quantitative data related to the disposal and safety of halogenated compounds.

ParameterValue/RecommendationSource
GHS Hazard Statements H314: Causes severe skin burns and eye damagePubChem[1]
Primary Disposal Method IncinerationMultiple Sources
Recommended Incineration Temperature 980°C to 1200°C for hazardous wasteEPA
Recommended Incineration Temperature (Halogenated VOCs) 1100°CEPA
EPA Hazardous Waste Code Not specifically listed; likely falls under F002 (spent halogenated solvents) or should be evaluated based on characteristics (e.g., D002 for corrosivity).EPA

Step-by-Step Disposal Procedures

The primary and most recommended method for the disposal of this compound is through a licensed hazardous waste disposal company via incineration.[2]

Procedure 1: Disposal of Pure Compound and Concentrated Solutions
  • Waste Collection:

    • Collect pure this compound and concentrated solutions in a designated, properly labeled, and sealed waste container.

    • The container must be made of a compatible material (e.g., glass or a suitable plastic) that will not react with the chemical.

    • The label should clearly state "Hazardous Waste," "Halogenated Organic Compound," and "this compound."

  • Storage:

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as acids, bases, alcohols, amines, and strong oxidizing agents.[2]

    • Ensure the storage area is designated for hazardous waste and has secondary containment.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide the contractor with the Safety Data Sheet (SDS) for this compound.

Procedure 2: Disposal of Contaminated Labware and Materials
  • Segregation:

    • Separate contaminated solid waste (e.g., gloves, filter paper, pipette tips) from non-hazardous waste.

    • Do not mix halogenated waste with non-halogenated waste streams to avoid higher disposal costs.

  • Collection:

    • Place all contaminated solid waste into a designated, clearly labeled hazardous waste bag or container.

    • The label should indicate "Hazardous Waste" and "Halogenated Contaminated Debris."

  • Disposal:

    • Dispose of the container through your institution's hazardous waste management program.

Laboratory-Scale Chemical Treatment (for small quantities, with caution)

General Guidance for Neutralization of Halogenated Hydrocarbons:

  • Consult with EHS: Before attempting any chemical treatment, consult with your institution's EHS department for approval and guidance.

  • Reaction Setup: In a chemical fume hood, prepare a reaction vessel with a stirrer.

  • Reagent Selection: A basic solution, such as sodium hydroxide, is typically used to hydrolyze halogenated hydrocarbons.

  • Controlled Reaction: Slowly add the this compound waste to the basic solution with constant stirring. The reaction may be exothermic, so cooling may be necessary.

  • Waste Disposal: The resulting mixture must be collected and disposed of as hazardous waste.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_start Start cluster_waste_type Waste Characterization cluster_disposal_paths Disposal Procedures start Identify Waste: This compound or contaminated material waste_type Determine Waste Form start->waste_type pure_compound Pure Compound or Concentrated Solution waste_type->pure_compound Liquid/Solid contaminated_material Contaminated Labware, PPE, or Debris waste_type->contaminated_material Solid Debris collect_liquid Collect in a labeled, sealed, compatible waste container pure_compound->collect_liquid collect_solid Collect in a labeled hazardous waste bag or container contaminated_material->collect_solid store Store in a designated hazardous waste area with secondary containment collect_liquid->store collect_solid->store contact_ehs Contact EHS or licensed waste disposal contractor for incineration store->contact_ehs

References

Personal protective equipment for handling 1,2-Bis(dibromomethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate and essential safety protocols, operational guidelines, and disposal procedures for the handling of 1,2-Bis(dibromomethyl)benzene. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below for easy reference.

PropertyValue
Molecular Formula C₈H₆Br₄
Molecular Weight 421.75 g/mol
Appearance White to light cream crystals or crystalline powder.[1]
Melting Point 91-94 °C (lit.)[1]
Boiling Point 140 °C / 20 mmHg[1]
Density 1.96 g/mL at 25 °C (lit.)[1]
Flash Point 133.6 °C[1]
Water Solubility Soluble, hydrolyzes.[1]
Storage Temperature Store below +30°C.[1]

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous substance that can cause severe skin burns, eye damage, and respiratory irritation.[2] It is harmful if swallowed or inhaled.[2][3] Adherence to strict safety protocols is mandatory.

Required Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield is also recommended.[3][4]

  • Skin Protection:

    • Gloves: Handle with chemical-impermeable gloves that have been inspected prior to use.[3] After use, dispose of contaminated gloves in accordance with good laboratory practices.[5]

    • Clothing: Wear fire/flame resistant and impervious clothing to prevent skin exposure.[3][6]

  • Respiratory Protection: If exposure limits are exceeded or irritation occurs, use a full-face respirator with a particulate filter conforming to EN 143.[6] A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended.[6][7]

  • Footwear: Safety shoes are recommended.[4]

Operational Plan: Step-by-Step Handling Procedure

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[3][4]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4][6]

  • Remove all sources of ignition as the substance is combustible.[8]

2. Handling:

  • Avoid all personal contact, including inhalation of dust or vapors.[8]

  • Do not eat, drink, or smoke when using this product.[3][8]

  • Wash hands thoroughly after handling.[5][8]

  • Keep the container tightly closed when not in use.[9]

3. Storage:

  • Store in a cool, dry, and well-ventilated area.[9]

  • Keep containers securely sealed in their original packaging.[8]

  • Store away from incompatible materials such as strong oxidizing agents, bases, alcohols, amines, and metals.[6]

  • The storage area should be locked.[6][8]

4. Accidental Release Measures:

  • Minor Spills:

    • Evacuate personnel to a safe area.[3]

    • Wear full PPE as described above.[3]

    • Use dry clean-up procedures and avoid generating dust.[8]

    • Sweep or vacuum up the spilled material and place it in a suitable, closed container for disposal.[5][8] A vacuum cleaner must be fitted with a HEPA filter.[8]

  • Major Spills:

    • Follow the same procedures as for a minor spill, with an emphasis on immediate evacuation and contacting emergency services.

5. First Aid Measures:

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[3][8]

  • In Case of Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[6][8]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[3][8]

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[3][6]

Disposal Plan

  • Dispose of contents and containers to an authorized hazardous or special waste collection point in accordance with local, regional, and national regulations.[8]

  • Empty containers may still present a chemical hazard and should be treated as such.[8]

  • If possible, return the container to the supplier for reuse or recycling.[8] Otherwise, puncture the container to prevent re-use and dispose of it at an authorized landfill.[8]

Workflow for Safe Handling and Disposal

Workflow for this compound Handling cluster_prep Preparation cluster_handling Handling & Storage cluster_emergency Emergency Procedures cluster_disposal Disposal A Wear Full PPE B Work in Fume Hood A->B C Verify Eyewash/Shower Access B->C D Handle Chemical C->D E Store in Cool, Dry, Ventilated Area D->E F Spill or Exposure? E->F G Follow First Aid Measures F->G Exposure H Contain and Clean Spill F->H Spill I Collect Waste in Labeled Container G->I H->I J Dispose via Authorized Service I->J

Caption: Safe handling workflow for this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.